molecular formula C22H43N5O13 B045834 Amikacin CAS No. 37517-28-5

Amikacin

Cat. No.: B045834
CAS No.: 37517-28-5
M. Wt: 585.6 g/mol
InChI Key: LKCWBDHBTVXHDL-RMDFUYIESA-N
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Description

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, valued in biomedical research for its potent bactericidal activity against a wide spectrum of Gram-negative bacteria, including multidrug-resistant pathogens such as Pseudomonas aeruginosa, Acinetobacter, and Enterobacter species. Its primary mechanism of action involves high-affinity binding to the bacterial 30S ribosomal subunit, which leads to misreading of the mRNA code and inhibition of translocation. This irreversible disruption of protein synthesis results in rapid cell death, making this compound an essential tool for studying bacterial kinetics, pharmacodynamics, and the evolution of antimicrobial resistance. Researchers utilize this compound in vitro to determine minimum inhibitory concentrations (MICs), to investigate synergistic effects in combination therapies, and to explore mechanisms of resistance, particularly those mediated by aminoglycoside-modifying enzymes. Furthermore, its application extends to animal model studies of severe infections, providing critical insights into dosing regimens and therapeutic efficacy. Supplied as a high-purity, well-characterized solid, our this compound is rigorously quality-controlled to ensure batch-to-batch consistency, stability, and reliability for your critical research applications.

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
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InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
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InChI Key

LKCWBDHBTVXHDL-RMDFUYIESA-N
Source PubChem
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Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N
Source PubChem
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Molecular Formula

C22H43N5O13
Source PubChem
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Related CAS

110660-83-8
Record name Amikacin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3022586
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Molecular Weight

585.6 g/mol
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Physical Description

Solid
Record name Amikacin
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Solubility

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L
Record name Amikacin
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Color/Form

White crystalline powder from methanol-isopropanol

CAS No.

37517-28-5
Record name Amikacin
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Melting Point

203-204 °C (sesquihydrate), 203 - 204 °C
Record name Amikacin
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Record name Amikacin
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Foundational & Exploratory

Amikacin Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a cornerstone in the treatment of severe Gram-negative bacterial infections. Derived from kanamycin A, its structure was rationally designed to overcome prevalent mechanisms of aminoglycoside resistance.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular interactions governing its antibacterial efficacy, the structural modifications that influence its activity and resistance profile, and the experimental methodologies used to elucidate these relationships.

Core Structure and Mechanism of Action

This compound is characterized by a central 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to a 6-amino-6-deoxy-D-glucose (Ring I) at the 4-position and a 3-amino-3-deoxy-D-glucose (kanosamine, Ring III) at the 6-position. The key feature distinguishing this compound from its parent compound, kanamycin A, is the acylation of the N-1 amino group of the 2-DOS ring with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[2][3]

The primary mechanism of action of this compound involves the inhibition of bacterial protein synthesis.[4] It binds with high affinity to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5] This interaction induces a conformational change in the ribosome, leading to the misreading of mRNA codons and the incorporation of incorrect amino acids into the nascent polypeptide chain.[4] Ultimately, this disruption of protein synthesis leads to bacterial cell death.

The Crucial Role of the L-HABA Moiety

The L-HABA side chain is the most critical element in this compound's structure-activity relationship, providing steric hindrance that protects the molecule from modification by many aminoglycoside-modifying enzymes (AMEs).[2] AMEs, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, are the primary cause of clinical resistance to aminoglycosides.[2] The L-HABA group prevents enzymatic modification at several key positions, including the 3'-hydroxyl, 2''-hydroxyl, and 4''-hydroxyl groups, as well as the 6'-amino group, which are common targets for AMEs in other aminoglycosides.

Structure-Activity Relationship Insights from Analogs

The development and analysis of this compound analogs have provided significant insights into its SAR. Modifications at various positions have been shown to impact antibacterial activity, spectrum, and susceptibility to resistance mechanisms.

Modifications at the 6'-Position

Acylation or methylation at the 6'-amino group of this compound has been explored to further enhance its activity against resistant strains. For instance, 6'-N-acyl-3''-N-methylated this compound analogs have demonstrated improved antibacterial activity against multidrug-resistant Gram-negative bacteria while exhibiting reduced in vitro nephrotoxicity compared to the parent compound.[6] This suggests that modifications at both the 6'- and 3''-positions can be a promising strategy to overcome resistance.

Modifications at the 3''-Position

Methylation of the 3''-amino group has also been shown to be advantageous. The 3''-N-methyl-amikacin analog displayed improved activity against certain resistant pathogens.[6] Combining this modification with acylation at the 6'-position resulted in analogs with the strongest antibacterial activity against the tested resistant strains.[6]

Quantitative Data on Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its analogs against a selection of Gram-positive and Gram-negative bacterial strains, including clinically relevant resistant isolates.

Table 1: In Vitro Activity of this compound and Analogs Against this compound-Resistant Pathogens [6]

CompoundE. coli BAA-2452 (μg/mL)K. pneumoniae BAA-2146 (μg/mL)A. baumannii BAA-1605 (μg/mL)P. aeruginosa BAA-2114 (μg/mL)
This compound>512>512>512>512
3''-N-methyl-amikacin256256256256
6'-N-acetyl-3''-N-methyl-amikacin64128128128
6'-N-propionyl-3''-N-methyl-amikacin32646464

Table 2: Comparative In Vitro Activity of this compound and Other Aminoglycosides [7][8]

AntibioticE. coli (MIC µg/mL)K. pneumoniae (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. aureus (MIC µg/mL)
This compound1 - 41 - 42 - 81 - 4
Kanamycin2 - 82 - 8>641 - 4
Gentamicin0.25 - 10.25 - 10.5 - 20.25 - 1
Tobramycin0.25 - 10.25 - 10.5 - 20.25 - 1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • This compound and analog compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and its analogs in a suitable solvent. Perform serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plates to achieve the desired concentration range.

  • Inoculum Preparation: Suspend several bacterial colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Aminoglycoside Acetyltransferase (AAC) Activity Assay

This assay is used to determine the activity of AAC enzymes, which are a primary mechanism of resistance to this compound.

Materials:

  • Purified AAC enzyme (e.g., AAC(6')-Ib)

  • This compound

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and this compound in a cuvette.

  • Initiation of Reaction: Add Acetyl-CoA to the reaction mixture and equilibrate to the desired temperature (e.g., 25 °C). Initiate the reaction by adding the purified AAC enzyme.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of Coenzyme A (CoA-SH) production, which is stoichiometric with the acetylation of this compound.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA-SH adduct (13,600 M⁻¹cm⁻¹).

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • S30 extract from a suitable bacterial strain (e.g., E. coli)

  • Amino acid mixture

  • ATP and GTP

  • An mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

  • This compound

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and the mRNA template.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Incubation: Incubate the reaction mixtures at 37 °C for a specified time (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. For a luciferase reporter, add luciferin and measure the luminescence. For a GFP reporter, measure the fluorescence.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

Visualizations

Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis

Amikacin_Mechanism cluster_cell Bacterial Cell Amikacin_ext This compound (extracellular) Porin Porin Channel Amikacin_ext->Porin Uptake Amikacin_int This compound (intracellular) Porin->Amikacin_int Ribosome 30S Ribosomal Subunit Amikacin_int->Ribosome Binds to A-site of 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits & Induces Misreading Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of this compound action on a bacterial cell.

Experimental Workflow: MIC Determination by Broth Microdilution

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound in 96-well Plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Logical Relationship: this compound SAR and Resistance Evasion

Amikacin_SAR_Resistance cluster_this compound This compound Structure cluster_activity Biological Activity cluster_resistance Resistance Mechanisms Core Kanamycin A Core (Rings I, II, III) Binding High Affinity Binding to Ribosomal A-site Core->Binding AAC Aminoglycoside Acetyltransferase (AAC(6')-Ib) Core->AAC Target for Acetylation at 6'-NH2 LHABA L-HABA Moiety (at N-1 of Ring II) AMEs Aminoglycoside-Modifying Enzymes (e.g., APH, ANT) LHABA->AMEs Blocks Access Activity Broad-Spectrum Antibacterial Activity Binding->Activity AMEs->Activity Inactivates Other Aminoglycosides AAC->Activity Inactivates this compound

Caption: this compound SAR and its role in evading resistance.

References

Synthesis of Amikacin from Kanamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its broad spectrum of activity, particularly against multi-drug resistant Gram-negative bacteria.[1][2][3] It is a derivative of kanamycin A, synthesized through the regioselective acylation of the N-1 amino group of the 2-deoxystreptamine moiety with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[2][4] The primary challenge in this synthesis lies in selectively acylating the N-1 position, as kanamycin A possesses four acylable amino groups (N-1, N-3, N-6', and N-3").[5] Overcoming this hurdle requires a multi-step strategy involving the protection of more reactive amino groups, targeted acylation, and subsequent deprotection to yield the final active pharmaceutical ingredient. This guide provides an in-depth overview of the chemical synthesis of this compound from kanamycin A, detailing the experimental protocols, quantitative data, and process workflows for researchers and drug development professionals.

Overall Synthesis Pathway

The chemical synthesis of this compound from kanamycin A is a well-established process that can be broadly categorized into four critical stages:

  • Protection of Kanamycin A: The amino groups at the 3 and 6' positions of kanamycin A are significantly more reactive than the N-1 amino group.[6] Therefore, these positions must be chemically protected to prevent unwanted side reactions during acylation. This is typically achieved by reacting kanamycin A with a suitable protecting group, such as benzyloxycarbonyl (Cbz).

  • Acylation with L-HABA: Once the 3 and 6' amino groups are protected, the derivative is reacted with an activated and protected form of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The selectivity of this acylation at the N-1 position is highly dependent on the reaction conditions, particularly pH.[7]

  • Deprotection: Following the successful acylation of the N-1 position, all protecting groups from both the kanamycin A backbone and the L-HABA side chain are removed to yield crude this compound.

  • Purification: The final stage involves the purification of crude this compound to remove unreacted starting materials, reagents, and isomeric byproducts. This is typically accomplished through chromatographic techniques, followed by crystallization to obtain high-purity this compound sulfate.

The overall workflow for the synthesis is depicted in the diagram below.

G KanamycinA Kanamycin A Protection Protection of 3 & 6' Amino Groups KanamycinA->Protection ProtectedKanamycin 3,6'-di-N-protected Kanamycin A Protection->ProtectedKanamycin Acylation Acylation with Protected L-HABA ProtectedKanamycin->Acylation Protectedthis compound Tri-protected This compound Acylation->Protectedthis compound Deprotection Removal of Protecting Groups Protectedthis compound->Deprotection Crudethis compound Crude this compound Deprotection->Crudethis compound Purification Chromatographic Purification Crudethis compound->Purification AmikacinSulfate This compound Sulfate Purification->AmikacinSulfate

Caption: Overall synthesis workflow from Kanamycin A to this compound Sulfate.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Protection of 3 and 6' Amino Groups of Kanamycin A

The selective protection of the 3 and 6' amino groups is paramount for a successful synthesis. One common method involves the use of the benzyloxycarbonyl (Cbz) protecting group. To enhance selectivity, the reaction can be carried out by first forming a metal complex with the kanamycin A molecule.

Protocol using Zinc Acetate Chelation and Benzyloxycarbonyl Protection:

  • Complex Formation: Suspend Kanamycin A in a suitable solvent system such as methanol and water.[6]

  • Add a solution of zinc acetate dihydrate in water to the Kanamycin A suspension with stirring.[6] The formation of the zinc complex sterically hinders the N-1 and N-3" amino groups, thereby promoting acylation at the desired 3 and 6' positions.

  • Protection Reaction: To the resulting complex, add a protecting agent such as benzyl chloroformate or S-(4,6-dimethyl-2-pyrimidinyl)-tert-butyl thiocarbonate (for Boc protection) portion-wise while maintaining the pH of the reaction mixture.[8]

  • The reaction is typically carried out at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the protected kanamycin A derivative can be isolated by filtration or extraction. The metal cation is subsequently removed.

G cluster_input Inputs cluster_output Output KanamycinA Kanamycin A ReactionVessel Reaction: 1. Complex Formation 2. Protection KanamycinA->ReactionVessel ZincAcetate Zinc Acetate ZincAcetate->ReactionVessel ProtectingAgent Protecting Agent (e.g., Benzyl Chloroformate) ProtectingAgent->ReactionVessel ProtectedKanamycin 3,6'-di-N-benzyloxycarbonyl Kanamycin A ReactionVessel->ProtectedKanamycin

Caption: Experimental workflow for the protection of Kanamycin A.

Regioselective Acylation of Protected Kanamycin A

This step involves the crucial N-acylation with an L-HABA derivative. The amino group of L-HABA must also be protected (e.g., with Cbz), and the carboxylic acid group must be activated to facilitate the reaction. N-hydroxysuccinimide (NHS) esters are commonly used for this activation.

Protocol for N-1 Acylation:

  • Preparation of Acylating Agent: Synthesize N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester separately.

  • Dissolution of Protected Kanamycin A: Suspend the 3,6'-di-N-benzyloxycarbonyl kanamycin A in a biphasic solvent system, such as water and methylene chloride.[7]

  • pH Adjustment: Adjust the pH of the aqueous layer to a specific value (e.g., pH 6) using an acid like acetic acid and a base like sodium hydroxide.[7] This pH control is critical for maximizing the selectivity of the acylation at the N-1 position over the N-3" position.[7]

  • Acylation Reaction: Add the solution of N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide in methylene chloride to the vigorously stirred biphasic mixture.[7]

  • Maintain the reaction at room temperature for an extended period (e.g., overnight).[7][9]

  • Work-up: After the reaction is complete, the organic solvent is removed by evaporation under reduced pressure.[7][9] The pH is then adjusted to an acidic value (e.g., 4.2) with acetic acid to prepare for the deprotection step.[7][9]

G ProtectedKanamycin 3,6'-di-N-protected Kanamycin A (in Water) Acylation Vigorous Stirring (Biphasic System) ProtectedKanamycin->Acylation ActivatedHABA Activated L-HABA (in Methylene Chloride) ActivatedHABA->Acylation pH_Control pH Adjustment (Crucial for Selectivity) pH_Control->Acylation Protectedthis compound Tri-protected this compound in Aqueous Solution Acylation->Protectedthis compound

Caption: Logical relationship in the selective N-1 acylation step.

Deprotection to Yield this compound

The final chemical modification step is the removal of all Cbz protecting groups to liberate the free amino groups and yield this compound. This is typically achieved through catalytic hydrogenation.

Protocol for Hydrogenolysis:

  • Catalyst Addition: To the aqueous solution containing the tri-protected this compound from the previous step, add a palladium on carbon (Pd/C) catalyst (e.g., 2.5% or 5% Pd/C).[7][9][10]

  • Hydrogen Source: Add a hydrogen donor, such as formic acid, dropwise to the reaction mixture at room temperature.[7][9][10] Alternatively, the reaction can be carried out in a hydrogenation apparatus under a hydrogen atmosphere.[11]

  • Reaction: Stir the mixture for several hours (e.g., overnight) to ensure complete deprotection.[6][10]

  • Work-up: Remove the catalyst by filtration (e.g., through Celite).[7][9] The resulting aqueous solution contains crude this compound along with unreacted kanamycin A and other byproducts.

Purification of this compound

High-purity this compound is obtained by chromatographic separation, followed by conversion to its sulfate salt.

Protocol for Purification:

  • pH Adjustment: Adjust the pH of the crude this compound solution to approximately 7.5.[7]

  • Ion-Exchange Chromatography: Load the solution onto a weakly acidic cation exchange resin column (e.g., Zerolit).[7]

  • Elution: Elute the column with a linear gradient of aqueous ammonia (e.g., 0.5 N to 1.5 N).[7] Kanamycin A will elute first, followed by this compound.[7] Collect the fractions containing this compound.

  • Concentration: Concentrate the pooled this compound fractions under vacuum to remove the ammonia and achieve a target concentration (e.g., 20%).[7]

  • Salt Formation and Precipitation: Acidify the concentrated solution to pH 2.5 with sulfuric acid.[7] Treat with activated carbon to decolorize the solution, if necessary.[7]

  • Crystallization: Precipitate the this compound disulfate by adding an anti-solvent, such as methanol.[7]

  • Isolation: Stir the suspension, then filter the white solid, wash with a suitable solvent, and dry under vacuum to obtain pure this compound sulfate.[7]

Quantitative Data Summary

The efficiency of the this compound synthesis process is determined by the yields of the individual steps and the purity of the final product.

Table 1: Reported Yields in this compound Synthesis

Synthesis StepIntermediate/ProductReported Stoichiometric YieldReference
Protection6'-benzyloxycarbonylkanamycin A45-56%[6][10]
Acylation3,6'-di-N-benzyloxycarbonyl-1-N-[L-(-)-γ-benzyloxycarbonylamino-α-hydroxybutyryl]kanamycin A51.4 - 57%[6][10]
Deprotection & PurificationThis compound (from diacylate intermediate)65%[7][9]
Overall Yield This compound (from Kanamycin A) 10-13% (older routes) [6][10]

Table 2: Example of Reagent Quantities for a Lab-Scale Synthesis

StepReagentQuantityReference
Acylation3,6'-di-N-benzyloxycarbonylkanamycin A53.4 g[7]
Acetic Acid (for pH adjustment)38.5 ml[7]
30% Sodium Hydroxide (for pH adjustment)~52 ml[7]
N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide34.9 g[7]
Water1000 ml[7]
Methylene Chloride1442 ml[7]
Deprotection2.5% Palladium on Carbon (Pd/C)50 g[7][9]
Formic Acid50 ml[7][9]

Table 3: Purity Profile and Common Byproducts

CompoundStatusNotesReference
This compoundDesired Product1-N-acylated Kanamycin A[2]
Kanamycin AUnreacted Starting MaterialSeparated during purification[7]
BB-K11Byproduct3"-N-acylated Kanamycin A[10]
BB-K29Byproduct3-N-acylated Kanamycin A (more toxic)[7]
Di (HABA) Kanamycin AByproductDi-acylated at N-1 and N-3" positions[7][10]

Conclusion

The synthesis of this compound from kanamycin A is a classic example of targeted semi-synthetic modification to enhance the therapeutic properties of a natural product antibiotic. The success of the synthesis hinges on the strategic use of protecting groups and the precise control of reaction conditions, particularly pH, to achieve regioselective acylation. While older routes reported modest overall yields, newer processes focusing on optimized acylation and purification steps have improved the efficiency of this compound production.[6][7][10] The detailed protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of aminoglycoside antibiotics.

References

Amikacin's In Vitro Shield: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a cornerstone in the management of serious infections caused by gram-negative bacteria. Its robust spectrum of activity, particularly against multidrug-resistant strains, underscores its continued clinical relevance. This technical guide provides an in-depth analysis of this compound's in vitro activity against key gram-negative pathogens, details the standardized methodologies for its evaluation, and visually represents its mechanism of action and the pathways of bacterial resistance.

In Vitro Spectrum of Activity

This compound demonstrates broad and potent in vitro activity against a wide array of clinically significant gram-negative bacilli. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), with MIC₅₀ and MIC₉₀ values serving as key indicators of its potency against a bacterial population.

Activity Against Enterobacterales

This compound generally exhibits excellent activity against members of the Enterobacterales order. Surveillance studies consistently report high susceptibility rates for Escherichia coli and Klebsiella pneumoniae.[1][2] Even among extended-spectrum β-lactamase (ESBL)-producing isolates, this compound often retains significant activity.[1] However, the emergence of carbapenem-resistant Enterobacterales (CRE) presents a greater challenge, with this compound susceptibility being more variable.[3]

Recent revisions to the Clinical and Laboratory Standards Institute (CLSI) breakpoints in 2023 have led to a decrease in reported susceptibility rates for this compound against Enterobacterales, highlighting the importance of using current interpretive criteria.[3]

Table 1: this compound In Vitro Activity Against Escherichia coli

Geographic Region/StudyYear(s) of IsolationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
China2015-20162912894.7%
China (ESBL-producing)2015-20161332>25693.0%
USA (Overall)2017-2021-2494.6% (CLSI 2023)
USA (MDR)2017-2021---71.0% (CLSI 2023)

Table 2: this compound In Vitro Activity Against Klebsiella pneumoniae

Geographic Region/StudyYear(s) of IsolationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
China2015-201618613283.7%
China (ESBL-producing)2015-2016452>25671.1%
USA (Overall)2017-2021----
USA (CRE)2017-2021---59.0% (CLSI 2023)
Activity Against Non-Fermenting Gram-Negative Bacilli

This compound is also a critical agent against challenging non-fermenting gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. While it generally demonstrates good activity against P. aeruginosa, resistance can be a significant issue, particularly in multidrug-resistant (MDR) and carbapenem-resistant (CR) isolates.[1] Its activity against A. baumannii is often limited, with high rates of resistance reported globally.[1]

Table 3: this compound In Vitro Activity Against Pseudomonas aeruginosa

Geographic Region/StudyYear(s) of IsolationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
China2015-201611243291.1%
China (Carbapenem-resistant)2015-2016478>25680.9%
China (MDR)2015-2016228>25654.5%

Table 4: this compound In Vitro Activity Against Acinetobacter baumannii

Geographic Region/StudyYear(s) of IsolationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
China2015-201612432>25630.5%
China (MDR)2015-201610464>25617.3%
Activity Against Other Gram-Negative Bacilli

This compound also demonstrates in vitro activity against other gram-negative pathogens, although extensive surveillance data may be more limited. For Proteus mirabilis, MIC values of 16 µg/mL have been reported.[4] In cases of infections caused by multiply antibiotic-resistant Serratia marcescens, this compound has been shown to be a useful therapeutic option, particularly for urinary tract infections.[5] Synergistic inhibition has been observed when this compound is combined with third-generation cephalosporins against Enterobacteriaceae with elevated cephalosporin MICs.[6][7] A study on Enterobacter cloacae isolates harboring the aac(6')-Ib gene, a common aminoglycoside resistance determinant, found that a high percentage remained susceptible to this compound based on CLSI breakpoints.[8]

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound's in vitro activity relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth microdilution, agar dilution, and disk diffusion testing.

Broth Microdilution Method

This method determines the MIC in a liquid medium and is considered a reference method.

Methodology:

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture, typically adjusted to a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plate wells containing the this compound dilutions are inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating the antibiotic into the agar medium.

Methodology:

  • Preparation of Agar Plates: A series of agar plates containing twofold dilutions of this compound in Mueller-Hinton agar (MHA) are prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method, with a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method determines the susceptibility of a bacterium to this compound based on the zone of growth inhibition around an antibiotic-impregnated disk.

Methodology:

  • Inoculum Preparation and Plating: A standardized bacterial inoculum (0.5 McFarland) is used to create a lawn of growth on the surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on the inoculated agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints provided by CLSI or EUCAST.[9]

Visualizing this compound's Action and Bacterial Defenses

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and workflows related to this compound.

cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane (LPS) Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Porin Channels Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Active Transport Ribosome 30S Ribosomal Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Blocks initiation complex Mistranslated_Proteins Production of Mistranslated Proteins Ribosome->Mistranslated_Proteins Causes mRNA misreading Amikacin_Extracellular This compound Amikacin_Extracellular->Outer_Membrane Binding to LPS Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Mistranslated_Proteins->Bacterial_Cell_Death

Mechanism of Action of this compound.

cluster_resistance Resistance Mechanisms This compound This compound Enzymatic_Modification Enzymatic Modification (e.g., AACs, APHs, ANTs) This compound->Enzymatic_Modification Substrate for enzymes Target_Modification Ribosomal Target Modification (16S rRNA Methylation) Reduced_Uptake Reduced Permeability/ Efflux Pumps Inactive_this compound Inactive this compound Enzymatic_Modification->Inactive_this compound Reduced_Binding Reduced Binding to Ribosome Target_Modification->Reduced_Binding Reduced_Intracellular_Conc Reduced Intracellular Concentration Reduced_Uptake->Reduced_Intracellular_Conc

Major Mechanisms of this compound Resistance.

Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret_Results Interpret Results using CLSI/EUCAST Breakpoints Measure_Zone->Interpret_Results End Report as S, I, or R Interpret_Results->End

References

Amikacin post-antibiotic effect in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Post-Antibiotic Effect of Amikacin: In Vitro and In Vivo Perspectives

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure of organisms to an antimicrobial agent, even when the drug's concentration falls below the minimum inhibitory concentration (MIC).[1][2][3] This pharmacodynamic parameter is a crucial feature of several classes of antibiotics, including aminoglycosides like this compound.[2][4][5] this compound's robust, concentration-dependent bactericidal activity and its significant PAE are foundational to modern dosing strategies, particularly the use of high-dose, extended-interval (once-daily) regimens.[6][7] Understanding the nuances of this compound's PAE, both in controlled laboratory settings (in vitro) and within a biological system (in vivo), is essential for optimizing therapeutic efficacy, minimizing toxicity, and combating antimicrobial resistance.[3][5]

This technical guide provides a comprehensive overview of the in vitro and in vivo PAE of this compound. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Mechanism of this compound and the Post-Antibiotic Effect

This compound, a semisynthetic aminoglycoside, exerts its bactericidal effect by irreversibly binding to the 16S rRNA and associated S12 protein within the 30S subunit of the bacterial ribosome.[1][8] This binding interferes with the translation of mRNA, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death.[1][9] The PAE is believed to result from the non-lethal damage induced by the antibiotic, requiring time for the bacteria to repair and synthesize new proteins before resuming growth.[3] This persistent effect, even in the absence of the drug, is a key characteristic of aminoglycosides.[1][9]

Amikacin_Mechanism_PAE cluster_0 Bacterial Cell This compound This compound Entry Cellular Uptake This compound->Entry Ribosome Binds to 30S Ribosomal Subunit Entry->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Damage Non-Lethal Damage & Aberrant Proteins Inhibition->Damage PAE Persistent Suppression of Bacterial Growth (Post-Antibiotic Effect) Damage->PAE

Caption: this compound's mechanism of action leading to the post-antibiotic effect.

In Vitro Post-Antibiotic Effect of this compound

In vitro studies are fundamental for characterizing the duration and concentration-dependency of this compound's PAE against various pathogens. These studies consistently demonstrate that the PAE of this compound is dose-dependent; higher concentrations and longer exposure times generally result in a more prolonged PAE.[7][10]

Quantitative In Vitro PAE Data

The duration of this compound's PAE varies significantly depending on the bacterial species, the concentration of this compound used, and the duration of exposure.

Bacterial SpeciesThis compound ConcentrationExposure TimePAE Duration (Hours)Reference(s)
Escherichia coliStandard Serum Levels1 hour~4 - 6[11]
Pseudomonas aeruginosaStandard Serum Levels1 hour~4 - 6[11]
Serratia marcescensStandard Serum Levels1 hour~4 - 6[11]
E. coli, P. aeruginosaVarious1 hour3 - 7[7]
S. aureus, E. coli, P. aeruginosa10x MIC2 hours1.5 - 2.2[12]
Mycobacterium fortuitumVariousNot specified13.5 - 27.6[13][14]
Mycobacterium avium1x MIC2 hours10.3 ± 1.7[10]
Mycobacterium avium4x MIC2 hours14.7 ± 1.9[10]
Mycobacterium avium8x MIC2 hours17.7 ± 4.1[10]
Mycobacterium aviumVarious30-120 minsUp to 48[15]
Experimental Protocol: In Vitro PAE Determination

The determination of PAE in vitro typically involves exposing a bacterial culture in its logarithmic growth phase to an antibiotic, followed by the removal of the drug and monitoring of subsequent regrowth.

In_Vitro_PAE_Workflow Workflow for In Vitro PAE Determination cluster_methods Drug Removal Methods Culture 1. Prepare Bacterial Culture (Logarithmic Growth Phase) Split 2. Split Culture Culture->Split Expose 3a. Expose Test Culture to this compound (e.g., 1-2 hours) Split->Expose Test Control 3b. Incubate Control Culture (No Antibiotic) Split->Control Control Remove 4. Remove this compound Expose->Remove Regrowth 5. Monitor Regrowth (e.g., Viable Counts, ATP Assay) in Drug-Free Medium Control->Regrowth Remove->Regrowth Dilution Dilution (e.g., 1:1000) Remove->Dilution Centrifuge Centrifugation & Washing Remove->Centrifuge Calculate 6. Calculate PAE PAE = T - C Regrowth->Calculate In_Vivo_PAE_Workflow Workflow for In Vivo PAE Determination (Murine Thigh Model) Neutropenia 1. Induce Neutropenia in Mice (e.g., Cyclophosphamide) Infection 2. Induce Thigh Infection (Intramuscular Injection of Bacteria) Neutropenia->Infection Dosing 3. Administer Single Dose of this compound (e.g., SC, IV) Infection->Dosing Sampling 4. Euthanize Cohorts at Multiple Time Points Dosing->Sampling Processing 5. Harvest and Homogenize Thigh Tissue Sampling->Processing Quantify 6. Quantify Bacterial Load (Viable Counts, CFU/thigh) Processing->Quantify Calculate 7. Determine PAE Quantify->Calculate PAE_Factors cluster_drug Drug-Related Factors cluster_pathogen Pathogen-Related Factors cluster_host Host-Related Factors (In Vivo) PAE This compound Post-Antibiotic Effect Concentration This compound Concentration (Cmax/MIC) Concentration->PAE Exposure Duration of Exposure Exposure->PAE Combination Combination with other Antibiotics Combination->PAE Organism Bacterial Species & Strain Organism->PAE Neutrophils Presence of Neutrophils Neutrophils->PAE PK Pharmacokinetics (e.g., Renal Function) PK->PAE

References

Amikacin Degradation: An In-depth Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its unique structural modification, the addition of an L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) side chain to the deoxystreptamine moiety of kanamycin A, provides resistance against many bacterial enzymes that inactivate other aminoglycosides. However, the stability of this compound is not absolute. Its degradation through various enzymatic and chemical pathways can impact its efficacy and potentially introduce impurities. A thorough understanding of these degradation mechanisms is critical for drug development, formulation, storage, and clinical use.

This technical guide provides a comprehensive overview of the known degradation pathways of this compound, its degradation byproducts, and the experimental methodologies employed to study these processes.

Enzymatic Degradation Pathways

The primary route of this compound degradation in a clinical context is through enzymatic modification by resistant bacteria. These enzymes alter the this compound molecule, preventing it from binding to its target, the 30S ribosomal subunit. The main classes of enzymes responsible for this inactivation are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).

  • Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the this compound molecule. The most clinically significant enzyme for this compound resistance is AAC(6'), which acetylates the 6'-amino group, leading to a loss of antibacterial activity.

  • Aminoglycoside Phosphotransferases (APHs): APHs mediate the ATP-dependent phosphorylation of hydroxyl groups on this compound. While this compound is designed to be resistant to many APHs, some enzymes can still modify it, though this is less common than acetylation.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, ANTs catalyze the transfer of an adenylyl group from ATP to the hydroxyl groups of this compound, rendering it inactive.

G This compound This compound aac Aminoglycoside Acetyltransferases (AACs) This compound->aac aph Aminoglycoside Phosphotransferases (APHs) This compound->aph ant Aminoglycoside Nucleotidyltransferases (ANTs) This compound->ant acetylated Acetylated this compound (e.g., 6'-N-acetyl-amikacin) aac->acetylated phosphorylated Phosphorylated this compound aph->phosphorylated adenylylated Adenylylated this compound ant->adenylylated acetyl_coa Acetyl-CoA acetyl_coa->aac atp1 ATP atp1->aph atp2 ATP atp2->ant

Figure 1: Enzymatic degradation pathways of this compound.

Chemical Degradation Pathways (Forced Degradation)

Forced degradation studies are essential for establishing the intrinsic stability of a drug and for developing stability-indicating analytical methods. These studies involve exposing the drug to stress conditions more severe than accelerated stability testing, such as high and low pH, oxidation, high temperature, and light.[1]

Hydrolytic Degradation

This compound is susceptible to degradation in both acidic and alkaline conditions.

  • Acidic Hydrolysis: Under strong acidic conditions (e.g., in the presence of HCl), the glycosidic bonds of this compound can be cleaved. This leads to the separation of the constituent amino sugars and the 2-deoxystreptamine core.

  • Alkaline Hydrolysis: In the presence of a strong base (e.g., NaOH), the amide bond linking the L-AHBA side chain to the 2-deoxystreptamine moiety is susceptible to hydrolysis. This reaction yields kanamycin A and L-AHBA as the primary degradation products.[2]

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide (H₂O₂), can degrade this compound. The primary and secondary amino groups on the molecule are particularly vulnerable to oxidation. While it is known that oxidation can lead to a complete loss of the parent drug, the specific structures of the oxidative degradation products are not extensively characterized in publicly available literature.

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation of this compound. The light energy can lead to the formation of reactive species, which in turn can cause cleavage of bonds within the molecule. The extent of degradation is dependent on the wavelength and intensity of the light source.

Thermal Degradation

In its solid form, this compound is relatively stable to dry heat. However, in solution, elevated temperatures can accelerate hydrolytic and other degradation reactions.

G cluster_hydrolysis Hydrolysis cluster_other Other Stress Conditions amikacin1 This compound acid Acidic (e.g., HCl) amikacin1->acid base Alkaline (e.g., NaOH) amikacin1->base amino_sugars Amino Sugars + 2-Deoxystreptamine acid->amino_sugars kanamycin_a Kanamycin A + L-AHBA base->kanamycin_a amikacin2 This compound oxidation Oxidation (e.g., H₂O₂) amikacin2->oxidation photolysis Photolysis (UV light) amikacin2->photolysis thermal Thermal (Heat) amikacin2->thermal oxidative_products Oxidative Degradation Products oxidation->oxidative_products photolytic_products Photolytic Degradation Products photolysis->photolytic_products thermal_products Thermal Degradation Products thermal->thermal_products

Figure 2: Chemical degradation pathways of this compound.

Summary of Degradation Byproducts

The identification of degradation byproducts is crucial for understanding the degradation pathways and for assessing the safety of the drug product.

Degradation PathwayStress ConditionKnown ByproductsMethod of Identification
Hydrolysis Acidic (e.g., HCl)Amino sugars, 2-deoxystreptamineHPLC, LC-MS[2]
Alkaline (e.g., NaOH)Kanamycin A, L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA)HPLC, LC-MS[2]
Oxidation Hydrogen Peroxide (H₂O₂)Not extensively characterized in public literature; complete loss of parent peak observed.HPLC
Photodegradation UV lightNot extensively characterized in public literature.HPLC
Enzymatic Bacterial Enzymes (AAC, APH, ANT)6'-N-acetyl-amikacin, Phosphorylated this compound, Adenylylated this compoundMicrobiological assays, HPLC, LC-MS

Quantitative Degradation Data

While forced degradation studies confirm the susceptibility of this compound to various stressors, specific kinetic data such as degradation rate constants (k) and half-lives (t½) under a range of chemical and physical conditions are not widely available in the reviewed literature. The stability of this compound is generally assessed by the percentage of the drug remaining after a certain period under specific storage conditions.

ConditionConcentrationVehicleTemperatureDurationPercent RemainingReference
Room Temperature25 mg/100mL & 500 mg/100mL0.9% Sodium Chloride23°C7 daysStable[3]
Refrigerated25 mg/100mL & 500 mg/100mL0.9% Sodium Chloride4°C30 daysStable[3]
Room Temperature10 mg/mL & 30 mg/mLTris-EDTA, 0.15% Chlorhexidine + Tris-EDTA, 0.9% NaCl, 0.9% NaCl + Dexamethasone25°C56 daysStable (except 10 mg/mL in Tris-EDTA)[4][5]
Various0.25 and 5 mg/mL5% Dextrose Injection, 0.9% Sodium Chloride Injection, Lactated Ringer's Injection, etc.Room Temperature24 hoursStable[6]

Experimental Protocols

Forced Degradation Studies

A typical forced degradation study for this compound involves the following steps:[1][7][8]

  • Preparation of this compound Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of an acid (e.g., 2 N HCl) and reflux for a specified period (e.g., 30 minutes). Neutralize the solution with a base (e.g., 2 N NaOH) before analysis.

    • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of a base (e.g., 2 N NaOH) and reflux for a specified period (e.g., 30 minutes). Neutralize the solution with an acid (e.g., 2 N HCl) before analysis.

    • Oxidative Degradation: Mix the this compound solution with an oxidizing agent (e.g., 3-30% H₂O₂) and keep at room temperature or reflux for a certain duration.

    • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 60-80°C) for a defined period.

    • Photolytic Degradation: Expose the this compound solution to a UV light source (e.g., 254 nm or a combination of UV and visible light as per ICH Q1B guidelines) for a specific duration. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or LC-MS/MS, to separate and quantify the parent drug and its degradation products.

G amikacin_sample This compound Sample (Drug Substance or Product) stress_conditions Stress Conditions (Acid, Base, Oxidant, Light, Heat) amikacin_sample->stress_conditions degraded_sample Degraded Sample stress_conditions->degraded_sample analytical_method Stability-Indicating Analytical Method (e.g., HPLC, LC-MS/MS) degraded_sample->analytical_method data_analysis Data Analysis analytical_method->data_analysis pathway_elucidation Degradation Pathway Elucidation data_analysis->pathway_elucidation byproduct_id Byproduct Structure Identification data_analysis->byproduct_id method_validation Method Validation (Specificity) data_analysis->method_validation

Figure 3: General workflow for a forced degradation study.
Analytical Methodologies

Due to its lack of a strong UV chromophore, the analysis of this compound often requires pre-column derivatization for detection by HPLC-UV.[7] LC-MS/MS is also a powerful tool for both quantification and structural elucidation of this compound and its byproducts.[6][9]

5.2.1 HPLC with Pre-column Derivatization (Hantzsch Reaction)

This method is based on the reaction of the primary amino groups of this compound with a derivatizing agent to form a chromophoric product that can be detected by a UV-Vis or fluorescence detector.

  • Derivatizing Reagent: A mixture of acetylacetone, formaldehyde, and an acetate buffer.

  • Reaction: The this compound solution is mixed with the derivatizing reagent and heated to form a dihydropyridine derivative.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Spherisorb C18 ODS2, 250 × 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M sodium acetate, pH 5.0) in an isocratic or gradient elution.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 330 nm).[7]

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its degradation products without the need for derivatization.

  • Chromatography: Reversed-phase or HILIC chromatography can be used to separate this compound from other components.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for quantification (Multiple Reaction Monitoring - MRM) and structural elucidation (product ion scanning). The transition of the protonated molecule [M+H]⁺ to specific fragment ions is monitored. For this compound, a common transition is m/z 586.3 → 425.3.[9]

Conclusion

The degradation of this compound is a multifaceted process involving enzymatic and chemical pathways. While hydrolytic and enzymatic degradation routes and their major byproducts are relatively well-understood, the specific chemical structures of oxidative and photolytic degradation products require further investigation. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting robust stability studies of this compound. A comprehensive understanding of this compound's degradation profile is essential for ensuring its quality, safety, and efficacy as a critical therapeutic agent.

References

An In-depth Technical Guide to the Chemical Stability of Amikacin Sulfate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against serious Gram-negative bacterial infections. Derived from kanamycin A, its efficacy is contingent upon maintaining its chemical integrity from manufacturing to administration.[1] The chemical and physical stability of this compound sulfate in aqueous solutions are critical parameters that ensure its therapeutic potency and safety. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound sulfate in solution, detailed experimental protocols for its analysis, and quantitative stability data to support research and development activities.

Factors Influencing the Chemical Stability of this compound Sulfate

The degradation of this compound sulfate in solution is primarily influenced by temperature, pH, and exposure to light. Understanding these factors is crucial for the development of stable formulations and for ensuring the reliability of experimental results.

2.1 Effect of Temperature Temperature is a critical factor in the stability of this compound sulfate solutions. Elevated temperatures accelerate the rate of chemical degradation. Aqueous solutions of this compound sulfate have been reported to maintain over 90% of their potency for extended periods under controlled conditions. For instance, solutions can be stable for up to 36 months at 25°C, 12 months at 37°C, and 3 months at 56°C.[2][3] For long-term storage, refrigeration at 4°C is effective, and freezing at -15°C can further extend the utility of the solution.[1]

2.2 Effect of pH The pH of the solution is a pivotal factor governing the stability of this compound sulfate. The optimal pH for this compound stability is in the acidic range, typically around 4.5.[1] Commercial this compound sulfate injections generally have a pH between 3.5 and 5.5.[1] Significant deviations from this optimal pH range can lead to accelerated hydrolytic degradation. Both strongly acidic and alkaline conditions can promote the cleavage of the glycosidic bonds in the this compound molecule.

2.3 Effect of Light Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound sulfate. Therefore, it is recommended to protect this compound sulfate solutions from light, especially during long-term storage. The use of amber-colored containers or other light-protective measures is advisable.

2.4 Incompatibilities this compound sulfate is known to be incompatible with certain other drugs, which can lead to its inactivation or precipitation. A notable incompatibility exists with beta-lactam antibiotics, such as penicillins and cephalosporins.[1] Physical mixing of this compound sulfate with these antibiotics can result in the inactivation of the aminoglycoside. Other reported incompatibilities include heparin, amphotericin B, and certain total nutrient admixtures, which can cause the breaking of fat emulsions.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound sulfate in various solutions and under different storage conditions.

Table 1: Stability of this compound Sulfate in Aqueous Solutions at Various Temperatures

Concentration Range (mg/mL)TemperatureDurationPotency RetainedReference
37.5 - 25025°C (77°F)36 Months> 90%[2][3]
37.5 - 25037°C (98.6°F)12 Months> 90%[2][3]
37.5 - 25056°C (133°F)3 Months> 90%[2][3]

Table 2: Stability of this compound Sulfate in Intravenous Infusion Fluids

Concentration (mg/mL)Infusion FluidTemperatureDurationStabilityReference
0.25 and 50.9% Sodium Chloride4°C (39°F)60 DaysStable[4]
0.25 and 50.9% Sodium Chloride25°C (77°F)24 Hours (after refrigeration)Stable[4]
0.25 and 55% Dextrose4°C (39°F)60 DaysStable[4]
0.25 and 55% Dextrose25°C (77°F)24 Hours (after refrigeration)Stable[4]
0.25 and 50.9% Sodium Chloride-15°C (5°F)30 DaysStable[4]
0.25 and 50.9% Sodium Chloride25°C (77°F)24 Hours (after freezing)Stable[4]
0.25 and 55% Dextrose-15°C (5°F)30 DaysStable[4]
0.25 and 55% Dextrose25°C (77°F)24 Hours (after freezing)Stable[4]
25 and 500 (in 100mL)0.9% Sodium Chloride4°C (39°F)30 DaysStable[5]
25 and 500 (in 100mL)0.9% Sodium Chloride23°C (73°F)7 DaysStable[5]

Table 3: Stability of this compound in Topical Solutions at Room Temperature (25°C)

Concentration (mg/mL)SolutionDurationStabilityReference
10Tris-EDTA (TE)56 DaysSignificant degradation noted[6]
30Tris-EDTA (TE)56 DaysStable[6]
10 and 300.15% Chlorhexidine gluconate and Tris-EDTA (TC)56 DaysStable[6]
10 and 300.9% NaCl (NA)56 DaysStable[6]
10 and 300.9% NaCl + 2 mg/mL dexamethasone (ND)56 DaysStable[6]

Experimental Protocols

Accurate assessment of this compound sulfate stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Since this compound lacks a strong chromophore, pre-column derivatization is typically necessary for UV detection.

4.1 Stability-Indicating HPLC Method with Pre-Column Derivatization

This protocol is a composite of methodologies described in the literature.[7][8][9]

4.1.1 Reagents and Materials

  • This compound Sulfate Reference Standard

  • Acetonitrile (HPLC grade)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Acetylacetone

  • Formaldehyde solution

  • Water (HPLC grade)

  • C18 HPLC column (e.g., Spherisorb C18 ODS2, 250 x 4.6 mm, 5 µm)

4.1.2 Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[8]

  • Derivatizing Reagent (Hantzsch Reagent): Freshly prepare by mixing acetylacetone, formaldehyde, and acetate buffer.[9]

  • Standard and Sample Solutions: Prepare stock solutions of this compound sulfate in water. For analysis, dilute the stock solutions to the desired concentration range (e.g., 12.5-125% of the target concentration).

4.1.3 Derivatization Procedure

  • Mix 1 mL of the this compound standard or sample solution with 2 mL of the freshly prepared derivatizing reagent in a screw-capped test tube.

  • Heat the mixture in a water bath at 55-60°C for 15 minutes.[9]

  • Cool the solution to room temperature.

  • Dilute the derivatized solution to a known volume with the mobile phase.

4.1.4 Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column.

  • Flow Rate: 2 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: 330 nm.[8]

  • Injection Volume: 20-50 µL.

4.2 Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug.

4.2.1 Acid Hydrolysis

  • Mix 10 mL of a stock solution of this compound with 10 mL of 2 N HCl.

  • Reflux the solution for 30 minutes.

  • Cool the solution and neutralize it with 2 N NaOH.

  • Dilute to a final volume with distilled water.[7]

4.2.2 Alkaline Hydrolysis

  • Mix 10 mL of a stock solution of this compound with 10 mL of 2 N NaOH.

  • Reflux the solution for 30 minutes.

  • Cool the solution and neutralize it with 2 N HCl.

  • Dilute to a final volume with distilled water.[7]

4.2.3 Oxidative Degradation

  • Mix 10 mL of a stock solution of this compound with 10 mL of 30% hydrogen peroxide (H₂O₂).

  • Reflux the solution for 30 minutes.

  • Cool the solution and dilute to a final volume with distilled water.[7]

4.2.4 Photolytic Degradation

  • Expose a solution of this compound in a suitable solvent (e.g., water) to UV light at 254 nm for a specified duration (e.g., 2 hours).[7]

4.2.5 Thermal Degradation

  • For solid-state stability, expose the this compound sulfate powder to dry heat (e.g., 105°C for 2 hours).[7]

  • For solution stability, heat the this compound solution under reflux for a specified time.

Visualizations

5.1 Factors Influencing this compound Sulfate Stability

Factors_Influencing_Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis pH pH pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Incompatibilities Chemical Incompatibilities Precipitation Precipitation/Inactivation Incompatibilities->Precipitation Oxidation Oxidation This compound This compound Sulfate in Solution This compound->Hydrolysis This compound->Oxidation This compound->Photodegradation This compound->Precipitation

Caption: Factors and pathways affecting this compound sulfate stability.

5.2 Experimental Workflow for this compound Sulfate Stability Study

Stability_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Solutions (Different Conditions) Stress Apply Stress Conditions (Forced Degradation) Prep->Stress Derivatization Pre-column Derivatization Prep->Derivatization Stress->Derivatization HPLC HPLC Analysis Derivatization->HPLC Detection UV/DAD Detection HPLC->Detection Quantification Quantify this compound (Peak Area) Detection->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Report Generate Stability Report Kinetics->Report

Caption: Workflow for a typical this compound sulfate stability study.

Conclusion

The chemical stability of this compound sulfate in solution is a multifaceted issue that requires careful consideration of environmental factors such as temperature, pH, and light, as well as potential chemical incompatibilities. This guide provides a foundational understanding of these factors, supported by quantitative data and detailed experimental protocols. By adhering to the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the integrity of their this compound sulfate solutions, leading to more accurate experimental outcomes and the development of stable and effective pharmaceutical products.

References

A Comprehensive Technical Guide to the Development of Amikacin Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a potent aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. However, its therapeutic efficacy can be hampered by a narrow therapeutic window and the risk of nephrotoxicity and ototoxicity. The development of liposomal formulations of this compound, such as the FDA-approved Arikayce® (this compound liposome inhalation suspension), has emerged as a promising strategy to enhance its therapeutic index.[1][2] This is achieved by encapsulating the drug within lipid-based vesicles, which can improve its pharmacokinetic profile, enable targeted delivery to sites of infection, and facilitate uptake by macrophages where certain pathogens reside.[1][3]

This in-depth technical guide provides a comprehensive overview of the core aspects of this compound liposomal formulation development, from manufacturing and characterization to preclinical and clinical considerations. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of advanced drug delivery.

Formulation Development: Manufacturing Methodologies

The successful development of a liposomal this compound formulation hinges on the selection of an appropriate manufacturing method that yields vesicles with the desired physicochemical properties, such as size, lamellarity, and encapsulation efficiency. Several methods have been successfully employed, each with its own set of advantages and considerations.

Experimental Protocols

The thin-film hydration method is a widely used laboratory-scale technique for preparing liposomes.[1][4][5] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution containing this compound, leading to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a more uniform size distribution, the resulting liposome suspension is typically subjected to a size reduction process, such as extrusion or sonication.

Detailed Protocol:

  • Lipid Film Formation:

    • Dissolve dipalmitoylphosphatidylcholine (DPPC) and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. A common molar ratio for DPPC:cholesterol is 2:1.[6]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 65°C).[7]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Prepare an aqueous solution of this compound sulfate in a suitable buffer (e.g., 300 mM ammonium sulfate, pH 4).[7]

    • Add the this compound solution to the round-bottom flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 65°C) for a sufficient period (e.g., 30-60 minutes) to allow for complete hydration and the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction (Extrusion):

    • Assemble a high-pressure extruder with polycarbonate membranes of a defined pore size (e.g., sequential extrusion through 400 nm and then 100 nm membranes).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membranes multiple times (e.g., 10-15 passes) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

The ethanol injection method is a rapid and reproducible technique for preparing small unilamellar vesicles (SUVs).[8][9][10] It involves the rapid injection of an ethanolic solution of lipids into an aqueous solution of this compound, leading to the spontaneous formation of liposomes as the ethanol is diluted.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare an aqueous phase by dissolving this compound sulfate in 0.9% w/v sodium chloride solution to a final concentration of approximately 1.10 mg/mL. Heat the solution to 50°C to ensure complete dissolution.[8]

    • Prepare an ethanolic lipid solution by dissolving DPPC and cholesterol in 90% v/v ethanol at 50°C. For example, use 17.29 mg of DPPC and 8.65 mg of cholesterol in 1.3 mL of the ethanolic solution.[8]

  • Liposome Formation:

    • While continuously stirring the aqueous this compound solution at 600 rpm and maintaining the temperature at 50°C, inject the ethanolic lipid solution at a constant flow rate of 0.15 mL/min using a syringe pump.[8]

    • Continue stirring for 30 minutes after the injection is complete to allow for the stabilization of the liposomes.

  • Solvent Removal and Concentration:

    • The ethanol can be removed from the liposome suspension by dialysis or diafiltration against a suitable buffer.

Microfluidic techniques offer precise control over the mixing of lipid and aqueous phases, enabling the continuous and reproducible production of liposomes with a narrow size distribution.[11][12][13] One common approach is microfluidic hydrodynamic focusing (MHF).

Detailed Protocol (Conceptual):

  • Solution Preparation:

    • Prepare a lipid solution by dissolving DPPC and cholesterol in an organic solvent such as ethanol.[6]

    • Prepare an aqueous solution of this compound sulfate in a suitable buffer.[6]

  • Microfluidic Processing:

    • Introduce the lipid-in-ethanol solution through a central microchannel and the aqueous this compound solution through two flanking side channels of a microfluidic device.[12]

    • The flow rates of the central and side channels are controlled to create a focused stream of the lipid solution, where rapid mixing and solvent diffusion occur at the interface with the aqueous phase.

    • This controlled mixing process leads to the self-assembly of lipids into liposomes encapsulating the this compound solution.

    • The size of the resulting liposomes can be precisely controlled by adjusting the flow rate ratio (FRR) between the aqueous and organic phases.[12][14]

Characterization of this compound Liposomes

Thorough characterization of the physicochemical properties of this compound liposomes is crucial to ensure product quality, stability, and in vivo performance.

Experimental Protocols

Encapsulation efficiency (EE%) is a critical parameter that defines the percentage of the total drug that is successfully entrapped within the liposomes.

Detailed Protocol:

  • Separation of Free and Encapsulated this compound:

    • Separate the unencapsulated (free) this compound from the liposomal suspension. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex column), or centrifugal ultrafiltration using a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa).[6][15]

  • Quantification of this compound:

    • Determine the concentration of this compound in the unencapsulated fraction.

    • To determine the total this compound concentration, disrupt the liposomes in an aliquot of the original suspension using a suitable method, such as the addition of a surfactant (e.g., 0.2% Triton X-100) or a solvent like methanol.[16]

    • Quantify the this compound concentration in both the free and total drug samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100

Dynamic Light Scattering (DLS) is a widely used technique to determine the mean hydrodynamic diameter and polydispersity index (PDI) of liposomes. Zeta potential measurement provides information about the surface charge of the vesicles, which can influence their stability and interaction with biological systems.

Detailed Protocol:

  • Sample Preparation:

    • Dilute the liposome suspension with an appropriate dispersant (e.g., filtered deionized water or the formulation buffer) to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette and place it in the instrument.

    • Perform the measurement to obtain the intensity-weighted mean hydrodynamic diameter and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[17]

  • Zeta Potential Measurement:

    • For zeta potential analysis, dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

    • Use a laser Doppler electrophoresis instrument to measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.

In vitro release studies are performed to assess the rate and extent of drug release from the liposomal formulation under controlled conditions, which can provide insights into the in vivo performance of the product.

Detailed Protocol (using Dialysis Method):

  • Apparatus and Release Medium:

    • Use a dialysis-based method, such as the sample and separate technique or a continuous flow-through system (USP Apparatus 4).[18][19]

    • Select a physiologically relevant release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.

  • Procedure:

    • Place a known amount of the this compound liposome suspension into a dialysis bag with a defined molecular weight cut-off (e.g., 10-14 kDa) that allows the diffusion of free this compound but retains the liposomes.

    • Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

    • Plot the cumulative percentage of drug released as a function of time.

Due to the lack of a strong chromophore, this compound requires pre-column derivatization for sensitive quantification by HPLC with UV-Vis or fluorescence detection.[3][20][21]

Detailed Protocol (using Hantzsch Reagent Derivatization):

  • Reagents and Solutions:

    • Hantzsch Reagent: Freshly prepare by mixing acetylacetone, formaldehyde, and acetate buffer.[20]

    • Mobile Phase: A mixture of acetonitrile and 0.01 M acetate buffer (pH 5.0), for example, in a 70:30 v/v ratio.[20][22]

    • This compound Standards: Prepare a series of this compound standard solutions of known concentrations.

  • Derivatization Procedure:

    • Mix an aliquot of the this compound-containing sample (or standard) with the freshly prepared Hantzsch reagent.

    • Heat the mixture (e.g., at 60°C for 15 minutes) to facilitate the derivatization reaction.[20]

    • Cool the mixture before injection into the HPLC system.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., Kromasil 100, 15 cm x 4.6 mm, 5 µm).[20][22]

    • Flow Rate: Set the flow rate to 1.0 mL/min.[20]

    • Detection: Use a UV-Vis detector set at a wavelength of approximately 340 nm.[20]

    • Inject the derivatized samples and standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound derivative against the corresponding standard concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data reported in the literature for various this compound liposomal formulations.

Table 1: Formulation and Manufacturing Parameters

Formulation ParameterValueReference(s)
Lipid Composition
DPPC:Cholesterol (molar ratio)2:1[6]
Ethanol Injection Method
This compound Concentration (aqueous)1.10 mg/mL[8]
Lipid Concentration (ethanolic)DPPC: 17.29 mg, Cholesterol: 8.65 mg in 1.3 mL[8]
Temperature50°C[8]
Injection Rate0.15 mL/min[8]
Stirring Speed600 rpm[8]
Microfluidic Method
Flow Rate Ratio (Aqueous:Organic)Variable, used to control size[12][14]

Table 2: Physicochemical Characteristics of this compound Liposomes

CharacteristicValueReference(s)
Encapsulation Efficiency
Various Formulations43.6% - 62.5%[17]
Proliposome with Freeze-DryingUp to 95.3%[23]
Particle Size (Mean Diameter)
Various Formulations54.3 nm - 362.1 nm[17]
Arikayce®~300 nm[6]
Polydispersity Index (PDI)
Various Formulations< 0.3[17]
Zeta Potential
Neutral Liposomes-3.87 mV to -4.08 mV[24]
Negatively Charged Liposomes-6.86 mV to -14.49 mV[24]

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA and the production of nonfunctional proteins, ultimately causing cell death.[18][25][26][27]

Amikacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Enters cell Subunit30S 30S Subunit CellWall->Subunit30S Binds to 16S rRNA Ribosome 70S Ribosome Ribosome->Subunit30S Subunit50S 50S Subunit Ribosome->Subunit50S mRNA mRNA Subunit30S->mRNA Causes misreading of codon tRNA tRNA mRNA->tRNA Incorrect tRNA binding Protein Functional Protein NonFunctionalProtein Non-functional Protein tRNA->NonFunctionalProtein Incorporation of wrong amino acids CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath Leads to

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Experimental Workflow: Liposome Preparation by Thin-Film Hydration

This workflow illustrates the key steps involved in preparing this compound liposomes using the thin-film hydration method, followed by extrusion for size reduction.

Thin_Film_Hydration_Workflow Start Start DissolveLipids Dissolve DPPC and Cholesterol in Chloroform/Methanol Start->DissolveLipids Evaporation Rotary Evaporation to form Thin Film DissolveLipids->Evaporation Drying Dry under Vacuum Evaporation->Drying Hydration Hydrate with This compound Solution Drying->Hydration MLVs Formation of Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membranes MLVs->Extrusion LUVs Formation of Unilamellar Vesicles (LUVs) Extrusion->LUVs Characterization Characterization (Size, EE%, etc.) LUVs->Characterization End End Characterization->End

Caption: Workflow for preparing this compound liposomes via thin-film hydration and extrusion.

Logical Relationship: Macrophage Uptake of Liposomal this compound

Liposomal encapsulation of this compound enhances its uptake by macrophages, which is a key mechanism for delivering the drug to intracellular pathogens like Mycobacterium avium complex (MAC).[3][28][29]

Macrophage_Uptake cluster_extracellular Extracellular Space cluster_macrophage Macrophage Liposomalthis compound Liposomal this compound Endocytosis Endocytosis/ Phagocytosis Liposomalthis compound->Endocytosis Uptake Endosome Endosome/ Phagosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Phagolysosome Phagolysosome Endosome->Phagolysosome Freethis compound Free this compound in Cytoplasm Phagolysosome->Freethis compound Liposome degradation & this compound release Bacteria Intracellular Bacteria (e.g., MAC) Freethis compound->Bacteria Targets BacterialKilling Bacterial Killing Bacteria->BacterialKilling

Caption: Macrophage uptake of liposomal this compound via endocytosis for intracellular drug delivery.

References

The Synergistic Power of Amikacin and β-Lactam Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of amikacin, a potent aminoglycoside antibiotic, with β-lactam antibiotics represents a cornerstone in the treatment of severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. This guide delves into the core mechanisms, experimental validation, and methodological considerations of this critical synergistic relationship. By leveraging the distinct modes of action of these two antibiotic classes, clinicians can achieve enhanced bactericidal activity, combat resistance, and improve patient outcomes.

The Core Mechanism: A Two-Step Assault on Bacteria

The synergistic interaction between this compound and β-lactam antibiotics is primarily attributed to a sequential and cooperative mechanism of action. β-lactam antibiotics, such as penicillins and cephalosporins, act by inhibiting the synthesis of the bacterial cell wall. This disruption leads to increased permeability of the outer membrane, effectively creating entry points for this compound.[1][2][3][4] this compound, which would otherwise have limited access to its intracellular target, can then penetrate the compromised cell and bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, cell death.[5] This enhanced uptake of this compound is a key factor in the observed synergistic killing effect.[1][2][3][4]

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall CytoplasmicMembrane Cytoplasmic Membrane CellWall->CytoplasmicMembrane Increased Permeability Ribosome 30S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to BetaLactam β-Lactam Antibiotic BetaLactam->CellWall Inhibits Synthesis Amikacin_ext This compound (Extracellular) Amikacin_int This compound (Intracellular) Amikacin_ext->Amikacin_int Enhanced Uptake Amikacin_int->Ribosome Binds to CheckerboardWorkflow Start Start PrepAntibiotics Prepare Antibiotic Stock Solutions Start->PrepAntibiotics SerialDilution Perform 2D Serial Dilutions in Microtiter Plate PrepAntibiotics->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 35-37°C for 16-24 hours Inoculate->Incubate ReadMIC Read MICs of Single Agents and Combinations Incubate->ReadMIC Calc FIC Calculate Fractional Inhibitory Concentration (FIC) Index ReadMIC->Calc FIC Interpret Interpret Results: Synergy, Indifference, or Antagonism Calc FIC->Interpret End End Interpret->End TimeKillWorkflow Start Start PrepCulture Prepare Log-Phase Bacterial Culture Start->PrepCulture SetupTubes Set up Test Tubes with Bacteria and Antibiotic Combinations PrepCulture->SetupTubes Incubate Incubate at 35-37°C SetupTubes->Incubate Sampling Collect Aliquots at Defined Time Points Incubate->Sampling Over 24 hours SerialDilute Perform Serial Dilutions and Plate on Agar Sampling->SerialDilute IncubatePlates Incubate Agar Plates for 18-24 hours SerialDilute->IncubatePlates CountColonies Count Colonies (CFU/mL) IncubatePlates->CountColonies PlotData Plot log10 CFU/mL vs. Time CountColonies->PlotData Analyze Analyze for Synergy, Bactericidal/Bacteriostatic Activity PlotData->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Amikacin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to amikacin, a critical aminoglycoside antibiotic. The following sections outline standardized methods, including broth microdilution, Kirby-Bauer disk diffusion, and gradient diffusion, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a potent, broad-spectrum aminoglycoside antibiotic used to treat serious infections caused by multidrug-resistant Gram-negative bacteria. Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical therapy and monitoring the emergence of resistance. This document details the standardized procedures for determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of bacterial isolates to this compound.

Key Methodologies for this compound Susceptibility Testing

Three primary methods are employed for routine this compound susceptibility testing:

  • Broth Microdilution: This method determines the MIC of this compound by testing a range of antibiotic concentrations in a liquid growth medium. It is considered a reference method by both CLSI and EUCAST.[1][2]

  • Kirby-Bauer Disk Diffusion: This technique involves placing an this compound-impregnated disk on an agar plate inoculated with the test organism. The diameter of the resulting zone of growth inhibition is measured to determine susceptibility.[3][4][5]

  • Gradient Diffusion (E-test): This method utilizes a plastic strip with a predefined gradient of this compound. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the zone intersects the strip.[6][7][8]

Protocol 1: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI and EUCAST guidelines.

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder, laboratory standard

  • 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland standards (0.5)

  • Bacterial isolate to be tested

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[9][10]

  • Incubator (35°C ± 2°C)

2. Experimental Procedure:

a. Preparation of this compound Stock Solution: i. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL). ii. Sterilize the stock solution by filtration.

b. Preparation of Microtiter Plates: i. Dispense 50 µL of CAMHB into each well of a 96-well plate. ii. Create a two-fold serial dilution of the this compound stock solution across the wells to achieve the desired final concentration range (e.g., 64 µg/mL to 0.25 µg/mL). iii. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

c. Inoculum Preparation: i. From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.[11] ii. Suspend the colonies in sterile saline or broth. iii. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][12] iv. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

d. Inoculation and Incubation: i. Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. ii. The final volume in each well will be 100 µL. iii. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

e. Reading and Interpretation of Results: i. After incubation, examine the plates for visible bacterial growth (turbidity). ii. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9] iii. Interpret the MIC value according to the breakpoints provided in the tables below.

3. Quality Control:

  • Concurrently test QC strains in the same manner as the clinical isolates.

  • The resulting MICs for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[9][10][13]

Workflow for Broth Microdilution

BrothMicrodilution prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for this compound Broth Microdilution Testing.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol details the standardized disk diffusion method for determining this compound susceptibility.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound disks (30 µg)

  • Sterile cotton swabs

  • Bacterial isolate to be tested

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[9]

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

2. Experimental Procedure:

a. Inoculum Preparation: i. Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.[3][5]

b. Inoculation of MHA Plate: i. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. ii. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[4] iii. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

c. Application of this compound Disks: i. Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate. ii. Gently press the disk to ensure complete contact with the agar. iii. If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

d. Incubation: i. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

e. Reading and Interpretation of Results: i. After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter. ii. Interpret the zone diameter according to the breakpoints provided in the tables below.

3. Quality Control:

  • Test QC strains alongside clinical isolates.

  • The zone diameters for the QC strains must be within the established acceptable ranges.[14]

Workflow for Kirby-Bauer Disk Diffusion

KirbyBauer prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate apply_disk Apply 30 µg this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Protocol 3: Gradient Diffusion Method (E-test)

This protocol outlines the use of gradient diffusion strips for this compound MIC determination.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound gradient diffusion strips (e.g., E-test)

  • Sterile cotton swabs

  • Bacterial isolate to be tested

  • Quality control (QC) strains

  • Incubator (35°C ± 2°C)

2. Experimental Procedure:

a. Inoculum Preparation and Plate Inoculation: i. Prepare a standardized inoculum and inoculate an MHA plate as described in the Kirby-Bauer protocol.[6][7]

b. Application of Gradient Strip: i. Aseptically apply the this compound gradient strip to the surface of the inoculated MHA plate with the MIC scale facing upwards. ii. Ensure the entire length of the strip is in contact with the agar surface.

c. Incubation: i. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

d. Reading and Interpretation of Results: i. After incubation, an elliptical zone of inhibition will be visible. ii. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6][7][8] iii. If the intersection falls between two markings, the higher value should be recorded. iv. Interpret the MIC value according to the breakpoints provided in the tables below.

3. Quality Control:

  • Perform QC testing as with the other methods, ensuring the MIC values for QC strains are within the acceptable ranges.

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// Edges prep_inoculum -> inoculate_plate; inoculate_plate -> apply_strip; apply_strip -> incubate; incubate -> read_mic; read_mic -> interpret; }

References

Application Note: Amikacin MIC Determination by Agar Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its efficacy against a broad spectrum of Gram-negative bacteria, including many multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] Determining the this compound MIC is critical for clinical diagnostics, guiding therapeutic choices, monitoring the emergence of resistance, and for the in-vitro evaluation of new antimicrobial agents.[3][4]

The agar dilution method is considered a gold-standard reference method for determining MIC values.[5] It involves incorporating serial dilutions of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is spotted.[3][5] Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.[5] This document provides a detailed protocol for determining the MIC of this compound using the agar dilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials and Reagents

  • This compound analytical standard powder (with known potency)

  • Mueller-Hinton Agar (MHA) powder[6]

  • Sterile deionized water or other appropriate solvent/diluent[4][7]

  • Sterile 90-mm Petri dishes[8]

  • Sterile test tubes and pipettes

  • 0.85% sterile saline

  • 0.5 McFarland turbidity standard[4]

  • Test bacterial isolates

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[1][9][10]

  • Inoculum replicating device (e.g., Steers replicator)[6][8]

  • Incubator (35°C ± 2°C)

  • Water bath (45-50°C)[6]

  • Vortex mixer

  • Analytical balance

Experimental Protocol

This protocol outlines the step-by-step procedure for performing the this compound agar dilution MIC test.

Preparation of this compound Stock Solution
  • Calculate Powder Weight: Use the following formula to determine the weight of this compound powder needed to prepare a stock solution (e.g., 1280 µg/mL).[4]

    • Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

    • Note: The potency is provided by the manufacturer.

  • Dissolve Powder: Accurately weigh the calculated amount of this compound powder and dissolve it in a sterile solvent (typically sterile deionized water) to achieve the desired stock concentration. Ensure complete dissolution using a vortex mixer.

  • Sterilization: Stock solutions prepared with sterile diluents do not typically require filter sterilization. If necessary, use a 0.22 µm syringe filter, ensuring the antibiotic does not bind to the filter material.[4]

Preparation of this compound-Agar Plates
  • Prepare MHA: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving and then cool in a 45-50°C water bath.[6] Holding the agar at this temperature is crucial to prevent solidification while avoiding thermal degradation of the antibiotic.

  • Prepare Serial Dilutions: Create a series of this compound working solutions, typically in two-fold dilutions, that are 10 times the final desired concentrations in the agar plates.

  • Add this compound to Agar: For each desired final concentration, add 1 part of the this compound working solution to 9 parts of the molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of molten agar for a final volume of 20 mL).[7] Mix thoroughly by inverting the tube gently to avoid bubble formation.

  • Pour Plates: Immediately pour the this compound-containing agar into sterile, labeled Petri dishes to a depth of 3-4 mm.[8]

  • Control Plate: Prepare a growth control plate containing MHA without any this compound.

  • Solidification and Storage: Allow the plates to solidify at room temperature on a level surface. Plates should ideally be used on the day of preparation but can be stored at 4-8°C for a limited time if stability is verified.[4]

Preparation of Bacterial Inoculum
  • Primary Culture: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.[2]

  • Create Suspension: Suspend the colonies in sterile saline.

  • Standardize Turbidity: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[11] This corresponds to a concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Final Dilution: Dilute the standardized suspension to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when inoculated onto the agar surface.[5] This is often a 1:10 dilution of the 0.5 McFarland suspension.

Inoculation of Agar Plates
  • Load Replicator: Transfer the diluted bacterial suspensions (including test isolates and QC strains) into the wells of an inoculum replicating device.

  • Spot Inoculate: Using the replicator, carefully spot-inoculate the surface of each this compound-containing plate and the growth control plate.[6][8] The replicator pins typically deliver about 1 µL.[8]

  • Drying: Allow the inoculum spots to dry completely at room temperature with the lids slightly ajar before inverting the plates for incubation.

Incubation

Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in ambient air.[5] Incubation times may need to be adjusted for slower-growing organisms.

Reading and Interpretation of Results
  • Examine Plates: After incubation, examine the plates for visible bacterial growth. The growth control plate must show confluent growth for the test to be valid.[2]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits any visible growth of the organism.[3][5] A faint haze or a single colony at the inoculation spot is generally disregarded.

  • Interpretive Criteria: Compare the obtained MIC value to the clinical breakpoints established by bodies like CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[1][12][13]

Data Presentation

Quantitative data, including QC ranges and clinical breakpoints, are essential for accurate interpretation.

Table 1: Quality Control (QC) Ranges for this compound MIC Testing

Quality Control StrainTesting MethodAcceptable MIC Range (µg/mL) - CLSIAcceptable MIC Range (µg/mL) - EUCAST
Escherichia coli ATCC 25922Broth/Agar Dilution0.5 - 41 - 4[9][10]
Pseudomonas aeruginosa ATCC 27853Broth/Agar Dilution1 - 42 - 8[9][10]

Note: Ranges are subject to change. Users must consult the latest CLSI M100 or EUCAST breakpoint tables for the most current information.

Table 2: Example CLSI Clinical Breakpoints for this compound (µg/mL)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤1632≥64
Pseudomonas aeruginosa≤1632≥64

Source: Based on recent CLSI guidelines. Breakpoints can vary and the latest official documents should always be consulted.[14]

Visualized Workflow and Pathways

Experimental Workflow Diagram

Amikacin_Agar_Dilution_Workflow This compound Agar Dilution MIC Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 1. Prepare this compound Stock Solution p2 2. Prepare Serial Dilutions (10x) p1->p2 p4 4. Mix Antibiotic & Agar; Pour Plates p2->p4 p3 3. Prepare & Cool Mueller-Hinton Agar (45-50°C) p3->p4 e1 6. Inoculate Plates with Test & QC Strains p4->e1 p5 5. Prepare Bacterial Inoculum (0.5 McFarland Standard) p5->e1 e2 7. Incubate Plates (35°C, 16-20h) e1->e2 a1 8. Read Plates for Visible Growth e2->a1 a2 9. Determine MIC (Lowest concentration with no growth) a1->a2 a3 10. Compare to Breakpoints (S, I, R) a2->a3

References

Application Notes: Amikacin Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its efficacy against a wide spectrum of severe Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.[1][2][3] It is particularly valuable for treating infections resistant to other aminoglycosides.[2] The primary mechanism of action for this compound involves its binding to the 16S rRNA within the 30S ribosomal subunit of bacteria.[4][5] This binding interferes with the translation process, causing misreading of mRNA codons and ultimately inhibiting protein synthesis, which leads to bacterial cell death.[1][4][5]

The time-kill curve assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7] This assay provides valuable data on the rate and extent of bacterial killing at various antibiotic concentrations, offering insights beyond the static information provided by a Minimum Inhibitory Concentration (MIC) value.[8][9] For concentration-dependent antibiotics like this compound, time-kill studies are essential for understanding optimal dosing strategies to maximize efficacy and minimize the development of resistance.[1]

This document provides a detailed protocol for performing an this compound time-kill curve assay, including the prerequisite determination of the MIC, data analysis, and interpretation.

Mechanism of Action: this compound

This compound exerts its bactericidal effect by disrupting protein synthesis at the ribosomal level.

cluster_bacterium Bacterial Cell This compound This compound entry Cell Wall & Membrane Penetration This compound->entry Self-promoted uptake ribosome Binds to 30S Ribosomal Subunit entry->ribosome mrna mRNA Misreading & Inhibition of Translocation ribosome->mrna protein Inhibition of Protein Synthesis mrna->protein death Bacterial Cell Death protein->death cluster_phase1 Phase 1: MIC Determination cluster_phase2 Phase 2: Time-Kill Assay p1_1 Prepare 0.5 McFarland Bacterial Inoculum p1_3 Inoculate Plate p1_1->p1_3 p1_2 Perform Serial Dilutions of This compound in 96-Well Plate p1_2->p1_3 p1_4 Incubate at 35°C for 16-20h p1_3->p1_4 p1_5 Determine MIC (Lowest concentration with no visible growth) p1_4->p1_5 p2_1 Prepare Tubes with this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) p1_5->p2_1 MIC value informs concentration setup p2_2 Inoculate Tubes with ~5x10^5 CFU/mL Bacteria p2_1->p2_2 p2_3 Sample at Time Points (0, 2, 4, 6, 8, 24h) p2_2->p2_3 p2_4 Perform Serial Dilutions & Plate on Agar p2_3->p2_4 p2_5 Incubate Plates & Count CFU p2_4->p2_5 p2_6 Calculate log10 CFU/mL & Plot vs. Time p2_5->p2_6 start Calculate Δlog10 CFU/mL (log10 T₀ - log10 Tx) is_ge_3 Is Δlog10 ≥ 3.0? start->is_ge_3 bactericidal Bactericidal Effect (≥99.9% kill) is_ge_3->bactericidal Yes bacteriostatic Bacteriostatic Effect (<99.9% kill) is_ge_3->bacteriostatic No

References

Application Notes and Protocols for Amikacin Hollow-Fiber Infection Model in PK/PD Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hollow-fiber infection model (HFIM) is a dynamic, in vitro system that closely mimics human pharmacokinetic (PK) profiles of antimicrobial agents, allowing for a detailed investigation of their pharmacodynamic (PD) effects over time.[1][2][3][4] This model is particularly valuable for studying the efficacy of antibiotics like amikacin, determining optimal dosing regimens, and understanding the emergence of drug resistance.[1][3][5][6] Unlike static models, the HFIM allows for the simulation of drug absorption, distribution, metabolism, and excretion, providing a more realistic environment to study the complex interplay between drug exposure and bacterial response.[1][4]

This compound, an aminoglycoside antibiotic, exhibits concentration-dependent killing and is a critical agent against various Gram-negative bacteria and mycobacteria.[7][8][9] The HFIM has been instrumental in defining the PK/PD indices that best predict this compound's efficacy, such as the peak concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC).[7][10][11] These application notes provide a detailed protocol for utilizing the this compound hollow-fiber infection model for PK/PD studies.

Principle of the Hollow-Fiber Infection Model

The HFIM employs a two-compartment system.[1][4] The central reservoir contains the drug-infused culture medium, which is continuously circulated through the intracapillary space of a hollow-fiber cartridge.[2] The bacteria are housed in the extracapillary space (ECS) of the cartridge.[2][11] The semi-permeable nature of the hollow fibers allows for the free diffusion of the drug, nutrients, and metabolic byproducts between the two compartments, while retaining the bacteria within the ECS.[1][3][12] By controlling the infusion of fresh medium and the removal of waste from the central reservoir, the system can simulate the desired pharmacokinetic profile of this compound in a patient.[1][13]

Key Applications

  • Determination of PK/PD Indices: Identify the PK/PD index (Cmax/MIC, AUC/MIC, or %T>MIC) that best correlates with this compound's bactericidal activity and suppression of resistance.[10][13]

  • Dose Optimization: Evaluate different this compound dosing regimens to maximize efficacy and minimize the potential for toxicity and resistance development.[5][14][15]

  • Resistance Studies: Investigate the rate and mechanism of this compound resistance emergence under various drug exposures.[1][5]

  • Combination Therapy: Assess the synergistic or antagonistic effects of this compound when used in combination with other antimicrobial agents.

Experimental Protocols

Materials and Equipment
  • Hollow-fiber bioreactor cartridges (e.g., FiberCell Systems Polysulfone C2011)[11]

  • Peristaltic pumps

  • Central reservoir (glass bottle with appropriate ports)

  • Tubing (silicone or other compatible material)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Mycobacterium abscessus)

  • Appropriate culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • This compound sulfate (analytical grade)

  • Syringes and needles for sampling

  • Incubator

  • Plate reader for optical density measurements

  • Equipment for bacterial enumeration (e.g., spiral plater, colony counter)

  • Analytical method for this compound concentration measurement (e.g., HPLC, LC-MS/MS)

Experimental Workflow

A schematic overview of the experimental workflow is presented below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling and Analysis Phase A Bacterial Inoculum Preparation B Hollow-Fiber Cartridge Priming A->B C System Sterilization and Assembly B->C D Inoculation of Bacteria into ECS C->D E Initiation of Medium Circulation D->E F This compound Dosing to Central Reservoir E->F G Simulation of this compound PK Profile F->G H Regular Sampling from ECS and Central Reservoir G->H I Bacterial Enumeration (CFU/mL) H->I J This compound Concentration Measurement H->J K Analysis of Resistance Emergence I->K G Cmax Cmax (Peak Concentration) Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC AUC (Area Under the Curve) AUC_MIC AUC / MIC AUC->AUC_MIC KillRate Bacterial Kill Rate Cmax_MIC->KillRate Resistance Suppression of Resistance Cmax_MIC->Resistance AUC_MIC->KillRate AUC_MIC->Resistance T_MIC %T > MIC T_MIC->KillRate T_MIC->Resistance MIC MIC (Minimum Inhibitory Concentration) MIC->Cmax_MIC MIC->AUC_MIC MIC->T_MIC

References

Application Notes and Protocols for Amikacin Administration in Mouse Thigh and Lung Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing mouse thigh and lung infection models to evaluate the efficacy of amikacin. The included methodologies, data presentations, and visualizations are intended to guide researchers in pharmacology, microbiology, and drug development in conducting robust preclinical studies.

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including many multi-drug resistant strains.[1][2][3] Its bactericidal action stems from its ability to bind to the 30S ribosomal subunit of bacteria, interfering with protein synthesis and leading to cell death.[1][3][4] Mouse infection models are crucial tools for preclinical evaluation of antibiotics like this compound, allowing for the study of pharmacokinetics (PK), pharmacodynamics (PD), and in vivo efficacy in a controlled setting.[5][6][7] The neutropenic thigh infection model is a standard for assessing antimicrobial activity in soft tissue, while the lung infection model is vital for studying treatments for pneumonia.[6][7][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueMouse ModelAdministration RouteReference
Elimination Half-life36 - 48 minBloodstream & Lung InfectionSubcutaneous[9]
Clearance9.93 mL/hBloodstream & Lung InfectionSubcutaneous[9][10]
Absorption Half-life12.36 min-Subcutaneous[11]
Absorption Half-life14.64 min-Intramuscular[11]
Biological Half-life93.96 min-Subcutaneous[11]
Biological Half-life84.46 min-Intramuscular[11]
Table 2: Efficacy of this compound in Mouse Thigh Infection Model
Bacterial StrainThis compound Dosage (mg/kg/day)Dosing RegimenMaximum Effect (log10 CFU/g reduction)Reference
Escherichia coli SIG-11.5 - 3072Subcutaneous, every 6h6.58[5][12]
Escherichia coli SIG-1 (Generic 1)1.5 - 3072Subcutaneous, every 6h≤ 5.65[5][12]
Escherichia coli SIG-1 (Generic 2)1.5 - 3072Subcutaneous, every 6h≤ 5.65[5][12]
Table 3: Efficacy of this compound in Mouse Lung Infection Model
Bacterial StrainThis compound Dosage (mg/kg/day)Dosing RegimenOutcomeReference
Mycobacterium avium76 (liposomal, inhaled)Daily for 28 daysSignificant reduction in CFU compared to saline[13]
Mycobacterium avium152 (liposomal, inhaled)Daily for 14 daysSignificant reduction in CFU compared to saline[13]
Mycobacterium avium152 (liposomal, inhaled)Every other day for 28 daysSignificant reduction in CFU compared to saline[13]
Mycobacterium avium100 (free, intraperitoneal)Daily for 28 daysSignificant reduction in CFU compared to saline[13]
Mycobacteroides abscessus150DailyPart of a combination therapy that reduced lung bacterial burden[14]

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model

This model is extensively used to evaluate the in vivo efficacy of antimicrobial agents in a setting of immunosuppression, mimicking infections in neutropenic patients.[6][7]

1. Induction of Neutropenia:

  • Use 5 to 6-week-old female ICR (CD-1) or C3HeB/FeJ mice.[6][14]

  • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.[6][15][16]

  • Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day before infection.[6][15][16] This regimen typically results in a neutrophil count of less than 100 cells/mm³.[15]

2. Bacterial Inoculum Preparation:

  • Culture the desired bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) overnight on an appropriate agar medium.[5][6]

  • Suspend bacterial colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a specific concentration, typically around 1 x 10⁷ CFU/mL.[6][17]

3. Thigh Infection:

  • Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[15][17]

4. This compound Administration:

  • Initiate this compound treatment at a predetermined time post-infection, commonly 2 hours.[6][15]

  • Administer this compound subcutaneously (s.c.) or via the desired route. Dosing regimens can vary, for example, every 6 hours with total daily doses ranging from 1.5 to 3072 mg/kg.[5]

5. Assessment of Bacterial Burden:

  • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.[6]

  • Aseptically dissect the thigh muscle and weigh it.[6]

  • Homogenize the thigh tissue in a known volume of sterile PBS.[6]

  • Perform serial ten-fold dilutions of the homogenate and plate onto appropriate agar plates.[6]

  • Incubate the plates overnight at 37°C and enumerate the bacterial colonies to determine the CFU per gram of tissue.[6][17]

Protocol 2: Mouse Lung Infection (Pneumonia) Model

This model is used to simulate pulmonary infections and assess the efficacy of antibiotics against respiratory pathogens.[8][18]

1. Bacterial Inoculum Preparation:

  • Grow the selected bacterial strain (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Mycobacterium abscessus) in an appropriate broth to the desired growth phase (e.g., mid-logarithmic).[14][18]

  • Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend it to the desired concentration (e.g., 1 x 10⁹ CFU/mL).[18]

2. Induction of Lung Infection:

  • Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane, chloral hydrate).[8][18]

  • Intranasal Inoculation: Hold the mouse in a vertical position and instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares. The mouse will aspirate the inoculum into the lungs.[8][19]

  • Intratracheal Instillation: Surgically expose the trachea and inject the bacterial suspension directly into the trachea using a fine-gauge needle.[20][21]

3. This compound Administration:

  • Begin this compound treatment at a specified time after infection.

  • Administer this compound via a systemic route (e.g., subcutaneous, intraperitoneal) or directly to the lungs via inhalation of an aerosolized formulation.[13] Dosing will depend on the specific study design. For example, in a Mycobacteroides abscessus model, this compound was administered daily at 150 mg/kg.[14]

4. Assessment of Bacterial Burden and Host Response:

  • At the designated endpoint, euthanize the mice.

  • Aseptically remove the lungs.

  • To determine the bacterial load, homogenize the lung tissue in sterile PBS and perform serial dilutions for CFU counting on appropriate agar plates.[19]

  • For analysis of the host immune response, bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory markers and cell counts.[18] Lung tissue can also be processed for histopathological analysis.[22]

Visualizations

This compound's Mechanism of Action

This compound is a bactericidal antibiotic that inhibits protein synthesis in susceptible bacteria.[1][4] It enters the bacterial cell and binds irreversibly to the 30S ribosomal subunit.[1][3][4] This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.[1][4]

Amikacin_Mechanism cluster_bacterium Bacterial Cell Amikacin_ext This compound (extracellular) Transport Active Transport Amikacin_ext->Transport Amikacin_int This compound (intracellular) Transport->Amikacin_int Binding Irreversible Binding Amikacin_int->Binding Ribosome 30S Ribosomal Subunit Ribosome->Binding mRNA_misread mRNA Misreading & Inhibition of Translocation Binding->mRNA_misread Defective_protein Nonfunctional/Toxic Proteins mRNA_misread->Defective_protein Cell_death Bacterial Cell Death Defective_protein->Cell_death Thigh_Infection_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep infection Intramuscular Thigh Infection neutropenia->infection bacterial_prep->infection treatment Administer this compound (or Vehicle Control) infection->treatment euthanasia Euthanize Mice at Endpoint treatment->euthanasia dissection Aseptically Dissect Thigh euthanasia->dissection homogenization Homogenize Tissue dissection->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count Incubate & Enumerate CFU plating->cfu_count end End cfu_count->end Lung_Infection_Workflow start Start bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep infection Induce Lung Infection (Intranasal/Intratracheal) bacterial_prep->infection treatment Administer this compound (Systemic/Inhaled) infection->treatment euthanasia Euthanize Mice at Endpoint treatment->euthanasia assessment Assess Outcomes euthanasia->assessment lung_cfu Lung CFU Enumeration assessment->lung_cfu bal Bronchoalveolar Lavage (BAL) for Inflammatory Markers assessment->bal histology Histopathology of Lung Tissue assessment->histology end End lung_cfu->end bal->end histology->end Host_Response_Pathway cluster_host_cell Host Cell Bacterium Bacterium (PAMPs) PRR Pattern Recognition Receptor (e.g., TLR) Bacterium->PRR Recognition Signaling_Cascade Intracellular Signaling (e.g., MyD88, TRAF6) PRR->Signaling_Cascade NFkB_pathway NF-κB Pathway Signaling_Cascade->NFkB_pathway MAPK_pathway MAPK Pathway Signaling_Cascade->MAPK_pathway Transcription_Factors Activation of Transcription Factors NFkB_pathway->Transcription_Factors MAPK_pathway->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Immune_Response Pro-inflammatory Cytokines & Chemokines -> Immune Response Gene_Expression->Immune_Response Translation

References

Application Notes and Protocols for Amikacin Checkerboard Assay in Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of innovative therapeutic strategies. Combination therapy, which utilizes two or more antimicrobial agents, is a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the development of further resistance. Amikacin, a potent aminoglycoside antibiotic, is frequently used in combination with other antibiotics to broaden its spectrum of activity, particularly against challenging Gram-negative pathogens.[1]

The checkerboard assay is a widely adopted in vitro method for quantitatively evaluating the interactions between two antimicrobial agents.[2][3] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects. The data generated from this assay are crucial for preclinical drug development and for guiding the selection of effective combination therapies in clinical settings.[1] This document provides a detailed protocol for performing the this compound checkerboard assay and interpreting the results.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations in a microtiter plate.[4] One antibiotic is serially diluted along the x-axis (columns), while the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells containing various combinations of the two drugs.[2] After incubation, the wells are visually inspected for bacterial growth to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The nature of the interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[3][5]

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to test the synergy between this compound and a second antimicrobial agent.

Materials
  • This compound and second antimicrobial agent (analytical grade)

  • Appropriate solvents for dissolving antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile 96-well microtiter plates[6]

  • Test bacterial strain

  • 0.5 McFarland turbidity standard[2][3]

  • Sterile tubes and pipettes

  • Incubator (35°C ± 2°C)[1][7]

  • Microplate reader (optional, for quantitative growth assessment)

Methodology

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of this compound and the second antibiotic in their respective solvents at a concentration at least 10 times higher than the highest concentration to be tested.[1]

  • Ensure complete dissolution and sterilize the stock solutions by filtration if necessary.

2. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:

  • Prior to the checkerboard assay, determine the MIC of this compound and the second antibiotic individually against the test organism. This is typically done using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • The MIC values will inform the concentration range to be used in the checkerboard setup.

3. Preparation of the Checkerboard Plate:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[3]

  • Drug A (this compound): Prepare two-fold serial dilutions of this compound horizontally across the plate (e.g., across columns 1 to 10). The final volume in each well after this step will be 100 µL.

  • Drug B (Second Antibiotic): Prepare two-fold serial dilutions of the second antibiotic vertically down the plate (e.g., down rows A to G).[1]

  • The resulting grid will contain wells with various combinations of the two antibiotics.

4. Controls:

  • Drug A MIC Control: A row (e.g., row H) should contain only the serial dilutions of this compound to redetermine its MIC.[1]

  • Drug B MIC Control: A column (e.g., column 11) should contain only the serial dilutions of the second antibiotic to redetermine its MIC.[1]

  • Growth Control: At least one well (e.g., H12) should contain only inoculated broth without any antibiotic to ensure the viability of the bacteria.[1]

  • Sterility Control: At least one well should contain uninoculated broth to check for contamination.[1]

5. Inoculum Preparation and Inoculation:

  • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.[2][3]

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.[1][2]

  • Add 100 µL of the prepared inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each test well will be 200 µL.[1]

6. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-24 hours in ambient air.[1][7]

7. Reading the Results:

  • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.[1]

  • Determine the MIC of this compound alone (from the control row) and the second antibiotic alone (from the control column).

  • For the combination wells, identify the wells that show no bacterial growth. The concentrations of this compound and the second antibiotic in these wells are their MICs in combination.[1]

Data Presentation and Interpretation

The interaction between this compound and the second antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index

The FIC for each drug is calculated as follows:

  • FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Second Antibiotic (FICB) = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

The FIC Index (FICI) is the sum of the individual FICs:

FICI = FICA + FICB [5][7]

The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the FICI for that specific combination.[1]

Interpretation of Results

The nature of the interaction is determined based on the calculated FICI value:

FICI ValueInterpretation
≤ 0.5Synergy[2][5][7][8]
> 0.5 to 4.0Additive or Indifference[2][5][7][8]
> 4.0Antagonism[2][5][7]
  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additive/Indifference: The combined effect is equal to the sum of the individual effects or there is no discernible interaction.

  • Antagonism: The combined effect is less than the effect of the more active drug alone.

Representative Data

The following table summarizes representative quantitative data from checkerboard assays investigating the synergistic effects of this compound in combination with other antibiotics against common bacterial pathogens.

Bacterial StrainThis compound MIC (µg/mL)Co-antibioticCo-antibiotic MIC (µg/mL)This compound MIC in Combination (µg/mL)Co-antibiotic MIC in Combination (µg/mL)FICIInteractionReference
Pseudomonas aeruginosa16Ceftazidime8410.375Synergy[1]
Pseudomonas aeruginosa256Imipenem25664320.375Synergy[1]
Acinetobacter baumannii>64Ampicillin/Sulbactam>64---Synergy (52% of isolates)[9]
Acinetobacter baumannii>64Meropenem>64---Synergy (22% of isolates)[9]
Pseudomonas aeruginosa512Imipenem256410.011Synergy[10]

Visualizations

Checkerboard_Assay_Workflow Checkerboard Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stock->det_mic serial_dilution Perform Serial Dilutions in 96-well Plate det_mic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-24h) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

FIC_Index_Interpretation Interpretation of Fractional Inhibitory Concentration (FIC) Index start Calculate FICI (FICA + FICB) cond1 FICI ≤ 0.5 start->cond1 cond2 FICI > 4.0 cond1->cond2 No synergy Synergy cond1->synergy Yes antagonism Antagonism cond2->antagonism Yes additive Additive / Indifference cond2->additive No (>0.5 and ≤4.0)

Caption: Logical flow for interpreting FIC index results.

Conclusion

The checkerboard assay is a fundamental and valuable tool in antimicrobial drug development and clinical microbiology for assessing the interaction between two antimicrobial agents. When performed meticulously, this assay provides quantitative data to guide the rational design of combination therapies. The synergistic combinations of this compound with other antibiotics, as determined by this method, can offer improved therapeutic outcomes, especially in the management of infections caused by multidrug-resistant bacteria. However, it is important to note that in vitro synergy does not always translate to in vivo efficacy, and further studies are often required.

References

Application Notes and Protocols for the Preparation and Use of Amikacin Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a critical tool in combating serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[3] Its unique chemical structure provides resistance to many aminoglycoside-modifying enzymes, giving it a broader spectrum of activity than other antibiotics in its class.[4] this compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[4][5][6]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro susceptibility testing methods.

Physicochemical Properties of this compound Sulfate

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties.

PropertyValueReferences
Appearance White to off-white crystalline powder.[7][8]
Molecular Formula C₂₂H₄₃N₅O₁₃·2H₂SO₄[2][8]
Molecular Weight 781.77 g/mol [2][8]
Solubility Freely soluble in water. Practically insoluble in acetone and alcohol.[1][2][8]
pH of Injection 3.5 to 5.5[9][10]
Melting Point ~230°C[7]

Preparation of this compound Stock Solution

Accurate and sterile preparation of a stock solution is the foundation for reliable and reproducible experimental results. Sterile water is the recommended solvent for preparing this compound stock solutions for in vitro assays.[11]

Materials:

  • This compound sulfate powder (analytical grade)

  • Sterile, deionized or distilled water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile spatulas

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Protocol:

  • Calculate the Required Mass: Use the following formula to determine the precise weight of this compound powder needed, accounting for the potency provided by the manufacturer.[12]

    • Formula: W = (V x C) / P

      • W = Weight of antibiotic powder to be dissolved (in mg)

      • V = Required volume of stock solution (in mL)

      • C = Desired final concentration of the stock solution (in mg/L or µg/mL)

      • P = Potency of the this compound powder (in µg/mg), as stated on the certificate of analysis.

    • Example Calculation: To prepare 20 mL of a 10,000 mg/L stock solution from a powder with a potency of 980 µg/mg:

      • W = (20 mL * 10,000 mg/L) / 980 µg/mg = 204.08 mg

  • Weighing: Aseptically weigh the calculated amount of this compound sulfate powder.

  • Dissolution: Add the powder to a sterile container and add a portion of the sterile water. Vortex thoroughly until the powder is completely dissolved.[2] The resulting solution should be clear and colorless to a faint yellow.[2]

  • Volume Adjustment: Add sterile water to reach the final desired volume and mix well.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. This is crucial for broth-based assays.[12]

  • Labeling and Aliquoting: Clearly label the stock solution with the name of the antibiotic, concentration, preparation date, and initials. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

cluster_prep Stock Solution Preparation Workflow start Start calculate Calculate Mass (Potency-Adjusted) start->calculate 1 weigh Weigh this compound Sulfate Powder calculate->weigh 2 dissolve Dissolve in Sterile Water weigh->dissolve 3 adjust_vol Adjust to Final Volume dissolve->adjust_vol 4 filter Sterile Filter (0.22 µm) adjust_vol->filter 5 aliquot Aliquot and Label filter->aliquot 6 store Store Appropriately aliquot->store 7 end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solutions.

Stability and Storage of this compound Solutions

The stability of this compound solutions is dependent on concentration, storage temperature, and the composition of the solution.[9]

Storage ConditionConcentrationDiluent/SolventDurationStabilityReferences
Room Temperature (25°C) 0.25 and 5.0 mg/mL0.9% NaCl, D5W24 hoursStable[13]
Refrigerated (4°C) 0.25 and 5.0 mg/mL0.9% NaCl, D5W60 daysStable[13]
Frozen (-15°C to -20°C) 50 mg/mL (5%)0.9% NaCl6 monthsPhysically, chemically, and microbiologically stable.[9][14]
Frozen (-70°C) N/ABroth for microdilution platesUp to 3 monthsPermissible for prediluted plates.[15]

Note: A color change to pale yellow or light straw is often due to oxidation and does not typically indicate a loss of potency.[9][10] However, dark-colored solutions should be discarded.[8]

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for AST.[3] The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[3]

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][15]

Materials:

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well microtiter plates[4]

  • Bacterial inoculum standardized to a 0.5 McFarland standard[11]

  • Incubator (35°C ± 2°C)[4]

Methodology:

  • Prepare this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.[4]

    • Add 50 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.[4] This creates a range of this compound concentrations.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.[4]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[4]

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to all wells containing the this compound dilutions, bringing the final volume in each well to 100 µL.[4]

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).[4]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3][4]

  • Interpretation of Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in a well that shows no visible growth.[3][4]

cluster_workflow Broth Microdilution MIC Workflow prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Dilution MIC Assay

Objective: To determine the MIC by incorporating this compound directly into the agar medium.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Inoculum replicating device (optional)

Methodology:

  • Prepare this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of this compound. Also, prepare a growth control plate with no this compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculate Plates: Using an inoculum replicating device or a pipette, spot the standardized bacterial suspension onto the surface of each this compound-containing plate and the control plate.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Quantitative Data Summary

The in vitro potency of this compound is quantified by the MIC. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 3: Representative this compound MIC Values

OrganismMIC Range (µg/mL)Reference
Pseudomonas aeruginosa0.25 - 512[11]
Serratia marcescens≤0.25 - >32[11]
Mycobacterium abscessus≤16 (Susceptible Breakpoint)[11]
Mycobacterium avium complex86% of isolates ≤16[11]
Mycobacterium tuberculosisMedian MIC of 2[11]

Table 4: Pharmacodynamic Parameters for this compound

ParameterOrganism(s)ValueReference(s)
ƒAUC/MIC for static effect E. coli, K. pneumoniae, P. aeruginosa51.0 ± 26.7[11]
ƒAUC/MIC for -1 log drop E. coli, K. pneumoniae, P. aeruginosa71.6 ± 27.6[11]
Cpeak/MIC for clinical success Gram-negative bacilli≥8–10[11]

Mechanism of Action

This compound's bactericidal activity is a multi-step process targeting bacterial protein synthesis.

  • Cellular Uptake: this compound enters the bacterial cell via an active transport mechanism.

  • Ribosomal Binding: Once inside, it irreversibly binds to the 30S ribosomal subunit, specifically targeting the 16S rRNA and S12 protein.[4][5]

  • Inhibition of Protein Synthesis: This binding disrupts protein synthesis by:

    • Blocking the formation of the initiation complex.[4]

    • Causing misreading of the mRNA codon, which leads to the production of nonfunctional or toxic proteins.[4][5]

    • Inhibiting the translocation of the peptide chain.

  • Cell Death: The accumulation of defective proteins compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[4]

cluster_moa This compound Mechanism of Action This compound This compound CellWall Bacterial Cell Wall This compound->CellWall Enters Cell Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds Irreversibly Cytoplasm Cytoplasm CellWall->Cytoplasm Cytoplasm->Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth Misreading mRNA Misreading & Inhibition of Translocation Ribosome->Misreading Interferes with mRNA mRNA mRNA->ProteinSynth DefectiveProteins Nonfunctional or Toxic Proteins Misreading->DefectiveProteins Leads to CellDeath Bacterial Cell Death DefectiveProteins->CellDeath Causes

Caption: this compound's mechanism of action in bacteria.

References

Application Notes and Protocols for HPLC Quantification of Amikacin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of amikacin in various biological matrices using High-Performance Liquid Chromatography (HPLC). Due to its lack of a significant chromophore, direct UV detection of this compound is challenging, necessitating derivatization to enable sensitive and reliable quantification.[1][2][3] The methods outlined below are crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments, given this compound's narrow therapeutic window and potential for nephrotoxicity and ototoxicity.[1]

Introduction to this compound Quantification

This compound is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria.[1] Its therapeutic plasma concentration typically ranges from 8–16 µg/mL.[1] Monitoring these levels is essential to ensure therapeutic efficacy while minimizing dose-related side effects. HPLC methods, particularly when coupled with pre- or post-column derivatization, offer the specificity and sensitivity required for accurate determination of this compound in complex biological samples such as plasma, serum, and urine.

General Workflow for this compound Quantification

The quantification of this compound in biological samples by HPLC generally follows a multi-step process. This workflow ensures the removal of interfering substances and the conversion of this compound into a detectable derivative.

Amikacin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Derivatization Pre-column Derivatization (e.g., FMOC-Cl, Hantzsch Reagent) Protein_Precipitation->Derivatization SPE->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Separation Detection Detection (UV-Vis, Fluorescence) HPLC_Separation->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Comparative Summary of HPLC Methods

Several derivatization reagents can be employed for the analysis of this compound. The choice of method often depends on the available detection system, required sensitivity, and the nature of the biological matrix. The following tables summarize the key quantitative parameters of different published HPLC methods.

Table 1: HPLC Methods with UV-Visible Detection
ParameterMethod 1: Hantzsch ReagentMethod 2: Ninhydrin Reagent
Derivatizing Agent Hantzsch Reagent (acetylacetone, formaldehyde, acetate buffer)[1]Ninhydrin[2]
Detection Wavelength 340 nm[1]400 nm[2]
Biological Matrix Blood, Urine[1]Not specified for biological samples
Linearity Range 0.10–25.0 µg/mL[1][3]0.0625–0.75 mg/mL (for bulk drug)[2]
Limit of Detection (LOD) 0.024 µg/mL[1][3]Not Reported
Limit of Quantification (LOQ) 0.071 µg/mL[1][3]Not Reported
Accuracy (% Recovery) Not explicitly stated as % recovery98.08–100.72%[2]
Precision (%RSD) Not explicitly stated< 5%[2]
Table 2: HPLC Method with Fluorescence Detection
ParameterMethod 3: FMOC-Cl Reagent
Derivatizing Agent 9-fluorenylmethyl chloroformate (FMOC-Cl)[4]
Detection Wavelength Excitation: 265 nm, Emission: 315 nm[4]
Biological Matrix Human Serum[4]
Linearity Range 0.5–10 µg/mL[4]
Limit of Detection (LOD) 50 ng/mL[4]
Limit of Quantification (LOQ) 350 ng/mL[4]
Accuracy (% Recovery) 88–103%[4]
Precision (%CV) < 10%[4]

Detailed Experimental Protocols

Herein are detailed protocols for two distinct HPLC methods for this compound quantification.

Protocol 1: this compound Quantification in Human Serum using HPLC with Fluorescence Detection and FMOC-Cl Derivatization

This protocol is adapted from a method utilizing pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), offering high sensitivity.[4]

Materials and Reagents
  • This compound Sulphate Reference Standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Boric Acid

  • Potassium Chloride

  • Potassium Hydroxide

  • Glycine

  • Water (Milli-Q or equivalent)

  • Human Serum (drug-free for calibration standards)

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound sulphate reference standard in water. Store at 5°C.[4]

  • Calibration Standards (0.5–10 µg/mL): Prepare by serial dilution of the stock solution with blank human serum.[4]

  • Borate Buffer (0.2 M, pH 7.3): Dissolve 0.65 g of boric acid and 0.75 g of potassium chloride in 50 mL of water. Adjust the pH to 7.3 using 0.2 M potassium hydroxide.[4]

  • FMOC-Cl Reagent (2.5 mM): Prepare fresh in acetonitrile.[4]

  • Glycine Solution (0.1 M): Prepare in water.[4]

Sample Preparation and Derivatization
  • To 100 µL of serum sample (or standard/QC), add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

  • Add 50 µL of borate buffer (0.2 M, pH 7.3) and mix.[4]

  • Add 50 µL of FMOC-Cl reagent (2.5 mM), vortex for 60 seconds, and let the mixture react at room temperature for 20 minutes.[4]

  • To quench the reaction and remove excess FMOC-Cl, add 50 µL of glycine solution, vortex, and let it stand for 5 minutes at room temperature.[4]

  • The resulting solution is ready for HPLC analysis. Store derivatized samples at 5°C until injection.[4]

Chromatographic Conditions
  • HPLC System: UHPLC or HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.1 µm particle size).[4]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5 µL.[4]

  • Fluorescence Detector Settings: Excitation at 265 nm and Emission at 315 nm.[4]

Protocol 2: this compound Quantification in Biological Samples using HPLC-DAD with Hantzsch Reagent Derivatization

This method is suitable for laboratories equipped with a Diode Array Detector (DAD) or a standard UV-Vis detector and can be applied to both urine and blood samples.[1]

Materials and Reagents
  • This compound Sulphate Reference Standard

  • Acetylacetone

  • Formaldehyde

  • Acetate Buffer (0.01 M, pH 5)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

Preparation of Solutions
  • This compound Stock Solution (1000 mg/L): Prepare by dissolving an appropriate amount of this compound in distilled water.[1]

  • Working Standards (0.10–25.0 µg/mL): Prepare by further dilution of the stock solution with deionized water.[1]

  • Hantzsch Reagent: Prepare fresh for each batch by mixing 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, 1.0 mL of 0.1 M acetate buffer (pH 5), and 6.0 mL of Milli-Q water in a 10 mL volumetric flask.[1]

Sample Preparation and Derivatization
  • For blood samples, protein precipitation with a suitable agent may be required, followed by collection of the supernatant. Urine samples may be diluted and filtered.

  • In a screw-cap test tube, mix 1.0 mL of the sample (or standard) with 1.0 mL of freshly prepared Hantzsch reagent.[1]

  • Heat the mixture in a water bath at 60°C for 15 minutes.[1]

  • After cooling, the derivatized sample is ready for injection. Keep samples in an ice box during analysis.[1]

Chromatographic Conditions
  • HPLC System: HPLC with a DAD or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Kromasil 100, 15 cm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 0.01 M Acetate Buffer (pH 5):Acetonitrile (30:70, v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 340 nm.[1][3]

  • Run Time: Approximately 10 minutes.[1]

Method Validation and Quality Control

For both protocols, it is imperative to perform method validation according to ICH guidelines or equivalent regulatory standards.[1] This should include assessments of:

  • Specificity: Ensuring no interference from endogenous components in the biological matrix.

  • Linearity: Establishing a linear relationship between concentration and detector response over the intended analytical range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Stability: Assessing the stability of this compound in the biological matrix under various storage conditions and the stability of the derivatized product.[4]

By implementing these robust and validated HPLC methods, researchers and clinicians can confidently monitor this compound levels, contributing to improved patient outcomes and advancing drug development efforts.

References

Application Notes and Protocols for Pre-column Derivatization of Amikacin for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the pre-column derivatization of amikacin for its quantitative analysis by High-Performance Liquid Chromatography (HPLC). This compound, an aminoglycoside antibiotic, lacks a significant chromophore, making its direct detection by UV-Vis spectrophotometry challenging. Pre-column derivatization introduces a chromophoric or fluorophoric tag to the this compound molecule, enabling sensitive and accurate quantification.

Introduction

This compound is a critical antibiotic for treating severe Gram-negative bacterial infections. Due to its narrow therapeutic index, monitoring its concentration in pharmaceutical formulations and biological matrices is essential to ensure efficacy and avoid toxicity. This guide details various established pre-column derivatization methods for this compound, providing researchers with the necessary protocols to implement these techniques in their laboratories. The methods discussed include derivatization with Hantzsch reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), and ninhydrin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different pre-column derivatization methods for this compound analysis by HPLC.

Derivatization ReagentLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Hantzsch Reagent0.10–25.00.0240.071[1][2]
FMOC-Cl0.5-100.05-[3]
Ninhydrin0.0625-0.75 (mg/mL)--[4]
AQC80.1-120.3--[5]

Table 1: Comparison of Quantitative Parameters for this compound Derivatization Methods.

Derivatization ReagentHPLC ColumnMobile PhaseDetection Wavelength
Hantzsch ReagentC18 (15 cm × 4.6 mm, 5 µm)Acetonitrile : 0.01 M Acetate Buffer pH 5 (70:30 v/v)340 nm
FMOC-ClC18 UHPLC columnAcetonitrile : Water (70:30 v/v)Excitation: 265 nm, Emission: 315 nm
NinhydrinEclipse DB-C18 (150 mm x 4.6 mm, 5 µm)Water : Acetonitrile (70:30 v/v)400 nm
Hantzsch CondensationSpherisorb C18 ODS2 (250 × 4.6 mm, 5 μm)Acetonitrile : 0.1 M Sodium Acetate Buffer pH 5.0 (25:75, v/v)330 nm

Table 2: Chromatographic Conditions for Different this compound Derivatization Methods.

Experimental Protocols

Method 1: Derivatization with Hantzsch Reagent

This method is based on the Hantzsch condensation reaction where the primary amino groups of this compound react with a mixture of acetylacetone and formaldehyde to form a colored product that can be detected by a UV-Vis detector.[1][2][6][7]

Materials:

  • This compound standard

  • Acetylacetone

  • Formaldehyde solution (37%)

  • Acetate buffer (0.1 M, pH 5.0)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Hantzsch Reagent Preparation (Freshly Prepared):

  • In a 10 mL volumetric flask, mix 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, and 1.0 mL of 0.1 M acetate buffer (pH 5).[1]

  • Dilute to the mark with Milli-Q water.

Derivatization Procedure:

  • To 1.0 mL of the this compound sample solution, add 1.0 mL of freshly prepared Hantzsch reagent in a screw-capped test tube.[1]

  • Heat the mixture in a water bath at 60°C for 15 minutes.[1]

  • After cooling to room temperature, the derivatized sample is ready for HPLC analysis.

HPLC Conditions:

  • Column: C18, 15 cm × 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: Isocratic elution with Acetonitrile : 0.01 M Acetate Buffer pH 5 (70:30 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: Diode Array Detector (DAD) at 340 nm[1]

  • Injection Volume: 20 µL

Method 2: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

This method utilizes the reaction of FMOC-Cl with the primary and secondary amine groups of this compound to form a stable, highly fluorescent derivative.[3]

Materials:

  • This compound standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (2.5 mM in acetonitrile)[3]

  • Borate buffer (0.2 M, pH 7.3)[3]

  • Glycine solution (0.1 M in Milli-Q water)[3]

  • Acetonitrile (HPLC grade)

  • Milli-Q water

Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the sample (or standard) solution with 50 µL of borate buffer (0.2 M, pH 7.3).[3]

  • Add 50 µL of 2.5 mM FMOC-Cl solution and vortex for 60 seconds.[3]

  • Allow the reaction to proceed at room temperature for 20 minutes.[3]

  • To quench the excess FMOC-Cl, add 50 µL of 0.1 M glycine solution and vortex.[3]

  • Let the mixture stand for 5 minutes at room temperature before injection into the HPLC system.[3]

HPLC Conditions:

  • Column: C18 UHPLC column[3]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v)[3]

  • Flow Rate: 0.4 mL/min[3]

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm[3]

  • Injection Volume: 5 µL

Method 3: Derivatization with Ninhydrin

This method involves the reaction of ninhydrin with the primary amino groups of this compound to form a colored complex (Ruhemann's purple), which can be detected in the visible range.[4]

Materials:

  • This compound standard

  • Ninhydrin solution (aqueous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Derivatization Procedure:

  • Add 200 µL of this compound standard stock solution to 2.0 mL of ninhydrin solution.[4]

  • Heat the reaction mixture until the purple color develops (typically 2-5 minutes).[4]

  • Transfer the solution to a 10.0 mL volumetric flask and make up the volume with distilled water.[4]

HPLC Conditions:

  • Column: Eclipse DB-C18, 150 mm x 4.6 mm, 5 µm particle size[4]

  • Mobile Phase: Isocratic elution with Water : Acetonitrile (70:30, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: Diode Array Detector (DAD) at 400 nm[4]

  • Injection Volume: 20 µL[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample This compound Sample (Standard or Unknown) Mix Mixing Sample->Mix Reagent Derivatization Reagent (e.g., Hantzsch, FMOC-Cl) Reagent->Mix React Reaction (Heating/Incubation) Mix->React Controlled Conditions Injection HPLC Injection React->Injection Derivatized this compound Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for pre-column derivatization of this compound.

derivatization_pathways cluster_hantzsch Hantzsch Reaction cluster_fmoc FMOC-Cl Derivatization cluster_ninhydrin Ninhydrin Reaction This compound This compound (Primary Amines) H_reagent Hantzsch Reagent (Acetylacetone + Formaldehyde) This compound->H_reagent FMOC_reagent FMOC-Cl This compound->FMOC_reagent Nin_reagent Ninhydrin This compound->Nin_reagent H_product Colored Dihydropyridine Derivative H_reagent->H_product FMOC_product Fluorescent FMOC-Amikacin Adduct FMOC_reagent->FMOC_product Nin_product Ruhemann's Purple Nin_reagent->Nin_product

References

Application Notes and Protocols: Amikacin and Fosfomycin Combination Therapy for Neonatal Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonatal sepsis is a life-threatening condition with significant global mortality rates, exacerbated by the rise of antimicrobial resistance (AMR) to standard first-line therapies like ampicillin and gentamicin.[1][2][3] The combination of amikacin and fosfomycin presents a promising alternative regimen for the empirical treatment of neonatal sepsis, particularly in environments with a high prevalence of multidrug-resistant (MDR) pathogens.[1][2][3] Both agents are off-patent, have neonatal licenses, and possess acceptable safety profiles.[2][4] This combination has demonstrated synergistic bactericidal activity and an ability to suppress the emergence of resistance against common neonatal pathogens, such as Enterobacterales.[1][3][5]

These application notes provide detailed protocols for in vitro and in vivo models to assess the efficacy and synergy of the this compound-fosfomycin combination for neonatal sepsis research. The methodologies are designed to guide preclinical evaluation and support further drug development efforts.

Data Presentation: In Vitro Synergy and Efficacy

The synergistic relationship between this compound and fosfomycin has been quantified using various in vitro models. The data below, summarized from key studies, highlights the enhanced activity of the combination against susceptible and resistant bacterial subpopulations.

Table 1: Synergy of this compound and Fosfomycin against Enterobacterales

Bacterial Strain/SubpopulationSynergy Parameter (α)95% Confidence IntervalInterpretationReference
Susceptible Bacteria13.0460.761 to 25.331Synergy[2][3]
Fosfomycin-Resistant Bacteria20.52011.727 to 29.313Synergy[2][3]
This compound-Resistant Bacteria25.22714.485 to 35.969Synergy[2][3]

Synergy is indicated by an interaction parameter (α) value greater than 0.

Table 2: Proposed Combination Breakpoint for Microbiological Success

Pathogen GroupProposed Breakpoint ThresholdPredicted Probability of SuccessReference
EnterobacteralesMICFosfomycin * MICthis compound < 256>99%[1][5][6]

This novel breakpoint suggests that treatment success is likely if the product of the individual MICs is below 256.

Table 3: Efficacy in Hollow-Fiber Infection Model (HFIM) against Gram-Negative Strains

Strain CharacteristicsMonotherapy OutcomeCombination Therapy OutcomeReference
9 Enterobacterales strains with high MICsRapid emergence of resistance in most strainsSterilization (kill) in 6 of 9 strains[1][2][3]
Fosfomycin-heteroresistant E. coliFailure to sterilize culturesRapid eradication of bacterial cultures[7][8]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing - Checkerboard Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic interaction between this compound and fosfomycin.

1. Materials:

  • This compound and fosfomycin analytical grade powders
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • 96-well microtiter plates
  • Bacterial strains of interest (e.g., E. coli, K. pneumoniae)
  • Sterile water or appropriate solvent
  • 0.5 McFarland standard
  • Incubator (35°C ± 2°C)
  • Microplate reader (optional, for OD measurement)

2. Preparation of Antibiotic Stock Solutions:

  • Prepare stock solutions of this compound and fosfomycin at a concentration at least 10 times higher than the highest concentration to be tested.[1]
  • Sterilize by filtration through a 0.22 µm filter.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • Prior to the checkerboard assay, determine the MIC of this compound and fosfomycin individually for each bacterial strain using the standard broth microdilution method as per CLSI guidelines. This will define the concentration range for the assay.[1]

4. Checkerboard Plate Setup:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.
  • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Start with a concentration of 4x MIC in column 1.
  • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of fosfomycin. Start with a concentration of 4x MIC in row A.
  • The result is a matrix of wells containing various combinations of the two antibiotics.
  • Controls:
  • Growth Control: One well with only inoculated broth.
  • Sterility Control: One well with uninoculated broth.
  • Individual MICs: One row with only this compound dilutions and one column with only fosfomycin dilutions.

5. Inoculation and Incubation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
  • Add 50 µL of the diluted inoculum to each well (final volume will be 100 µL).
  • Incubate the plate at 35°C ± 2°C for 16-24 hours.[1]

6. Data Analysis and Interpretation:

  • Visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination.
  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
  • FICthis compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FICFosfomycin = (MIC of Fosfomycin in combination) / (MIC of Fosfomycin alone)
  • FICI = FICthis compound + FICFosfomycin
  • Interpretation of FICI:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0[9]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stock->det_mic plate_setup Set up 96-well Plate with Serial Dilutions det_mic->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (35°C, 16-24h) inoculate->incubate read_mic Read Combination MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Protocol 2: In Vitro Dynamic Model - Hollow-Fiber Infection Model (HFIM)

The HFIM simulates human pharmacokinetic profiles, allowing for the evaluation of drug efficacy and resistance suppression over time.

1. Materials:

  • Hollow-fiber cartridge (e.g., FiberCell Systems C3008)
  • Peristaltic pump
  • Central reservoir for media
  • Syringe pumps for drug administration
  • Bacterial strain of interest
  • Growth medium (e.g., CAMHB)
  • This compound and fosfomycin solutions

2. System Setup:

  • Assemble the HFIM circuit according to the manufacturer's instructions. The circuit connects the central media reservoir to the hollow-fiber cartridge.
  • The bacterial culture is contained in the extra-capillary space (ECS) of the cartridge, while fresh media is circulated through the intra-capillary space.[5]
  • Sterilize the entire system before introducing the bacteria.

3. Simulating Neonatal Pharmacokinetics:

  • Program the syringe pumps to administer this compound and fosfomycin into the central reservoir to simulate neonatal dosing regimens. For example:
  • This compound: 15 mg/kg every 24 hours (half-life of ~7 hours).[3]
  • Fosfomycin: 100 mg/kg every 12 hours (half-life of ~5.2 hours).[3]
  • The clearance of the drugs is simulated by the continuous exchange of fresh media from the central reservoir.

4. Experimental Procedure:

  • Inoculate the ECS of the cartridge with the bacterial strain to a starting density of ~1 x 107 CFU/mL.[10]
  • Run the experiment for a specified duration (e.g., 7 days).[3]
  • Collect samples from the ECS at regular time points (e.g., 0, 4, 8, 24, 48, 72 hours).
  • Perform quantitative cultures (CFU counts) on the collected samples to determine the total bacterial population.
  • Plate samples on agar containing high concentrations of this compound or fosfomycin to quantify the emergence of resistant subpopulations.[5]

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for total and resistant bacterial populations.
  • Compare the rate of bacterial killing and the emergence of resistance between monotherapy and combination therapy arms.
  • Model the data using appropriate pharmacokinetic/pharmacodynamic (PK/PD) software to quantify the drug interaction.

HFIM_Workflow cluster_setup System Setup cluster_experiment Experiment cluster_analysis Analysis assemble Assemble and Sterilize HFIM Circuit inoculate Inoculate Cartridge with Bacteria assemble->inoculate simulate_pk Simulate Neonatal PK (Drug Dosing) inoculate->simulate_pk run_exp Run Experiment (e.g., 7 days) simulate_pk->run_exp sample Collect Samples Periodically run_exp->sample quant_culture Quantitative Culture (Total & Resistant CFU) sample->quant_culture plot_data Plot Bacterial Counts vs. Time quant_culture->plot_data analyze Analyze Killing Rate and Resistance Suppression plot_data->analyze

Protocol 3: In Vivo Murine Neonatal Sepsis Model

This protocol describes an intraperitoneal (IP) infection model in neonatal mice to evaluate the in vivo efficacy of this compound-fosfomycin combination therapy.

1. Animals and Housing:

  • Use neonatal mice (e.g., C57BL/6J) at a specific age (e.g., <24 hours old or P7).[11][12]
  • House pups with their dam throughout the experiment to ensure proper care and nutrition.
  • Maintain a controlled environment (temperature, light cycle).

2. Preparation of Bacterial Inoculum:

  • Use a clinically relevant bacterial strain (e.g., E. coli O18:K1) known to cause neonatal sepsis.[11]
  • Culture the bacteria to mid-log phase.
  • Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 105 - 107 CFU/g of body weight).[11][12] The exact inoculum should be titrated to achieve a non-lethal but significant infection for therapeutic studies.

3. Induction of Sepsis:

  • Gently restrain the neonatal mouse.
  • Administer the bacterial suspension via intraperitoneal (IP) injection using a 30-gauge needle.[13][14] The injection site should be the lower right abdominal quadrant to avoid internal organs.[15]
  • The injection volume should be small (e.g., 1-10 µL).[13][14]

4. Antibiotic Administration:

  • At a predetermined time post-infection (e.g., 1-2 hours), administer the antibiotics. This can be done via IP or subcutaneous injection.
  • Treatment Groups:
  • Vehicle Control (e.g., PBS)
  • This compound Monotherapy
  • Fosfomycin Monotherapy
  • This compound + Fosfomycin Combination Therapy
  • Dosing should be calculated based on the weight of the pups and scaled from human neonatal doses where appropriate.

5. Monitoring and Endpoints:

  • Monitor the pups for clinical signs of sepsis (e.g., lethargy, poor feeding, hypothermia) and survival over a set period (e.g., 24-72 hours).
  • At the experimental endpoint, euthanize the pups.
  • Collect blood and organs (e.g., liver, spleen, brain) for bacterial load determination (CFU counts) and/or inflammatory cytokine analysis (e.g., TNF-α, IL-6, IL-10).[11]

6. Data Analysis:

  • Compare survival rates between treatment groups using Kaplan-Meier analysis.
  • Compare bacterial loads in blood and organs between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
  • Analyze cytokine levels to assess the inflammatory response.

Sepsis_Model_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis prep_pups Acclimate Neonatal Pups with Dam infect Induce Sepsis via IP Injection prep_pups->infect prep_bact Prepare Bacterial Inoculum prep_bact->infect treat Administer Antibiotics (Mono & Combo Therapy) infect->treat monitor Monitor Survival and Clinical Signs treat->monitor endpoint Euthanize at Endpoint monitor->endpoint collect Collect Blood/Organs endpoint->collect analyze Analyze Bacterial Load & Cytokines collect->analyze

Mechanism of Synergy

The precise molecular mechanism of synergy between fosfomycin and this compound is not fully elucidated but is thought to involve a multi-target approach. Fosfomycin inhibits an early stage of bacterial cell wall synthesis by inactivating the MurA enzyme. This disruption of the cell wall may increase the permeability of the bacterial membrane, thereby facilitating the uptake of this compound.[16] this compound, an aminoglycoside, then binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This combined action results in enhanced bactericidal activity and can be effective even against strains with some level of resistance to one of the individual agents.[16][17]

Synergy_Mechanism Fosfomycin Fosfomycin CellWall Cell Wall Synthesis (MurA Inhibition) Fosfomycin->CellWall Inhibits This compound This compound Uptake Enhanced this compound Uptake This compound->Uptake Permeability Increased Membrane Permeability CellWall->Permeability Leads to Death Synergistic Bacterial Death CellWall->Death Permeability->Uptake Ribosome Protein Synthesis Inhibition (30S Ribosome) Uptake->Ribosome Leads to Ribosome->Death

References

Application Notes and Protocols: Amikacin and Imipenem Combination Therapy Against Multidrug-Resistant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Escherichia coli represents a significant global health challenge, necessitating the exploration of innovative therapeutic strategies. Combination therapy, leveraging the synergistic potential of existing antibiotics, is a promising approach to overcome resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of amikacin and imipenem against MDR E. coli.

Introduction

This compound, an aminoglycoside, and imipenem, a carbapenem, are potent antibiotics with different mechanisms of action. This compound inhibits protein synthesis by binding to the 30S ribosomal subunit, while imipenem inhibits cell wall synthesis by binding to penicillin-binding proteins. When used in combination, imipenem's disruption of the bacterial cell wall can facilitate the uptake of this compound, leading to a synergistic bactericidal effect.[1][2] In vitro and in vivo studies have demonstrated that this combination can be effective against MDR E. coli, reducing the minimum inhibitory concentrations (MICs) of both drugs and leading to enhanced bacterial killing.[3][4][5]

Data Presentation

The following tables summarize quantitative data from in vitro synergy studies of this compound and imipenem against multidrug-resistant E. coli.

Table 1: In Vitro Synergy of this compound and Imipenem against Multidrug-Resistant E. coli

Bacterial StrainThis compound MIC (µg/mL)Imipenem MIC (µg/mL)This compound MIC in Combination (µg/mL)Imipenem MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
MDR E. coli Isolate 1≥64≥441≤0.5Synergy[3]
MDR E. coli Isolate 251216Not specifiedNot specified≤0.5Synergy[3]
MDR E. coli (Wound Isolate)Not specifiedNot specifiedNot specifiedNot specified0.01 - 0.5Synergy[5]

Table 2: Time-Kill Assay Results for this compound and Imipenem Combination against MDR E. coli

TreatmentConcentrationTime (hours)Log10 CFU/mL ReductionInterpretation
This compound + Imipenem1x MIC12Significant decreaseSynergistic effect[5]
This compound + Imipenem1x MIC24≥2Bactericidal and Synergistic[3]
This compound + Imipenem2x MIC12Not specifiedReduction observed[3]
This compound + Imipenem4x MIC12Total inhibitionPotent bactericidal effect[3]

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the in vitro synergy of two antimicrobial agents.

Materials:

  • Multidrug-resistant E. coli isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Imipenem stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (across columns) and imipenem vertically (down rows) in CAMHB.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells with inoculum but no antibiotics.

    • Sterility Control: Wells with media only.

    • Individual MIC: Rows and columns with each antibiotic alone.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

    • Calculate the FICI: FICI = FIC of this compound + FIC of Imipenem.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI < 4.0: Indifference

      • FICI ≥ 4.0: Antagonism

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Each Well prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound & Imipenem plate_setup Dispense Antibiotics into 96-well Plate (Checkerboard) prep_dilutions->plate_setup plate_setup->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC for Each Antibiotic read_mic->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Checkerboard assay workflow for synergy testing.
Time-Kill Curve Assay

This assay evaluates the rate of bacterial killing by antimicrobial agents over time.

Materials:

  • Multidrug-resistant E. coli isolate

  • CAMHB

  • This compound and Imipenem stock solutions

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Setup: Prepare culture tubes with CAMHB containing this compound and imipenem alone and in combination at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotics.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation: Incubate all tubes at 37°C, preferably with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate a known volume onto agar plates.

  • Incubation of Plates: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.

    • Interpretation:

      • Synergy: A ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Bactericidal activity: A ≥3 log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Tubes with Antibiotics (Single & Combination) prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling dilute_plate Serial Dilution & Plating sampling->dilute_plate incubate_plates Incubate Plates at 37°C dilute_plate->incubate_plates count_colonies Count CFUs incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Killing Kinetics plot_data->interpret Synergy_Mechanism cluster_cell MDR E. coli Cell imipenem Imipenem cell_wall Cell Wall Synthesis imipenem->cell_wall Inhibits outer_membrane Outer Membrane cell_wall->outer_membrane Disrupts Integrity ribosome 30S Ribosome outer_membrane->ribosome This compound reaches target This compound This compound This compound->outer_membrane Enhanced Uptake protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Synergistic Bacterial Cell Death protein_synthesis->cell_death Leads to combination This compound + Imipenem Combination resistance_genes Resistance Gene Expression (blaIMP, aac(6')-Ib) combination->resistance_genes Downregulates resistance_genes->cell_death Contributes to

References

Application Notes and Protocols: Formulation of Amikacin Sulfate-Loaded Dextran Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of amikacin sulfate-loaded dextran nanoparticles. This drug delivery system offers a promising approach to enhance the therapeutic efficacy of this compound, a critical aminoglycoside antibiotic, by enabling controlled release and potentially reducing toxicity.

Introduction

This compound sulfate is a potent, broad-spectrum antibiotic primarily used against severe Gram-negative bacterial infections. Its clinical use, however, can be limited by dose-related toxicities such as nephrotoxicity and ototoxicity. Encapsulating this compound within biodegradable dextran nanoparticles presents a strategy to modulate its release profile, maintain therapeutic concentrations for an extended period, and potentially minimize adverse effects. The formulation described herein utilizes the ionic gelation technique, a mild and effective method for encapsulating water-soluble drugs.

Data Presentation

The following tables summarize the key physicochemical characteristics of lyophilized this compound sulfate-loaded dextran nanoparticles (LADNP), providing a benchmark for formulation success.

Table 1: Physicochemical Properties of this compound-Loaded Dextran Nanoparticles

ParameterValueReference
Zeta Potential-20.9 ± 8.35 mV[1][2][3][4]
Polydispersity Index (PDI)0.256[1][2][3][4]
Zeta Average Nanoparticle Size317.9 z.d.nm[1][2][3][4]
Individual Particle Dimension259.3 ± 73.52 nm[1][2][3][4]
Nanoparticle Conductivity2.36 mS/cm[2][3][4]

Table 2: Thermal and Crystalline Properties of this compound-Loaded Dextran Nanoparticles

AnalysisKey FindingsReference
Differential Scanning Calorimetry (DSC)Distinct endothermic peak at 165.77 °C[2][3][4]
Thermogravimetric Analysis (TGA)95% weight loss observed at 210.78 °C[2][3][4][5]
X-ray Diffraction (XRD)Distinct crystalline peaks at 2θ values of 9.6°, 10.4°, 11.4°, 18.9°, 20.3°, 24.4°, 28.2°, 33.2°, 38.9°, and 40.4°[2][3][4][5]

Table 3: In Vitro Drug Release Kinetics

Time (hours)Cumulative Drug Release (%)Release ModelR² ValueReference
0.50.5Zero-order kinetics0.99[2][3][4]
15[2][3]
210[2][3]
315[2][3]
421[2][3]
737[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound sulfate-loaded dextran nanoparticles.

Materials
  • Dextran sulfate (sodium salt, MW = 500,000)

  • Sodium tripolyphosphate (TPP)

  • This compound sulfate

  • Milli-Q water

Protocol 1: Formulation of this compound Sulfate-Loaded Dextran Nanoparticles

This protocol details the preparation of this compound sulfate-loaded dextran nanoparticles (ADNP) using a modified ionic gelation technique.[2][3]

Workflow for Nanoparticle Formulation

cluster_prep Preparation of Solutions cluster_formulation Nanoparticle Formulation cluster_post Post-Formulation Processing prep_dextran Prepare 2% w/v Dextran Sulfate Solution stir_dextran Stir Dextran Solution (2000 rpm, 3h) prep_dextran->stir_dextran prep_tpp Prepare 1% w/v Sodium Tripolyphosphate (TPP) Solution add_tpp Add TPP Solution (Cross-linker) prep_tpp->add_tpp prep_this compound Prepare this compound Sulfate Solution add_this compound Add this compound Sulfate Solution prep_this compound->add_this compound stir_dextran->add_tpp add_tpp->add_this compound stir_final Continue Stirring add_this compound->stir_final lyophilize Lyophilization stir_final->lyophilize store Store at 4°C lyophilize->store

Caption: Workflow for the formulation of this compound sulfate-loaded dextran nanoparticles.

Procedure:

  • Preparation of Dextran Sulfate Solution: Prepare a 2% (w/v) solution of dextran sodium sulfate in Milli-Q water.

  • Stirring: Place the solution on a hot plate with a magnetic stirrer and stir at 2000 rpm for approximately 3 hours.

  • Cross-linker Addition: After about 30 minutes of stirring, add 1 mL of a freshly prepared 1% (w/v) sodium tripolyphosphate solution (as a chemical cross-linker) to the dextran sulfate solution.

  • Drug Loading: Subsequently, add the desired amount of this compound sulfate to the reaction mixture.

  • Nanoparticle Formation: Continue stirring the mixture to allow for the formation of this compound sulfate-loaded dextran nanoparticles.

  • Lyophilization: The resulting nanoparticle suspension is then lyophilized to obtain a powdered form (LADNP) for storage and further characterization.

Protocol 2: Characterization of Nanoparticles

A thorough characterization is essential to ensure the quality and desired properties of the formulated nanoparticles.

Workflow for Nanoparticle Characterization

cluster_physicochemical Physicochemical Characterization cluster_thermal_structural Thermal & Structural Analysis cluster_functional Functional Characterization LADNP Lyophilized this compound-Dextran Nanoparticles (LADNP) DLS Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) LADNP->DLS SEM Scanning Electron Microscopy (SEM) (Morphology) LADNP->SEM TEM Transmission Electron Microscopy (TEM) (Internal Structure) LADNP->TEM DSC Differential Scanning Calorimetry (DSC) LADNP->DSC TGA Thermogravimetric Analysis (TGA) LADNP->TGA XRD X-ray Diffraction (XRD) LADNP->XRD Release In Vitro Drug Release Study LADNP->Release Antibacterial Antibacterial Activity Assay LADNP->Antibacterial

References

Application Notes and Protocols for the Analytical Determination of Amikacin in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic effective against a wide range of gram-negative bacteria.[1][2] Due to its narrow therapeutic window and potential for nephrotoxicity and ototoxicity, accurate and precise analytical methods for its determination in pharmaceutical formulations are crucial for ensuring safety and efficacy.[3] this compound lacks a strong UV-absorbing chromophore, which presents a challenge for direct spectrophotometric or HPLC-UV analysis.[1][4] Consequently, various analytical techniques have been developed, often involving derivatization to enhance detection.[1][3] This document provides detailed application notes and protocols for the most common analytical methods used for the determination of this compound in pharmaceuticals.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a prevalent technique for this compound analysis, offering high resolution and sensitivity, particularly when coupled with derivatization.[1] Both pre-column and post-column derivatization methods are employed to introduce a chromophore or fluorophore into the this compound molecule, enabling detection by UV-Visible or fluorescence detectors.[1][3]

Pre-Column Derivatization with Hantzsch Reagent followed by DAD Detection

This method involves the reaction of the primary amino groups of this compound with the Hantzsch reagent (a mixture of acetylacetone, formaldehyde, and acetate buffer) to form a yellow-colored dihydropyridine derivative that can be detected by a Diode Array Detector (DAD).[3][5]

Experimental Protocol

  • Preparation of Hantzsch Reagent: Mix acetylacetone, formaldehyde, and acetate buffer.[3]

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in water. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.10 to 25.0 µg/mL.[3]

  • Sample Preparation: Dilute the pharmaceutical formulation containing this compound with water to fall within the calibration range.

  • Derivatization: To an aliquot of the standard or sample solution, add the Hantzsch reagent. Heat the mixture to facilitate the reaction.[3][5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Kromasil 100, 15 cm × 0.46 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with a mixture of 0.01 M acetate buffer (pH 5) and acetonitrile (30:70 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: Diode Array Detector (DAD) at 340 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

ParameterValueReference
Linearity Range0.10–25.0 µg/mL[3]
Limit of Detection (LOD)0.024 µg/mL[3]
Limit of Quantification (LOQ)0.071 µg/mL[3]
Retention Time8.5 min[3]
Accuracy (% Recovery)Not explicitly stated, but method validated for accuracy[3]
Precision (%RSD)Intraday and interday precision validated[3]

Experimental Workflow

cluster_prep Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Standard_Prep Prepare this compound Standards (0.10-25.0 µg/mL) Derivatize Mix Sample/Standard with Hantzsch Reagent and Heat Standard_Prep->Derivatize Sample_Prep Prepare Pharmaceutical Sample Sample_Prep->Derivatize Reagent_Prep Prepare Hantzsch Reagent Reagent_Prep->Derivatize Inject Inject Derivatized Sample (20 µL) Derivatize->Inject Separate C18 Column Isocratic Mobile Phase (Acetate Buffer:ACN, 30:70) Inject->Separate Detect DAD Detection (340 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Determine this compound Concentration Calibrate->Quantify

Caption: Workflow for this compound Analysis by HPLC with Pre-Column Derivatization.

Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the determination of this compound. These methods also rely on derivatization to form a colored complex that can be quantified using a UV-Visible spectrophotometer.

Derivatization with p-Chloranilic Acid

This method is based on the charge-transfer complexation of this compound with p-chloranilic acid, resulting in a purple-colored product.[6]

Experimental Protocol

  • Reagent Preparation: Prepare a 0.1 mmol solution of p-chloranilic acid.[6]

  • Standard Solution Preparation: Prepare a stock solution of this compound and dilute to obtain working standards in the concentration range of 20-100 µg/ml.[6]

  • Sample Preparation: Dilute the pharmaceutical formulation to a concentration within the linearity range.

  • Derivatization: Mix the this compound standard or sample solution with the p-chloranilic acid reagent.[6]

  • Measurement: Measure the absorbance of the resulting purple-colored solution at 524 nm against a reagent blank.[6]

  • Quantification: Create a calibration curve by plotting absorbance versus concentration and determine the concentration of this compound in the sample.

Quantitative Data Summary

ParameterValueReference
Linearity Range20-100 µg/ml[6]
Wavelength (λmax)524 nm[6]
Regression Coefficient (r²)0.9803[6]
LOD1.78 µg/ml[6]
LOQ1.76 µg/ml[6]
Precision (%RSD)< 2%[6]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Standard_Prep Prepare this compound Standards (20-100 µg/ml) React Mix Sample/Standard with Reagent Standard_Prep->React Sample_Prep Prepare Pharmaceutical Sample Sample_Prep->React Reagent_Prep Prepare p-Chloranilic Acid Reagent_Prep->React Measure_Abs Measure Absorbance at 524 nm React->Measure_Abs Calibrate Construct Calibration Curve Measure_Abs->Calibrate Determine_Conc Determine Concentration Calibrate->Determine_Conc

Caption: Workflow for Spectrophotometric Determination of this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of this compound, especially for resolving it from related substances.[4][7] Due to this compound's lack of a chromophore, indirect UV detection or, more effectively, capacitively coupled contactless conductivity detection (C4D) is employed.[4]

CE with Capacitively Coupled Contactless Conductivity Detection (CE-C4D)

This method provides good linearity and precision for the determination of this compound and its related substances.[4]

Experimental Protocol

  • Background Electrolyte (BGE) Preparation: Prepare a BGE composed of 20 mM MES adjusted to pH 6.6 with L-histidine, containing 0.3 mM CTAB as a flow modifier.[4]

  • Internal Standard (IS) Preparation: Prepare a 20 mg/L solution of ammonium acetate as the internal standard.[4]

  • Standard and Sample Preparation: Dissolve the this compound standard and pharmaceutical sample in the BGE and add the internal standard.

  • CE Conditions:

    • Capillary: Fused silica capillary (e.g., 73/48 cm; 75 µm id).[4]

    • Voltage: 30 kV (reverse polarity).[4]

    • Detection: Capacitively Coupled Contactless Conductivity Detection (C4D).[4]

  • Analysis: Inject the sample and run the electrophoresis. The separation is typically achieved in less than 6 minutes.[4]

  • Quantification: Use the ratio of the peak area of this compound to the peak area of the internal standard for quantification against a calibration curve.

Quantitative Data Summary

ParameterValueReference
Linearity (R²)0.9996[4]
Limit of Detection (LOD)0.5 mg/L[4]
Limit of Quantification (LOQ)1.7 mg/L[4]
Intraday Precision (%RSD)0.1%[4]
Interday Precision (%RSD)0.7%[4]
Analysis Time< 6 min[4]

Experimental Workflow

cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_quant Quantification BGE_Prep Prepare Background Electrolyte (BGE) Sample_Prep Prepare Sample/Standard with BGE and IS BGE_Prep->Sample_Prep IS_Prep Prepare Internal Standard (IS) IS_Prep->Sample_Prep Inject Inject Sample Sample_Prep->Inject Separate Apply Voltage (30 kV) Fused Silica Capillary Inject->Separate Detect C4D Detection Separate->Detect Calculate_Ratio Calculate Peak Area Ratio (this compound/IS) Detect->Calculate_Ratio Quantify Determine Concentration from Calibration Curve Calculate_Ratio->Quantify

Caption: Workflow for this compound Analysis by Capillary Electrophoresis.

Microbiological Assay

Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.[8] These methods are valuable as they assess the biological activity of the drug.[9]

Agar Well Diffusion Method

This method involves measuring the zone of inhibition of microbial growth around a well containing the this compound solution on an agar plate inoculated with a susceptible test organism.[9]

Experimental Protocol

  • Test Organism and Media: Use Staphylococcus aureus ATCC 29737 as the test organism and Antibiotic Agar No. 1 for the culture medium.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test organism.[10]

  • Plate Preparation: Inoculate the molten agar with the bacterial suspension and pour it into petri dishes. Once solidified, create wells in the agar.

  • Standard and Sample Preparation: Prepare a series of this compound standard solutions with known concentrations (e.g., 1 - 16 µg/mL).[9] Dilute the pharmaceutical sample to fall within this range.

  • Assay: Add a fixed volume of each standard and sample solution to the wells.

  • Incubation: Incubate the plates at 35-37 °C for 24 hours.[10]

  • Measurement: Measure the diameter of the zones of inhibition.

  • Quantification: Plot the logarithm of the concentration of the standards against the zone diameter to construct a calibration curve. Determine the potency of the sample from this curve.

Quantitative Data Summary

ParameterValueReference
Linearity Range1 - 16 µg/mL[9]
Correlation Coefficient (r)0.9994[9]
Limit of Detection (LOD)1.07 µg/mL[9]
Limit of Quantification (LOQ)3.24 µg/mL[9]
Precision (%RSD)≤ 2.0%[9]
Accuracy (% Recovery)95.93 - 100.25%[9]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Plates Prepare Inoculated Agar Plates with Wells Fill_Wells Add Standards and Samples to Wells Prepare_Plates->Fill_Wells Prepare_Stds Prepare this compound Standard Solutions Prepare_Stds->Fill_Wells Prepare_Sample Prepare Pharmaceutical Sample Solution Prepare_Sample->Fill_Wells Incubate Incubate Plates Fill_Wells->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Plot_Curve Construct Calibration Curve Measure_Zones->Plot_Curve Determine_Potency Determine Sample Potency Plot_Curve->Determine_Potency

Caption: Workflow for Microbiological Assay of this compound.

References

Troubleshooting & Optimization

Amikacin Stability in IV Fluids with Beta-Lactams: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amikacin in intravenous (IV) fluids when combined with beta-lactam antibiotics.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the co-administration of this compound and beta-lactam antibiotics.

Issue Possible Causes Troubleshooting Steps
Visible Precipitate or Haze Formation - Chemical Incompatibility: Formation of an insoluble complex between this compound and the beta-lactam. This is more likely with penicillins than cephalosporins.[1][2] - pH Shift: The pH of the admixture may have shifted to a range where one or both drugs are less soluble. - Concentration Effects: High concentrations of one or both drugs can increase the likelihood of precipitation. - Calcium Salt Interaction (with Ceftriaxone): Ceftriaxone can precipitate with calcium-containing solutions.1. Do Not Use: Immediately discard the solution to avoid administration of particulate matter. 2. Verify Compatibility Data: Consult the quantitative stability data tables below and published literature for the specific combination of drugs, concentrations, and IV fluid. 3. Separate Administration: If compatibility is uncertain or known to be poor, administer this compound and the beta-lactam separately. Ensure to flush the IV line with a compatible solution (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water) before and after each administration.[1] 4. Dilution: Consider diluting the drugs to lower concentrations, as compatibility can be concentration-dependent. 5. pH Measurement: Measure the pH of the admixture. If it deviates significantly from the known stable pH range for either drug, adjust the experimental parameters accordingly.
Color Change in the Solution - Drug Degradation: A change in color, often to a yellow or brownish hue, can indicate chemical degradation of one or both antibiotics.[3] - Oxidation: Exposure to light or air can cause oxidation and subsequent color change.1. Assess Potency: A slight color change may not always signify a significant loss of potency. However, it is a sign of a potential issue. It is recommended to quantify the drug concentrations using a stability-indicating method like HPLC. 2. Protect from Light: Prepare and store the admixture protected from light if either drug is known to be light-sensitive. 3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize the risk of degradation over time. 4. Consult Literature: Review literature for the specific drug combination to see if color changes have been reported and what impact they have on stability.
Lower than Expected Antimicrobial Activity - Chemical Inactivation: The beta-lactam can inactivate this compound through the formation of an inactive amide bond. This is a time and temperature-dependent process.[4] - Adsorption to IV Bag/Tubing: While less common for this compound, some drugs can adsorb to the surface of plastic IV bags and tubing, reducing the effective concentration. - Inaccurate Preparation: Errors in the initial dilution and preparation of the drug solutions.1. Quantify Drug Concentrations: Use a validated analytical method, such as HPLC, to determine the actual concentrations of both this compound and the beta-lactam in the admixture over time. 2. Control Storage Conditions: Store the admixture at the recommended temperature (often refrigerated at 2-8°C) to slow down the inactivation process. 3. Minimize Contact Time: If the drugs must be mixed, administer the solution as soon as possible after preparation. 4. Separate Administration: The most reliable way to prevent inactivation is to administer the drugs separately.[1] 5. Verify Preparation Calculations: Double-check all calculations and procedures used to prepare the drug solutions.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound when mixed with various beta-lactam antibiotics in different IV fluids. Stability is generally defined as the retention of more than 90% of the initial drug concentration.

Table 1: this compound Stability with Piperacillin/Tazobactam

IV FluidThis compound ConcentrationPiperacillin/Tazobactam ConcentrationTemperatureTimeThis compound % RemainingReference
0.9% NaCl5 mg/mL40 mg/mL / 5 mg/mLRoom Temp4 h>90%[5]
5% Dextrose5 mg/mL40 mg/mL / 5 mg/mLRoom Temp4 h>90%[5]
0.9% NaClNot specifiedNot specified25°C24 hNot specified[2]
0.9% NaClNot specifiedNot specified4°C48 hNot specified[2]

Table 2: this compound Stability with Cephalosporins (Ceftriaxone)

IV FluidThis compound ConcentrationCeftriaxone ConcentrationTemperatureTimeThis compound % RemainingReference
0.9% NaClNot specifiedNot specifiedNot specifiedNot specifiedIncompatible[1]
5% DextroseNot specifiedNot specifiedNot specifiedNot specifiedIncompatible[1]

Note: Direct mixing of this compound and ceftriaxone in the same IV fluid is generally not recommended due to the risk of precipitation.[1]

Table 3: this compound Stability with Carbapenems (Meropenem)

IV FluidThis compound ConcentrationMeropenem ConcentrationTemperatureTimeThis compound % RemainingReference
0.9% NaClNot specified1-20 mg/mL21-26°C8 h>90% (Meropenem)[6][7]
5% DextroseNot specified1-20 mg/mL21-26°C2 h>90% (Meropenem)[6][7]

Note: Data on the specific percentage of this compound remaining when mixed with meropenem is limited. The provided data refers to the stability of meropenem in these solutions.

Experimental Protocols

Protocol 1: Visual and Spectrophotometric Compatibility Testing

This protocol outlines a general procedure for assessing the physical compatibility of this compound and a beta-lactam in an IV fluid.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the beta-lactam antibiotic in the desired IV fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water) at clinically relevant concentrations.

    • Prepare a control solution of each drug individually in the same IV fluid.

  • Admixture Preparation:

    • In a sterile container, mix the this compound and beta-lactam solutions in a 1:1 ratio to simulate Y-site administration.

    • Prepare a sufficient volume for all planned time points.

  • Visual Inspection:

    • Immediately after mixing, and at specified time points (e.g., 0, 1, 4, 8, 24 hours), visually inspect the admixture against a black and white background.

    • Look for any signs of incompatibility, such as precipitation, haze, color change, or gas formation.[3]

  • Spectrophotometric Analysis:

    • At each time point, measure the absorbance of the admixture and the control solutions using a UV-Vis spectrophotometer at a wavelength where at least one of the drugs has significant absorbance.

    • A significant change in the absorbance spectrum of the admixture compared to the theoretical additive spectrum of the individual drugs can indicate a chemical interaction.

  • pH Measurement:

    • Measure the pH of the admixture and control solutions at each time point. A significant change in pH can indicate a chemical reaction and may influence drug stability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol provides a general framework for quantifying the concentrations of this compound and a beta-lactam in an admixture to determine chemical stability.

  • HPLC System and Conditions:

    • Utilize a validated, stability-indicating HPLC method capable of separating and quantifying this compound, the beta-lactam, and any potential degradation products.

    • Typical components include a C18 column, a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol), and a UV detector. The specific mobile phase composition and detector wavelength will depend on the drugs being analyzed.

  • Sample Preparation:

    • Prepare the admixture as described in Protocol 1.

    • At each time point, withdraw an aliquot of the admixture.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Calibration Curve:

    • Prepare a series of standard solutions containing known concentrations of this compound and the beta-lactam in the same IV fluid.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each drug.

  • Analysis:

    • Inject the prepared samples from the admixture into the HPLC system.

    • Identify and quantify the peaks corresponding to this compound and the beta-lactam by comparing their retention times and peak areas to the calibration standards.

  • Data Interpretation:

    • Calculate the percentage of the initial concentration of each drug remaining at each time point.

    • Stability is typically defined as retaining at least 90% of the initial concentration.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally more stable than other aminoglycosides (e.g., gentamicin, tobramycin) when mixed with beta-lactams?

A1: The inactivation of aminoglycosides by beta-lactams occurs through the acylation of an amino group on the aminoglycoside by the beta-lactam ring. This compound has a unique L-hydroxyaminobutyryl amide (HABA) side chain that sterically hinders the primary amino groups, making them less susceptible to this reaction compared to the more exposed amino groups on gentamicin and tobramycin.[2]

Q2: Can I administer this compound and a beta-lactam through the same IV line using a Y-site?

A2: Y-site administration is possible for some combinations, but it depends on the specific beta-lactam, the concentrations of the drugs, the IV fluid, and the contact time. For example, reformulated piperacillin/tazobactam (Zosyn) has shown compatibility with this compound for Y-site administration in specific diluents and concentrations. However, due to the potential for rapid inactivation or precipitation, it is generally recommended to administer them separately and flush the line between infusions whenever possible.[1][4]

Q3: What is the mechanism of inactivation when this compound and a beta-lactam are mixed?

A3: The primary mechanism of inactivation involves a nucleophilic attack by an amino group on the this compound molecule on the carbonyl carbon of the beta-lactam ring. This opens the beta-lactam ring and forms a stable, inactive amide conjugate. This reaction is irreversible and results in a loss of antimicrobial activity for both drugs.

Q4: Does the type of IV fluid affect the stability of this compound and beta-lactam admixtures?

A4: Yes, the IV fluid can significantly impact stability. Factors such as the pH and the presence of other ions in the fluid can influence the rate of degradation and the solubility of the drugs. For example, this compound is generally stable in common IV fluids like 0.9% Sodium Chloride and 5% Dextrose in Water. However, the compatibility with a specific beta-lactam needs to be confirmed in that particular fluid.

Q5: How does temperature affect the stability of these admixtures?

A5: The inactivation reaction between this compound and beta-lactams is temperature-dependent. Higher temperatures accelerate the rate of degradation. Therefore, it is recommended to store admixtures under refrigeration (2-8°C) if they are not for immediate use, and to minimize the time they are kept at room temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solutions (this compound & Beta-lactam) prep_admixture Prepare Admixture (1:1 ratio) prep_stock->prep_admixture prep_controls Prepare Controls (Individual Drugs) prep_stock->prep_controls visual Visual Inspection (Precipitate, Color Change) prep_admixture->visual Time Points (0, 1, 4, 8, 24h) spectro Spectrophotometric Analysis visual->spectro interpret_physical Assess Physical Compatibility visual->interpret_physical ph_measure pH Measurement spectro->ph_measure hplc HPLC Analysis (Quantification) ph_measure->hplc interpret_chemical Determine Chemical Stability (% Remaining > 90%) hplc->interpret_chemical troubleshooting_flowchart start Issue Encountered (e.g., Precipitate, Color Change) check_visual Visual Anomaly Present? start->check_visual discard Discard Solution (Do Not Use) check_visual->discard Yes check_potency Lower than Expected Activity? check_visual->check_potency No review_protocol Review Experimental Protocol (Preparation, Storage) discard->review_protocol quantify Quantify Drug Concentration (HPLC) check_potency->quantify Yes check_potency->review_protocol No quantify->review_protocol separate_admin Consider Separate Administration review_protocol->separate_admin end Issue Resolved separate_admin->end chemical_interaction cluster_reactants Reactants cluster_product Product This compound This compound (with free amino group) reaction Nucleophilic Attack (Amine on Carbonyl) This compound->reaction beta_lactam Beta-Lactam (with strained lactam ring) beta_lactam->reaction inactive_amide Inactive Amide Conjugate reaction->inactive_amide Ring Opening

References

Technical Support Center: Amikacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of divalent cations on amikacin Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected this compound MIC values for our bacterial isolates. What could be the cause?

A1: Higher than expected this compound MICs can be due to several factors. One common cause is the cation concentration in your test medium.[1] Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), are known to increase the MIC of this compound, especially against Pseudomonas aeruginosa.[2][3][4] This is because these cations can interfere with the uptake of this compound by the bacteria.[5] Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for your experiments to standardize the levels of these ions.[6]

Q2: Why are my this compound MIC results inconsistent across different batches of Mueller-Hinton medium?

A2: The concentration of divalent cations can vary significantly between different lots of Mueller-Hinton agar and broth.[4] This variability can lead to inconsistent this compound MIC results.[7] To ensure reproducibility, it is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) where the concentrations of Ca²⁺ and Mg²⁺ are standardized.[6]

Q3: How do divalent cations mechanistically affect this compound's activity?

A3: Divalent cations can impact this compound's activity through several mechanisms. They can antagonize the binding of this compound to the bacterial cell surface, thereby reducing its uptake.[5] Another proposed mechanism is the formation of a coordination complex between the this compound molecule and the divalent cation, which may render the antibiotic a less effective substrate for its ribosomal target.[8] In strains resistant to this compound due to the AAC(6')-Ib enzyme, certain divalent cations like Zn²⁺ and Cu²⁺ can actually inhibit this enzyme, potentially restoring susceptibility.[9][10]

Q4: We are working with this compound-resistant strains. Can divalent cations help overcome this resistance?

A4: In some specific cases, yes. For bacteria that are resistant to this compound due to the enzymatic modification by aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], certain divalent cations like zinc (Zn²⁺) and copper (Cu²⁺) have been shown to inhibit this enzyme.[8][9] This inhibition can lead to a reduction in the this compound MIC, effectively re-sensitizing the bacteria to the antibiotic.[10] However, for this to be effective in a growth medium, these cations often need to be complexed with an ionophore to facilitate their entry into the bacterial cell.[10]

Q5: What are the standard recommended concentrations of Ca²⁺ and Mg²⁺ in cation-adjusted Mueller-Hinton Broth (CAMHB)?

A5: For standardized antimicrobial susceptibility testing, cation-adjusted Mueller-Hinton Broth should be supplemented to contain physiological concentrations of divalent cations. The Clinical and Laboratory Standards Institute (CLSI) recommends adjusting the final concentrations to 20 to 25 mg/liter of magnesium (Mg²⁺) and 10 to 12.5 mg/liter of calcium (Ca²⁺).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Higher than expected this compound MIC values High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the test medium.Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all this compound MIC testing.[6] If preparing your own medium, ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended range.
Inconsistent this compound MIC results between experiments Variation in cation content between different lots of Mueller-Hinton medium.[7]Standardize your experiments by using a single, quality-controlled lot of CAMHB. Alternatively, measure and adjust the cation concentrations in your media for each experiment.
This compound appears less potent against P. aeruginosa compared to other species P. aeruginosa is particularly sensitive to the antagonistic effects of divalent cations on this compound activity.[2][4][5]Be extra vigilant about using CAMHB when testing this compound against P. aeruginosa. Consider testing a range of cation concentrations to understand the sensitivity of your specific strains.
Unexpectedly low this compound MIC for a known resistant strain The resistance mechanism is enzymatic (e.g., AAC(6')-Ib) and the medium contains inhibitory cations like Zn²⁺ or Cu²⁺.[9][10]Analyze the trace mineral content of your medium. If you suspect inhibition of a resistance enzyme, you can perform synergy tests with this compound and specific cations.

Data Presentation

Table 1: Effect of Divalent Cations on this compound MIC against Pseudomonas aeruginosa

Divalent Cation ConcentrationThis compound MIC (µg/mL)Fold Change in MICReference
Low (0.2 mg%)Varies by strainBaseline[2]
High (8.75 mg%)Varies by strainUp to 6-fold increase[2]

Note: The exact MIC values are strain-dependent. The data illustrates the general trend of increased MIC with higher divalent cation concentrations.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water).

  • Prepare this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Prepare Inoculum:

    • From a fresh culture, suspend colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate the Plate: Add 50 µL of the standardized inoculum to each well (except the sterility control well).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock Solution dilution Serial Dilution of This compound in 96-Well Plate stock->dilution media Cation-Adjusted Mueller-Hinton Broth media->dilution inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Plate with Bacteria inoculum->inoculation dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual Reading of MIC incubation->reading

Caption: Workflow for this compound MIC Determination.

signaling_pathway cluster_outside Outside Bacterium cluster_membrane Outer Membrane cluster_inside Inside Bacterium This compound This compound binding_site Binding Sites (LPS) This compound->binding_site Binds to cations Divalent Cations (Ca²⁺, Mg²⁺) cations->binding_site Competes for binding uptake This compound Uptake binding_site->uptake Facilitates Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis uptake->Inhibition of\nProtein Synthesis

Caption: Impact of Divalent Cations on this compound Uptake.

References

Technical Support Center: Optimizing Amikacin Dosage in Critically Ill Elderly Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing amikacin dosage in critically ill elderly patients during experimental trials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are standard this compound dosing regimens often suboptimal in critically ill elderly patients?

A1: Standard this compound dosing, typically 15 mg/kg/day, frequently fails to achieve therapeutic peak concentrations (Cmax) in critically ill elderly patients.[1][2] This is due to significant alterations in their pharmacokinetic parameters:

  • Increased Volume of Distribution (Vd): Sepsis and critical illness can lead to a "third spacing" of fluid, increasing the volume of distribution for hydrophilic drugs like this compound.[3][4] This means a larger dose is required to achieve the same peak serum concentration. Studies have shown the Vd in this population can be almost double that of healthy adults.[4]

  • Altered Clearance (CL): Renal function, the primary route of this compound elimination, is often diminished in the elderly and can be further compromised by critical illness.[2] However, there is a poor correlation between creatinine clearance (CrCl) and this compound clearance in these patients, making dose adjustments based solely on CrCl unreliable.[3]

These factors lead to a high variability in drug exposure, increasing the risk of both therapeutic failure and toxicity.[5]

Q2: What are the target peak and trough concentrations for this compound in this population, and why are they important?

A2: The primary goal of this compound therapy is to maximize its concentration-dependent bactericidal activity while minimizing toxicity.

  • Peak Concentration (Cmax): For serious Gram-negative infections, particularly those caused by less susceptible pathogens, a Cmax to minimum inhibitory concentration (MIC) ratio of 8-10 is recommended for optimal bactericidal effect.[3] This often translates to a target Cmax of at least 60-64 µg/mL.[1][3][6][7][8] Achieving this target is crucial for clinical efficacy and preventing the development of resistance.

  • Trough Concentration (Cmin): To mitigate the risk of nephrotoxicity and ototoxicity, trough concentrations should be kept as low as possible. A maximum trough level of 2.5 mg/L to 5 µg/mL is generally targeted.[1][3][6][7][8]

Q3: My experiment with a 25 mg/kg initial dose of this compound in elderly subjects is not consistently achieving the target Cmax of >64 µg/mL. What could be the issue and how can I troubleshoot?

A3: This is a common challenge. Even at higher doses of 25-30 mg/kg, a significant portion of critically ill elderly patients may not reach the desired Cmax.[1][3][6][7][8]

Troubleshooting Steps:

  • Verify Volume of Distribution (Vd): As mentioned, an unexpectedly large Vd is a primary reason for sub-therapeutic peak concentrations. Individual patient factors like fluid resuscitation status can significantly impact Vd.

  • Consider Higher Initial Doses: Some studies suggest that initial doses of >25 mg/kg (even up to 30-40 mg/kg) might be necessary in some critically ill patients to achieve the target Cmax.[3] However, this should be done with extreme caution and accompanied by rigorous therapeutic drug monitoring.

  • Implement Therapeutic Drug Monitoring (TDM): TDM is essential for dose individualization in this patient population due to high pharmacokinetic variability.[5][6] A two-sample measurement strategy after the first dose can be an effective approach to individualize subsequent dosing.[3]

Q4: I am observing elevated trough concentrations (>5 µg/mL) in my study subjects, raising concerns about nephrotoxicity. What adjustments should be made?

A4: Elevated trough levels are a significant risk factor for aminoglycoside-induced nephrotoxicity.[9][10][11]

Troubleshooting and Mitigation Strategies:

  • Extend the Dosing Interval: Instead of reducing the dose, which could compromise efficacy, extending the dosing interval (e.g., to 36 or 48 hours) is the preferred strategy.[1][6][7][8] This allows more time for drug elimination and for trough levels to fall below the toxic threshold. The dosing interval should not be adjusted based on CrCl alone.[3]

  • Monitor Renal Function Closely: Daily monitoring of serum creatinine is crucial to detect early signs of renal impairment.[1][6][7][8]

  • Avoid Concomitant Nephrotoxins: The concurrent use of other nephrotoxic drugs should be avoided whenever possible.[12]

  • Limit Duration of Therapy: Shorter courses of this compound (<11 days) are associated with a lower risk of renal toxicity.[9][10][11]

Data Presentation

Table 1: this compound Dosing and Target Concentrations in Critically Ill Elderly Patients

ParameterStandard DosingRecommended High-Dose ApproachRationale
Initial Dose 15 mg/kg25-30 mg/kgTo overcome increased Vd and achieve therapeutic Cmax.[1][3][6][7][8]
Target Cmax Often not achieved>60-64 µg/mLTo ensure a Cmax/MIC ratio of 8-10 for optimal bactericidal activity.[1][3][6][7][8]
Target Cmin <5 µg/mL<2.5 - 5 µg/mLTo minimize the risk of nephrotoxicity and ototoxicity.[1][3][6][7][8]
Dosing Interval Typically 24 hoursExtended (e.g., 36-48 hours) based on TDMTo allow for adequate drug clearance and prevent accumulation.[1][6][7][8]

Table 2: Pharmacokinetic Parameters of this compound in Critically Ill Elderly vs. Normal Adult Population

Pharmacokinetic ParameterNormal Adult PopulationCritically Ill Elderly PopulationImplication for Dosing
Volume of Distribution (Vd) ~0.25 L/kg~0.47 L/kg or higherHigher initial doses are required.[3][4]
Elimination Half-life (t½) 2-3 hoursIncreased and highly variableDosing intervals need to be extended.[1][2]
Clearance (CL) Correlates well with CrClPoor correlation with CrClCrCl alone is not a reliable predictor for dose adjustment.[3]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) for this compound

Objective: To individualize this compound dosing by measuring peak and trough serum concentrations.

Methodology:

  • First Dose Administration:

    • Administer the initial this compound dose (e.g., 25 mg/kg of ideal or adjusted body weight) as a 30-minute intravenous infusion.[3]

  • Sample Collection:

    • Peak Sample (Cmax): Collect a blood sample 60 minutes after the end of the infusion.

    • Trough Sample (Cmin): Collect a blood sample immediately before the next scheduled dose.

    • For a two-sample individualization strategy, a second sample can be drawn at a specified time post-infusion (e.g., 4-6 hours) to better characterize the elimination phase.

  • Sample Processing and Analysis:

    • Collect blood in a plain tube (without anticoagulant).[5]

    • Centrifuge the sample to separate the serum.

    • Analyze the serum this compound concentration using a validated immunoassay (e.g., fluorescence polarization immunoassay) or liquid chromatography-mass spectrometry (LC-MS).

  • Dose Adjustment:

    • Based on the measured Cmax and Cmin, use pharmacokinetic software or established nomograms to adjust the subsequent dose and/or interval to achieve the target concentrations.

Mandatory Visualizations

TDM_Workflow start Start: Prescribe Initial This compound Dose (25 mg/kg) infusion Administer 30-min IV Infusion start->infusion wait_peak Wait 60 minutes post-infusion infusion->wait_peak sample_peak Collect Peak Sample (Cmax) wait_peak->sample_peak analysis Analyze Serum Concentrations sample_peak->analysis sample_trough Collect Trough Sample (Cmin) before next dose sample_trough->analysis decision Pharmacokinetic Analysis & Decision analysis->decision target_met Targets Achieved: Continue & Monitor decision->target_met Cmax >60 Cmin <5 adjust_dose Adjust Dose decision->adjust_dose Cmax <60 adjust_interval Extend Interval decision->adjust_interval Cmin >5 re_monitor Continue TDM with next doses target_met->re_monitor adjust_dose->re_monitor adjust_interval->re_monitor re_monitor->sample_trough Nephrotoxicity_Pathway This compound High this compound Trough Concentration uptake Uptake into Renal Proximal Tubule Cells This compound->uptake accumulation Lysosomal Accumulation uptake->accumulation phospholipidosis Lysosomal Phospholipidosis accumulation->phospholipidosis ros Reactive Oxygen Species (ROS) Generation phospholipidosis->ros apoptosis Apoptosis & Necrosis of Tubular Cells ros->apoptosis gfr Decreased Glomerular Filtration Rate (GFR) apoptosis->gfr creatinine Increased Serum Creatinine gfr->creatinine risk_factors Risk Factors: - Prolonged Therapy - Concomitant Nephrotoxins - Pre-existing Renal Issues risk_factors->this compound

References

Amikacin degradation under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of amikacin under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound under different pH conditions crucial for my research?

A1: Understanding the stability of this compound is critical for several reasons. The degradation of this compound can lead to a loss of antimicrobial potency, ensuring that the observed effects in your experiments are attributable to the active drug and not its less effective or inactive degradation products.[1] Furthermore, degradation products may have different toxicological profiles than the parent drug, which is a significant consideration in drug development and safety assessment. For analytical method development, knowledge of degradation pathways is essential for creating stability-indicating assays that can accurately quantify this compound in the presence of its degradants.[2]

Q2: What are the primary degradation pathways for this compound under acidic and alkaline conditions?

A2: this compound is susceptible to hydrolytic degradation under both acidic and alkaline conditions.[3]

  • Acidic Hydrolysis: Under strong acidic conditions, the glycosidic bonds of this compound are susceptible to cleavage. This leads to the separation of the constituent amino sugars from the 2-deoxystreptamine core.[3]

  • Alkaline Hydrolysis: In the presence of a strong base, the amide bond that links the L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) side chain to the 2-deoxystreptamine core is the primary site of hydrolysis.[3]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of a solution is a critical factor influencing the stability of this compound. Commercial this compound sulfate injections are typically formulated at a pH of 3.5 to 5.5, with an adjusted pH of around 4.5 often being optimal for stability.[1] Deviations from this acidic pH range can significantly accelerate the rate of degradation.[1] Studies have shown that this compound is more sensitive to acidic and alkaline conditions compared to neutral aqueous conditions where it is relatively stable.[4]

Q4: My this compound solution has turned a pale yellow. Has it degraded?

A4: A color change to pale yellow or light straw is a common observation during the storage of this compound solutions and is often due to oxidation.[1] This discoloration does not typically signify a loss of potency.[1] However, a significant darkening of the solution may indicate substantial degradation, and it is advisable to prepare a fresh solution.[1]

Q5: Can I mix this compound with other drugs, especially beta-lactam antibiotics?

A5: No, it is not recommended to physically premix this compound with other drugs, particularly beta-lactam antibiotics such as piperacillin and carbenicillin.[1] Co-formulation can lead to the inactivation of the aminoglycoside.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lower than expected antimicrobial activity in my assay. Degradation of this compound stock solution. Verify the storage conditions (temperature, light exposure, and pH) of your this compound solution against the recommended guidelines.[1] Aqueous solutions of this compound sulfate can maintain over 90% potency for up to 36 months at 25°C under optimal conditions, but improper storage accelerates degradation.[1] Prepare a fresh stock solution if the age of the current solution is .[1]
Incorrect pH of the experimental medium. Measure the final pH of your experimental solution. The optimal pH for this compound stability is around 4.5.[1] Adjust the pH if necessary, as significant deviations can lead to hydrolysis.[1]
Chemical incompatibility. Review all components in your experimental medium. This compound is known to be incompatible with certain substances, including some beta-lactam antibiotics and heparin, which can lead to precipitation or inactivation.[1]
Unexpected peaks in my HPLC chromatogram. Formation of degradation products. This indicates that your experimental conditions (e.g., pH, temperature) are causing the degradation of this compound. Refer to the degradation pathways to hypothesize the identity of the degradation products. A stability-indicating HPLC method is necessary to separate the parent drug from its degradants.[2]
Contaminated reagents or solvents. Ensure the purity of all reagents and solvents used in your sample preparation and mobile phase. Filter all solutions before use.
Poor peak shape or resolution in HPLC analysis. Suboptimal chromatographic conditions. Optimize the mobile phase composition, pH, and flow rate. Since this compound lacks a strong UV chromophore, pre-column derivatization is often required for UV detection.[1] Ensure the derivatization reaction is complete and optimized.
Column degradation. Use a guard column to protect the analytical column. If peak shape continues to be poor, replace the analytical column.

Data on this compound Degradation

The following table summarizes quantitative data from forced degradation studies of this compound under acidic and alkaline conditions.

Condition Temperature Time Percent Degradation Reference
2 N HClReflux30 min86%[5]
0.1 M HCl80 °C2 hSignificant Degradation[4]
2 N NaOHReflux30 minNot specified, but degradation occurred[5]
0.1 M NaOH80 °C2 hSignificant Degradation[4]

Note: "Significant Degradation" indicates that the referenced study observed degradation but did not quantify the exact percentage.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting forced degradation studies on this compound.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in distilled water at a suitable concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix a known volume of the this compound stock solution with an equal volume of 2 N HCl.[5]

    • Reflux the solution for 30 minutes.[5]

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with 2 N NaOH.[5]

    • Dilute the solution to a final concentration suitable for analysis.

  • Alkaline Hydrolysis:

    • Mix a known volume of the this compound stock solution with an equal volume of 2 N NaOH.[5]

    • Reflux the solution for 30 minutes.[5]

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with 2 N HCl.[5]

    • Dilute the solution to a final concentration suitable for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method with Pre-Column Derivatization

Since this compound lacks a UV chromophore, a pre-column derivatization step is necessary for HPLC-UV detection.[1] The Hantzsch condensation reaction is a common method for this purpose.[2][6]

1. Materials:

  • Derivatizing Reagent (Freshly Prepared): Mix 6 mL of distilled water, 1 mL of 0.1 M acetate buffer (pH 5.0), 1 mL of formaldehyde, and 2 mL of acetyl acetone.[1][5]

  • This compound Standards and Samples

  • HPLC System with DAD or UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio.[2]

2. Procedure:

  • Derivatization:

    • Mix an appropriate volume of the this compound standard or sample solution with the derivatizing reagent.

    • Heat the mixture in a water bath at a specified temperature and time to complete the reaction (optimization may be required).

    • Cool the solution to room temperature.

  • Chromatographic Conditions:

    • Flow Rate: 2 mL/min[2]

    • Column Temperature: 35°C[2]

    • Detection Wavelength: 330 nm[2]

    • Injection Volume: As appropriate for the system.

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system and record the chromatograms. The parent this compound peak should be well-resolved from any degradation product peaks.[2]

Visualizations

Amikacin_Degradation_Pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_alkaline Alkaline Conditions (e.g., NaOH) Amikacin_Acid This compound Cleavage_Glycosidic Cleavage of Glycosidic Bonds Amikacin_Acid->Cleavage_Glycosidic H+ Deg_Products_Acid Degradation Products: - 2-deoxystreptamine - Amino sugars Cleavage_Glycosidic->Deg_Products_Acid Amikacin_Alk This compound Cleavage_Amide Hydrolysis of Amide Bond Amikacin_Alk->Cleavage_Amide OH- Deg_Products_Alk Degradation Products: - Deacylated this compound - L-AHBA Cleavage_Amide->Deg_Products_Alk

Caption: this compound degradation pathways under acidic and alkaline conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization cluster_analysis Analysis Amikacin_Stock Prepare this compound Stock Solution Acid_Stress Acid Hydrolysis (e.g., 2N HCl, Reflux) Amikacin_Stock->Acid_Stress Alkaline_Stress Alkaline Hydrolysis (e.g., 2N NaOH, Reflux) Amikacin_Stock->Alkaline_Stress Neutralize_Acid Neutralize with Base Acid_Stress->Neutralize_Acid Neutralize_Alkaline Neutralize with Acid Alkaline_Stress->Neutralize_Alkaline Derivatization Pre-column Derivatization Neutralize_Acid->Derivatization Neutralize_Alkaline->Derivatization HPLC_Analysis Stability-Indicating HPLC Analysis Derivatization->HPLC_Analysis

Caption: Experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Photodegradation of Amikacin under UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting experiments on the photodegradation of amikacin under UV radiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a semi-synthetic aminoglycoside antibiotic used to treat severe bacterial infections.[1] Its stability is crucial for ensuring therapeutic efficacy and safety. Exposure to light, particularly UV radiation, can induce photodegradation, leading to a loss of potency and the formation of potentially unknown byproducts.[2] Understanding the photostability of this compound is essential for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

Q2: Is this compound susceptible to degradation under UV light?

Yes, this compound is known to be susceptible to photolytic degradation when exposed to UV radiation.[2] Forced degradation studies, which are a key component of drug development and stability testing, consistently show that this compound degrades under photolytic stress.[3][4] The extent of this degradation is dependent on factors such as the wavelength and intensity of the UV light, the duration of exposure, the pH of the solution, and the presence of other substances.[2]

Q3: What are the primary chemical pathways for this compound degradation?

This compound can degrade through several chemical pathways, including:

  • Photolysis: Direct degradation by UV light, which can cause the cleavage of chemical bonds within the molecule.[2]

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions. Acidic hydrolysis can cleave the glycosidic bonds.[2]

  • Oxidation: Degradation due to oxidizing agents. The primary and secondary amino groups on the this compound molecule are particularly susceptible to oxidation.[2]

Q4: What are the known byproducts of this compound photodegradation?

The specific chemical structures of this compound's photolytic degradation products are not extensively characterized in publicly available literature.[2] General degradation pathways for aminoglycosides suggest that photodegradation may involve reactions with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can lead to modifications of the this compound structure.[1][5] Identifying and characterizing these byproducts is a critical step in any photostability study to assess their potential toxicity and impact on the analytical method.

Q5: How does pH influence the photodegradation of this compound?

While specific studies on the effect of pH on this compound photodegradation are limited, the pH of the solution is a critical factor in the photodegradation of many antibiotics.[6][7] pH can influence the ionization state of the this compound molecule, which may affect its light absorption properties and reactivity. Additionally, pH can impact the generation and reactivity of ROS in the solution, which can indirectly affect the degradation rate.[8] It is recommended to investigate the effect of pH in your experimental design.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible degradation results.

Possible Cause Troubleshooting Step
Fluctuations in UV Lamp Intensity Ensure the UV lamp has been properly warmed up before starting the experiment. Monitor the lamp output with a calibrated radiometer or lux meter to ensure consistent irradiation.
Temperature Variations Use a temperature-controlled chamber for your photodegradation experiments to minimize the influence of thermal degradation. Include a dark control sample kept at the same temperature to differentiate between thermal and photodegradation.
Inconsistent Sample Preparation Prepare all samples from the same stock solution and ensure the final concentration and pH are consistent across all samples.
Oxygen Availability If reactive oxygen species are involved, the amount of dissolved oxygen can affect the degradation rate. For reproducible results, consider either standardizing the headspace in your sample vials or purging the solutions with a consistent gas (e.g., air or nitrogen).

Issue: Unexpected peaks in the HPLC chromatogram of degraded samples.

Possible Cause Troubleshooting Step
Formation of Degradation Byproducts This is the expected outcome of the experiment. These new peaks represent the photoproducts of this compound. Use a photodiode array (PDA) detector to examine the UV spectra of these new peaks to see if they are related to the parent drug.
Interference from Derivatizing Reagent The derivatizing agents used for this compound analysis (e.g., Hantzsch reagent, ninhydrin) can sometimes produce side-reaction products.[4][9] Analyze a blank sample (solvent and derivatizing reagent without this compound) that has been subjected to the same UV exposure to identify any reagent-related peaks.
Contamination Ensure all glassware and solvents are clean. Filter all samples before injection into the HPLC system.
Co-elution of Peaks The degradation products may co-elute with the parent this compound peak or with each other. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.

Issue: Poor peak shape (e.g., tailing, fronting, splitting) in HPLC analysis.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject. If the peak shape improves, you were likely overloading the column.
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for the chromatography of ionizable compounds like this compound and its degradation products. Ensure the mobile phase pH is buffered and is at least 2 pH units away from the pKa of this compound.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Presence of Multiple Ionic Species If the mobile phase pH is close to the pKa of this compound or its byproducts, you may have multiple ionic forms present, leading to peak splitting. Adjust the mobile phase pH to ensure a single ionic form predominates.

Data Presentation

Table 1: Example Data Collection Table for this compound Photodegradation Kinetics

Time (hours)This compound Concentration (µg/mL)Peak Area of this compoundPeak Area of Degradation Product 1Peak Area of Degradation Product 2% Degradation
0100.01234567000
185.21052345543211234514.8
271.5883456987652345628.5
450.16187651543213456749.9
824.93076542109874567875.1

Table 2: Summary of Reported HPLC Conditions for this compound Analysis (Post-Derivatization)

ParameterCondition 1Condition 2
Derivatizing Agent Hantzsch ReagentNinhydrin
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1 M Acetate Buffer (pH 5.0) (25:75 v/v)Water: Acetonitrile (70:30 v/v)
Flow Rate 2.0 mL/min1.0 mL/min
Detection Wavelength 330 nm400 nm
Column Temperature 35°C25°C
Reference [4][9]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[10]

Materials:

  • This compound sulfate powder

  • Purified water (HPLC grade) or other appropriate solvent

  • pH adjustment solutions (e.g., dilute HCl or NaOH)

  • Calibrated UV light source (e.g., providing output at 254 nm or a broad spectrum source)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials)

  • Dark control containers (wrap vials in aluminum foil)

  • Calibrated radiometer or lux meter

  • Temperature-controlled chamber

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound sulfate powder and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Test Samples: Dilute the stock solution to the desired final concentration for the experiment (e.g., 100 µg/mL). Adjust the pH if necessary.

  • Fill Sample Containers: Aliquot the this compound solution into the transparent and dark control containers.

  • Exposure to UV Light: Place the transparent sample containers in the temperature-controlled chamber under the UV light source. Place the dark control containers in the same chamber, shielded from the light.

  • Monitor Exposure: Monitor the total illumination and/or UV energy exposure using a calibrated radiometer/lux meter. A common exposure level for forced degradation is UV light at 254 nm for 2 hours.[4]

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from a sample container for analysis.

  • Sample Analysis: Analyze the collected samples immediately or store them protected from light at a low temperature until analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: RP-HPLC Analysis of this compound with Pre-Column Derivatization (Hantzsch Reaction)

This method is suitable for quantifying this compound and observing the formation of degradation products that can also be derivatized.[4][11]

Materials:

  • HPLC system with a UV/Vis or PDA detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Derivatizing Reagent (prepare fresh): Mix 6 mL distilled water, 1 mL of 0.1 M acetate buffer (pH 5.0), 1 mL of formaldehyde, and 2 mL of acetylacetone.[11]

  • Water bath

Procedure:

  • Derivatization:

    • In a screw-capped test tube, mix 1.0 mL of the this compound sample (or standard) with 2.0 mL of the freshly prepared derivatizing reagent.[11]

    • Heat the mixture in a water bath at 55°C for 15 minutes.[11]

    • Cool the solution to room temperature.

    • Dilute the derivatized solution to a known volume with the mobile phase.

  • HPLC Analysis:

    • Prepare the mobile phase: Acetonitrile: 0.1 M Sodium Acetate Buffer (pH 5.0) in a 25:75 (v/v) ratio. Filter and degas the mobile phase.[4]

    • Set the column temperature to 35°C.[4]

    • Set the flow rate to 2.0 mL/min.[4]

    • Set the UV detector to 330 nm.[4]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the derivatized sample.

    • Record the chromatogram and integrate the peak areas.

  • Quantification:

    • Prepare a calibration curve using derivatized this compound standards of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

G Experimental Workflow for this compound Photodegradation Study cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples (adjust concentration and pH) prep_stock->prep_samples uv_exposure Expose samples to UV radiation in a controlled environment prep_samples->uv_exposure dark_control Store dark control samples at the same temperature prep_samples->dark_control sampling Collect aliquots at pre-defined time points uv_exposure->sampling dark_control->sampling derivatization Pre-column Derivatization (e.g., Hantzsch reaction) sampling->derivatization hplc_analysis RP-HPLC-UV/PDA Analysis derivatization->hplc_analysis data_analysis Data Analysis (Kinetics, Byproduct Profile) hplc_analysis->data_analysis G Troubleshooting Logic for HPLC Analysis of this compound cluster_peak_shape Poor Peak Shape? cluster_retention Inconsistent Retention Time? cluster_extra_peaks Unexpected Peaks? start Problem with HPLC Chromatogram peak_shape_yes Yes start->peak_shape_yes retention_yes Yes start->retention_yes extra_peaks_yes Yes start->extra_peaks_yes check_overload Dilute sample and reinject peak_shape_yes->check_overload check_ph Verify mobile phase pH check_overload->check_ph check_column Flush or replace column check_ph->check_column end Problem Resolved check_column->end check_flow Check flow rate and for leaks retention_yes->check_flow check_mobile_phase Prepare fresh mobile phase check_flow->check_mobile_phase check_temp Verify column temperature check_mobile_phase->check_temp check_temp->end analyze_blank Analyze UV-exposed reagent blank extra_peaks_yes->analyze_blank optimize_sep Optimize HPLC separation analyze_blank->optimize_sep optimize_sep->end

References

Technical Support Center: Minimizing Amikacin-Induced Toxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing amikacin-induced nephrotoxicity and ototoxicity in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during in vivo research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced nephrotoxicity and ototoxicity?

This compound, an aminoglycoside antibiotic, primarily causes toxicity in the kidneys and inner ear.

  • Nephrotoxicity: this compound is taken up by renal proximal tubule cells via megalin-mediated endocytosis.[1][2] This leads to the accumulation of the drug within lysosomes, causing cellular damage through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation.[3][4][5] This damage manifests as acute tubular necrosis.[1][6]

  • Ototoxicity: In the inner ear, this compound enters the sensory hair cells, leading to the formation of ROS.[7] This oxidative stress triggers apoptotic pathways, including the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) signaling cascades, resulting in permanent hair cell death and hearing loss.[3][7][8][9] The PI3K-Akt signaling pathway appears to play a protective role against this damage.[10][11][12]

Q2: Which animal model is most appropriate for my this compound toxicity study?

The choice of animal model depends on the specific research question.

  • Rats (e.g., Sprague-Dawley, Wistar): Frequently used for nephrotoxicity studies due to their well-characterized renal physiology and predictable response to this compound.[1][13][14][15][16] They are also used for ototoxicity studies.[17][18]

  • Mice (e.g., C57BL/6): Often used in ototoxicity research, especially when genetic modifications are required. However, mice can be more resistant to aminoglycoside-induced ototoxicity and may experience higher mortality at doses required to induce hearing loss.[19][20][21]

  • Guinea Pigs: Highly sensitive to aminoglycoside-induced ototoxicity, making them a suitable model for studying hearing loss.[22][23][24][25][26]

Q3: How can I minimize mortality in my mouse model of this compound ototoxicity?

High mortality is a common issue in mice due to the high doses of this compound often required to induce ototoxicity.[19][21]

  • Optimize Dosing Regimen: Instead of a single high daily dose, consider a fractionated dosing schedule (e.g., twice daily) or a longer duration of administration with a lower dose.[19]

  • Route of Administration: Intramuscular injection may be better tolerated than subcutaneous administration.[19]

  • Use a Potentiating Agent: Co-administration with a loop diuretic like furosemide can enhance this compound's ototoxicity, potentially allowing for a lower, less systemically toxic this compound dose.[19][27]

  • Consider a Different Aminoglycoside: For inducing hearing loss in mice, kanamycin has been reported to be effective with moderate mortality.[19][21]

Q4: My animals are not showing significant signs of toxicity. What should I do?

  • Increase Dose and/or Duration: Rodents, particularly mice, can be resistant to this compound toxicity.[19] Increasing the dose or extending the treatment period may be necessary to induce measurable damage. For example, this compound doses of 400-600 mg/kg/day for 7-14 days are often used to induce nephrotoxicity in rats, while ototoxicity in rats may require doses around 600 mg/kg/day for 14 days.[5][19]

  • Verify Drug Administration: Ensure accurate and consistent drug administration, including proper injection technique and volume.

  • Assess Endpoints at Multiple Time Points: Toxicity can be progressive. For ototoxicity, auditory brainstem response (ABR) threshold shifts may not be significant immediately after treatment but can increase weeks later.[20]

  • Confirm with Histology: Correlate functional data (e.g., serum creatinine, ABR) with histopathological examination of the kidney or cochlea to confirm cellular damage.[6][28][29]

Troubleshooting Guides

Issue 1: Inconsistent or No Significant Nephrotoxicity Observed
  • Possible Cause: Insufficient this compound dose or duration for the chosen animal model and strain.

  • Troubleshooting Steps:

    • Review Literature: Compare your dosing regimen with established protocols for the specific rat or mouse strain you are using.

    • Dose Escalation Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing a consistent level of nephrotoxicity.

    • Check Biomarkers: Ensure you are measuring appropriate biomarkers of kidney injury. Serum creatinine and blood urea nitrogen (BUN) are standard, but also consider kidney tissue malondialdehyde (MDA) as a marker of oxidative stress.[2][5]

    • Histopathology: Perform histological analysis of kidney tissue to look for signs of tubular necrosis, even if serum biomarkers are not significantly elevated.[6][28][29]

Issue 2: Inconsistent or No Significant Ototoxicity (Hearing Loss) Observed
  • Possible Cause: Animal model resistance, insufficient drug exposure to the inner ear, or insensitive functional assessment.

  • Troubleshooting Steps:

    • Animal Model Selection: Guinea pigs are more sensitive to this compound ototoxicity than rats and mice.[18][22][23][24][25][26]

    • Increase Dose/Duration: As with nephrotoxicity, a higher dose or longer treatment period may be required. Doses of 600 mg/kg/day for 14 days have been used to induce ototoxicity in rats.[19]

    • Auditory Function Testing:

      • Auditory Brainstem Response (ABR): This is the gold standard for assessing hearing thresholds. Ensure proper electrode placement and a quiet testing environment.[17][18][30][31]

      • Distortion Product Otoacoustic Emissions (DPOAEs): DPOAEs can be a sensitive measure of outer hair cell function and may detect changes before ABR.[25][32]

    • Timing of Assessment: Hearing loss can be delayed and progressive. Conduct ABR or DPOAE testing at multiple time points after this compound treatment.[20]

    • Histological Confirmation: Correlate functional hearing tests with cochlear hair cell counts to confirm the extent of damage.[19]

Data Presentation

Table 1: this compound-Induced Nephrotoxicity and Protective Effects of Antioxidants in Rats
This compound Dose & DurationProtective Agent & DoseKey Biomarker% Change (this compound vs. Control)% Change (this compound + Agent vs. This compound)Reference
1200 mg/kg (single dose)Vitamin E (150 mg/kg)Renal MDASignificant IncreaseSignificant Decrease[4][6]
1200 mg/kg (single dose)Erythropoietin (300 IU/kg/day)Renal MDASignificant IncreaseSignificant Decrease[4][6]
400 mg/kg/day for 7 daysEllagic Acid (10 mg/kg)Serum CreatinineSignificant IncreaseSignificant Decrease[5]
400 mg/kg/day for 7 daysCilostazol (10 mg/kg)Serum CreatinineSignificant IncreaseSignificant Decrease[5]
400 mg/kg/day for 7 daysEllagic Acid (10 mg/kg) + Cilostazol (10 mg/kg)Serum CreatinineSignificant IncreaseSignificant Decrease (synergistic)[5]
1.2 g/kg (single dose)Vitamin E (1000 mg/kg)Serum CreatinineSignificant IncreaseSignificant Amelioration[33]
1.2 g/kg (single dose)Rosuvastatin (10 mg/kg)Serum CreatinineSignificant IncreaseSignificant Amelioration[33]
25 mg/kg/day for 3 weeksTaurine (50 mg/kg)Serum Creatinine & BUNSignificant IncreaseSignificant Decrease[16]
50 mg/kg/day for 3 weeksTaurine (50 mg/kg)Serum Creatinine & BUNSignificant IncreaseSignificant Decrease[16]
100 mg/kg/day for 14 days-Serum CreatinineDoubling from baseline-[13]
500 mg/kg/day for 10 days-Serum CreatinineDoubling from baseline-[13]

MDA: Malondialdehyde; BUN: Blood Urea Nitrogen

Table 2: this compound-Induced Ototoxicity and Protective Strategies in Rodents
Animal ModelThis compound Dose & DurationProtective Agent & DoseKey OutcomeResultReference
Rat600 mg/kg/day IM for 14 daysThymoquinone (40 mg/kg/day, oral)ABR Thresholds, DPOAEsPrevented significant increases in ABR thresholds and decreases in DPOAEs[19]
Rat200 mg/kg/day IM for 14 daysPentoxifylline (25 mg/kg/day, oral for 28 days)Transient Otoacoustic Emissions (TOAEs)Preserved TOAEs[19]
MouseDose-dependentN-Acetyl-L-cysteine (NAC)Hearing ThresholdAmeliorated this compound-induced ototoxicity[19]
Mouse500 mg/kg/day for 14 days-ABR ThresholdsSlight elevation immediately after treatment, with a delayed and transient increase at 6 and 10 weeks post-treatment[20]
Guinea Pig150 mg/kg/day for 21 days-Auditory Function, Hair Cell LossImpaired auditory function and hair cell loss[22][26]
Guinea Pig225 mg/kg/day for 21 days-Auditory Function, Hair Cell LossMore severe impairment and hair cell loss[22][26]
Guinea Pig400 mg/kg/day for 12 daysThis compound pre-treatment (20 mg/kg/day for 30 days)Hair Cell LesionsSignificant reduction of lesions in basal turns of the cochlea[23]
Chinchilla400 mg/kg/day IM for 5-7 days-ABR Threshold ShiftSignificant threshold shifts[34]

ABR: Auditory Brainstem Response; DPOAE: Distortion Product Otoacoustic Emission; IM: Intramuscular

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Control (saline injection).

    • Group 2: this compound only.

    • Group 3: this compound + Protective Agent.

    • Group 4: Protective Agent only.

  • Drug Administration:

    • Administer this compound sulfate intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose of 400-500 mg/kg/day for 7-10 days.[5][13] A single high dose of 1.2 g/kg can also be used to induce acute injury.[28][33]

    • Administer the protective agent according to the experimental design (e.g., oral gavage 1 hour before this compound administration).

  • Monitoring and Sample Collection:

    • Monitor body weight and clinical signs daily.

    • Collect blood samples (e.g., from the tail vein) at baseline and specified time points to measure serum creatinine and BUN.

    • At the end of the experiment, euthanize the animals and collect kidneys for histopathological analysis and measurement of oxidative stress markers (e.g., MDA, glutathione).

Protocol 2: Induction of this compound Ototoxicity in Rats or Guinea Pigs
  • Animal Model: Adult male Wistar rats (250-300g) or Dunkin-Hartley guinea pigs.

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Baseline Auditory Assessment:

    • Anesthetize the animals (e.g., ketamine/xylazine).

    • Perform baseline ABR and/or DPOAE tests for both ears.

  • Grouping:

    • Group 1: Control (saline injection).

    • Group 2: this compound only.

    • Group 3: this compound + Protective Agent.

    • Group 4: Protective Agent only.

  • Drug Administration:

    • Administer this compound sulfate intramuscularly (i.m.) at a dose of 200-600 mg/kg/day for 14 consecutive days for rats.[19] For guinea pigs, a dose of 150-225 mg/kg/day for 21 days can be used.[22][26]

    • Administer the protective agent as per the experimental design.

  • Follow-up Auditory Assessment:

    • Perform ABR and/or DPOAE tests at the end of the treatment period and at subsequent time points (e.g., 2, 6, 10 weeks post-treatment) to assess for delayed or progressive hearing loss.[20]

  • Histological Analysis:

    • At the end of the study, perfuse the animals and dissect the cochleae for hair cell counting via scanning electron microscopy or whole-mount preparations.

Mandatory Visualizations

Signaling Pathways

Amikacin_Nephrotoxicity_Pathway This compound This compound (in bloodstream) Glomerulus Glomerular Filtration This compound->Glomerulus Megalin Megalin Receptor This compound->Megalin Binds to PTC Proximal Tubule Cell Glomerulus->PTC Enters filtrate Endocytosis Endocytosis Megalin->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Drug accumulation leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis & Necrosis Mitochondria->Apoptosis Inflammation->Apoptosis ATN Acute Tubular Necrosis Apoptosis->ATN

Caption: this compound Nephrotoxicity Signaling Pathway.

Amikacin_Ototoxicity_Pathway This compound This compound HairCell Inner Ear Hair Cell This compound->HairCell Enters cell ROS Reactive Oxygen Species (ROS) Formation HairCell->ROS Induces JNK_pathway JNK/MAPK Pathway Activation ROS->JNK_pathway Activates PI3K_pathway PI3K/Akt Pathway (Survival) ROS->PI3K_pathway Inhibits Caspases Caspase Activation JNK_pathway->Caspases Leads to Apoptosis Apoptosis PI3K_pathway->Apoptosis Inhibits Caspases->Apoptosis HearingLoss Permanent Hearing Loss Apoptosis->HearingLoss

Caption: this compound Ototoxicity Signaling Pathway.

Experimental Workflows

Nephrotoxicity_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Randomize into Groups (Control, this compound, this compound+Agent, Agent) acclimatize->grouping treatment Administer this compound +/- Protective Agent (e.g., 7-14 days) grouping->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring blood_collection Blood Collection (Baseline, Mid, Final) treatment->blood_collection euthanasia Euthanasia & Tissue Collection monitoring->euthanasia biomarkers Serum Biomarker Analysis (Creatinine, BUN) blood_collection->biomarkers end End biomarkers->end histology Kidney Histopathology & Oxidative Stress Marker Analysis euthanasia->histology histology->end

Caption: Experimental Workflow for Nephrotoxicity Studies.

Caption: Troubleshooting Workflow for this compound Toxicity Models.

References

Technical Support Center: Troubleshooting Amikacin Resistance in Laboratory Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering amikacin resistance in laboratory bacterial strains. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bacteria?

A1: Bacteria can develop resistance to this compound through several mechanisms:

  • Enzymatic Modification: This is the most common mechanism of resistance. Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the this compound molecule, preventing it from binding to its target, the 30S ribosomal subunit. The most prevalent enzyme associated with this compound resistance is aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib).[1][2][3] Other AMEs include phosphotransferases (APH) and nucleotidyltransferases (ANT).[1]

  • Ribosomal Target Modification: Changes in the 30S ribosomal subunit, the binding site of this compound, can reduce the drug's efficacy. This can occur through mutations in the 16S rRNA gene or through the action of ribosomal methyltransferases, which modify the rRNA and prevent this compound from binding effectively.[4]

  • Efflux Pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular target.[4][5] Overexpression of these pumps is often associated with multidrug resistance.[5]

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of this compound into the cell.[4]

Q2: Which bacterial strains are commonly known to exhibit this compound resistance in a laboratory setting?

A2: Several bacterial strains, particularly those of clinical relevance, are known to exhibit or acquire this compound resistance. These include:

  • Escherichia coli[6]

  • Pseudomonas aeruginosa[6][7]

  • Klebsiella pneumoniae[6]

  • Acinetobacter baumannii[6][8]

Q3: How can I determine if my bacterial strain is resistant to this compound?

A3: The most common method to determine this compound resistance is by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. Standardized methods for MIC determination include broth microdilution, agar dilution, and disk diffusion (Kirby-Bauer). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and interpretive criteria for this compound susceptibility testing.[9]

Q4: How can I detect the presence of the aac(6')-ib gene in my bacterial strain?

A4: The presence of the aac(6')-ib gene, a common cause of this compound resistance, can be detected using Polymerase Chain Reaction (PCR).[6] This involves designing specific primers that target a unique sequence of the aac(6')-ib gene. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against supposedly susceptible strains.
Possible CauseProposed Solution
Inaccurate Inoculum Density The initial concentration of bacteria significantly impacts MIC results. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, which is then diluted to achieve the desired final concentration (e.g., 5 x 10^5 CFU/mL).[6]
Contamination Contamination of your bacterial culture with a resistant strain can lead to erroneously high MIC values. Always verify the purity of your culture before initiating an MIC assay.[6]
Media Composition The type of media used (e.g., Mueller-Hinton Broth) and its cation concentration can affect this compound's activity. Use the recommended media consistently across all experiments.[6]
This compound Stock Solution Degradation Improper storage of your this compound stock solution can lead to reduced potency. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.[6]
Issue 2: Inconsistent or variable MIC results across replicates.
Possible CauseProposed Solution
Incomplete Solubilization or Homogenization Ensure the this compound is fully dissolved and the stock solution is homogeneous before preparing dilutions.[6]
Pipetting Errors Inaccurate pipetting can introduce significant variability. Regularly calibrate your pipettes and use proper pipetting techniques.[6]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the media components, leading to inaccurate results. To mitigate this, fill the outer wells with sterile saline or media without inoculum.[6]
Heteroresistance The bacterial population may contain a subpopulation of resistant cells, leading to inconsistent growth inhibition. Consider performing population analysis profiling to investigate this possibility.[6]

Data Presentation

Table 1: this compound MIC Breakpoints (µg/mL) for select Gram-negative bacteria according to CLSI guidelines.

OrganismSusceptibleIntermediateResistant
Enterobacterales≤ 1632≥ 64
Pseudomonas aeruginosa≤ 1632≥ 64
Acinetobacter baumannii≤ 1632≥ 64

Note: Breakpoints can be subject to updates. Always refer to the latest CLSI or EUCAST guidelines.

Mandatory Visualizations

amikacin_resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms amikacin_out This compound (extracellular) amikacin_in This compound (intracellular) amikacin_out->amikacin_in Uptake ribosome 30S Ribosome amikacin_in->ribosome Binding ame Aminoglycoside- Modifying Enzyme (AME) amikacin_in->ame Modification efflux_pump Efflux Pump amikacin_in->efflux_pump Expulsion mutated_ribosome Mutated 30S Ribosome amikacin_in->mutated_ribosome Reduced Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition cell_death Cell Death modified_this compound Modified this compound ame->modified_this compound modified_this compound->ribosome No Binding efflux_pump->amikacin_out

Caption: Mechanisms of this compound resistance in bacteria.

troubleshooting_workflow start Inconsistent/High this compound MIC Results check_purity Verify Culture Purity start->check_purity check_purity->start Contaminated check_protocol Review Experimental Protocol check_purity->check_protocol Culture is Pure re_standardize Re-standardize Inoculum (0.5 McFarland) check_protocol->re_standardize check_media Verify Media Preparation and Lot Number re_standardize->check_media check_this compound Prepare Fresh this compound Stock and Dilutions check_media->check_this compound repeat_mic Repeat MIC Assay check_this compound->repeat_mic results_ok Results Consistent and Expected repeat_mic->results_ok Success results_not_ok Results Still Inconsistent/High repeat_mic->results_not_ok Failure investigate_resistance Investigate Resistance Mechanisms (PCR for AMEs, Efflux Assay) results_not_ok->investigate_resistance

Caption: Troubleshooting workflow for inconsistent MIC results.

experimental_workflow_mic prep_culture 1. Prepare Overnight Bacterial Culture prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 4. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate 3. Prepare this compound Serial Dilutions in 96-well Plate prep_plate->inoculate incubate 5. Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results 6. Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: Experimental workflow for broth microdilution MIC testing.

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder, analytical grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate and appropriate QC strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile CAMHB.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Store aliquots at -20°C or below.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (This corresponds to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (typically a 1:100 dilution of a 1:10 dilution of the 0.5 McFarland suspension).

  • Prepare this compound Dilutions in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL after inoculum is added).

    • Well 11 will serve as a positive control (no antibiotic).

    • Well 12 will serve as a negative control (no bacteria).

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not add bacteria to well 12.

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Protocol 2: PCR Detection of the aac(6')-ib Gene

Materials:

  • Bacterial DNA extract

  • Primers for aac(6')-ib (Forward and Reverse)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Nuclease-free water

  • Positive control DNA (from a known aac(6')-ib positive strain)

  • Negative control (nuclease-free water)

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Primer Design/Selection:

    • Obtain or design primers specific to the aac(6')-ib gene. An example primer set could be:

      • Forward: 5'-TTG CGG ATT GCT TTA GGT GA-3'

      • Reverse: 5'-GAT GCT TTG GTT GGG TTA TGG-3'

    • Note: Always validate primer sequences from published literature or using bioinformatics tools.

  • Prepare PCR Reaction Mixture:

    • In a sterile PCR tube, prepare the following reaction mixture on ice (volumes may vary based on master mix concentration):

      • PCR Master Mix (2X): 12.5 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Template DNA (10-50 ng): 2 µL

      • Nuclease-free water: to a final volume of 25 µL

  • Thermocycler Conditions:

    • Set the thermocycler with the following program (temperatures and times may need optimization):

      • Initial Denaturation: 95°C for 5 minutes

      • 30-35 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds (adjust based on primer Tm)

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 7 minutes

      • Hold: 4°C

  • Analyze PCR Product:

    • Run the entire PCR product on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Include a DNA ladder to determine the size of the amplified product.

    • Visualize the DNA fragments under UV light. A band of the expected size in the test lane (and positive control) indicates the presence of the aac(6')-ib gene.

Protocol 3: Efflux Pump Activity Assay using an Efflux Pump Inhibitor (EPI)

This protocol determines the contribution of efflux pumps to this compound resistance by measuring the change in this compound's MIC in the presence of an EPI, such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN).

Materials:

  • This compound and other materials from Protocol 1

  • Efflux Pump Inhibitor (EPI), e.g., CCCP or PAβN

  • Solvent for EPI (e.g., DMSO)

Procedure:

  • Determine Sub-inhibitory Concentration of EPI:

    • First, determine the MIC of the EPI alone against the test strain to identify a sub-inhibitory concentration that does not affect bacterial growth. This is typically done using the broth microdilution method described in Protocol 1, but with the EPI instead of this compound. A concentration of 1/4 to 1/2 of the EPI's MIC is usually selected.

  • Perform this compound MIC with EPI:

    • Follow the procedure for this compound MIC determination as outlined in Protocol 1.

    • Prepare two sets of microtiter plates.

    • In the first set, perform the standard this compound MIC assay.

    • In the second set, add the pre-determined sub-inhibitory concentration of the EPI to all wells (except the negative control) before adding the this compound and bacterial inoculum.

  • Incubation and Reading:

    • Incubate both sets of plates under the same conditions (35°C ± 2°C for 16-20 hours).

    • Read the MIC of this compound for both plates (with and without the EPI).

  • Interpretation:

    • A significant reduction (typically a four-fold or greater decrease) in the this compound MIC in the presence of the EPI suggests that efflux pumps are actively contributing to the this compound resistance of the strain.[5]

References

Technical Support Center: Liposomal Amikacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liposomal delivery of amikacin.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of this compound-loaded liposomes.

Problem / Question Possible Causes Suggested Solutions
Low this compound Encapsulation Efficiency (<30%) 1. This compound's Hydrophilicity: this compound is highly water-soluble and can easily leak from the lipid bilayer during hydration. 2. Inadequate Hydration: Insufficient time or energy during the hydration step may prevent proper liposome formation and drug entrapment. 3. Lipid Composition: The chosen lipid composition may not be optimal for retaining a cationic, hydrophilic drug. 4. Drug-to-Lipid Ratio: A very high initial this compound concentration can saturate the aqueous core of the liposomes.1. Optimize Hydration: Increase hydration time, and ensure the temperature is above the phase transition temperature (Tc) of the primary lipid (e.g., >41°C for DPPC). 2. Incorporate Charged Lipids: Including a negatively charged lipid like dicetyl phosphate (DCP) can improve the encapsulation of the positively charged this compound through electrostatic interactions.[1] 3. Vary Drug-to-Lipid Ratio: Systematically test different drug-to-lipid molar ratios to find the optimal loading capacity. 4. Use a Different Preparation Method: Methods like reverse-phase evaporation can sometimes yield higher encapsulation for hydrophilic drugs.
Inconsistent or Large Particle Size (>500 nm) 1. Liposome Aggregation: Poor colloidal stability due to insufficient surface charge can lead to clumping. 2. Ineffective Size Reduction: The energy input during sonication or the number of extrusion cycles may be insufficient. 3. Lipid Concentration: High concentrations of phospholipids can increase the viscosity and lead to larger vesicles.[1] 4. Cholesterol Content: High cholesterol content can increase the rigidity of the bilayer, which may lead to the formation of larger liposomes.[2]1. Surface Charge Modification: Incorporate charged lipids (e.g., stearylamine for positive charge, DCP for negative charge) to increase electrostatic repulsion between vesicles.[1] 2. Optimize Sonication/Extrusion: Increase sonication time or the number of passes through the extruder membrane. Ensure the membrane pore size is appropriate for the desired final particle size. 3. Adjust Lipid Concentration: Experiment with lower total lipid concentrations. 4. Optimize Cholesterol Ratio: Evaluate formulations with varying cholesterol molar ratios to balance stability and particle size.
Liposome Formulation is Unstable and Leaks Drug During Storage 1. Inappropriate Storage Temperature: Storing below the lipid's phase transition temperature can cause the bilayer to become rigid and fracture, while high temperatures can increase fluidity and leakage. 2. Oxidation of Lipids: Unsaturated phospholipids are prone to oxidation, which can destabilize the membrane. 3. Hydrolysis: Phospholipids can undergo hydrolysis, especially at non-neutral pH.1. Optimal Storage Conditions: Store liposomal dispersions at 2-8°C.[1] For long-term storage, consider lyophilization with a suitable cryoprotectant. 2. Use Saturated Lipids: Employ saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), which are less susceptible to oxidation. 3. Control pH: Maintain the pH of the formulation within a stable range (typically 6.5-7.5). 4. Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen or argon to prevent oxidation.
Difficulty in Separating Free this compound from Liposomes 1. Centrifugation Issues: Liposomes may be too small or have a density close to the medium, preventing effective pelleting. 2. Filter Clogging/Binding: this compound or lipids may bind to the filter membrane during ultrafiltration, leading to inaccurate measurements.1. Optimize Ultracentrifugation: Increase centrifugation speed and/or time. Use centrifugal filter units with an appropriate molecular weight cut-off (e.g., 30 kDa). 2. Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules. 3. Dialysis: Dialyze the formulation against a large volume of buffer to allow free this compound to diffuse out while retaining the liposomes.

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What is a good starting lipid composition for this compound liposomes? A common and effective formulation consists of dipalmitoylphosphatidylcholine (DPPC) and cholesterol (CHOL), often in a 2:1 weight ratio.[3] DPPC provides a stable, saturated lipid backbone, while cholesterol helps to modulate membrane fluidity and reduce drug leakage.[2] Including a charge-inducing agent like dicetyl phosphate (DCP) can enhance the encapsulation of the positively charged this compound.[1]

  • Q2: Which preparation method is best for this compound liposomes? The choice of method depends on the desired scale and liposome characteristics. The thin-film hydration method followed by sonication or extrusion is widely used and reliable for lab-scale production.[4] The ethanol injection method is another simple technique where a lipid solution in ethanol is rapidly injected into an aqueous this compound solution. For more controlled and scalable production, microfluidic methods like microscale flow focusing can be employed.[3]

Characterization & Analysis

  • Q3: How is the encapsulation efficiency of this compound determined? Encapsulation efficiency (EE%) is typically calculated after separating the unencapsulated (free) this compound from the liposomal formulation. A common method involves centrifuging the sample in an ultrafiltration unit to separate the liposomes from the aqueous medium containing free this compound.[3] The amount of this compound in the filtrate (free drug) and the total amount of drug in the original formulation are then quantified, often using HPLC or a validated immunoassay. The EE% is calculated as: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Q4: What challenges are associated with assaying for this compound in a liposomal formulation? Standard immunoassays may underestimate the amount of this compound encapsulated within liposomes because the antibodies cannot access the drug.[5] To measure the total drug content, the liposomes must first be lysed to release the encapsulated this compound. This can be achieved by using a surfactant like 0.2% Triton X-100 or by disrupting the vesicles with a solvent like methanol.[6]

  • Q5: How does nebulization affect the properties of this compound liposomes? The high shear forces during nebulization can alter liposome characteristics. Studies on this compound Liposome Inhalation Suspension (ALIS) have shown that nebulization can release a portion of the encapsulated drug, resulting in a mixture of liposomal and free this compound being delivered.[7] However, the liposome vesicle size itself may remain relatively unchanged.[8] It is crucial to characterize the formulation both before and after nebulization to understand the properties of the delivered aerosol.

Mechanism & Efficacy

  • Q6: Why is liposomal delivery beneficial for this compound? Liposomal encapsulation enhances this compound's therapeutic index by:

    • Targeted Delivery: Facilitating delivery directly to the lungs via inhalation, achieving high local concentrations while minimizing systemic exposure and associated toxicities like nephrotoxicity and ototoxicity.[7][9]

    • Penetration of Biofilms: Liposomes, being nanoscale carriers, can penetrate bacterial biofilms more effectively than the free drug.[10]

    • Intracellular Uptake: Liposomes enhance the uptake of this compound into alveolar macrophages, which are key reservoirs for intracellular pathogens like Mycobacterium avium complex (MAC).[3][7]

  • Q7: Does liposomal encapsulation change this compound's mechanism of action? No, the fundamental mechanism of action remains the same. This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[11][12] Liposomal delivery is a vehicle to improve how the drug reaches its target; it does not alter the molecular interaction with the ribosome. However, by overcoming barriers like biofilms and poor intracellular penetration, the liposomal formulation allows the drug to exert its effect more efficiently at the site of infection.[13]

Data Presentation

The following tables summarize quantitative data on how different formulation parameters affect the key characteristics of this compound liposomes.

Table 1: Effect of Lipid Composition and Charge on Encapsulation Efficiency (EE%) and Particle Size

Formulation IDLipid Composition (Molar Ratio)ChargeEE% (Mean ± SD)Particle Size (nm, Mean ± SD)Reference
F1DPPC:CHOL (2:1)Neutral43.6 ± 1.8154.3 ± 11[1]
F2DPPC:CHOL:DCP (2:1:0.1)Negative62.5 ± 2.57362.1 ± 56[1]
F3DPPC:CHOL:SA (2:1:0.1)Positive55.3 ± 2.04280.4 ± 43[1]
Cationic(Not specified)Positive17.1 ± 1.55(Not specified)[6]
Anionic(Not specified)Negative12.3 ± 0.95(Not specified)[6]

DPPC: Dipalmitoylphosphatidylcholine; CHOL: Cholesterol; DCP: Dicetyl Phosphate; SA: Stearylamine

Table 2: Characteristics of a Standard this compound Liposome Inhalation Suspension (ALIS) Formulation

ParameterValueReference
Lipid Composition DPPC:CHOL (2:1 w/w)[3]
This compound Concentration 70 mg/mL[3][7]
Lipid-to-Drug Ratio 0.60 - 0.79 (w/w)[7]
Particle Diameter (Pre-nebulization) ~300 nm[7]
This compound Encapsulation (Post-nebulization) ~70 - 75%[7][8]
Aerosol Droplet Size (MMAD) 4.7 µm[8]

MMAD: Mass Median Aerodynamic Diameter

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve dipalmitoylphosphatidylcholine (DPPC) and cholesterol (CHOL) in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's phase transition temperature (e.g., 50-60°C).

    • Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration:

    • Prepare an aqueous solution of this compound sulfate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the this compound solution to the round-bottom flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the Tc of the lipid (e.g., 60°C) for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the MLV suspension. This will reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs). Perform this in cycles to avoid overheating.

    • Extrusion (Recommended for Uniform Size): Load the MLV suspension into a high-pressure extruder. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes. This produces large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated this compound by centrifuging the liposome suspension using a centrifugal filter device (e.g., Amicon, 30 kDa MWCO) or by using size exclusion chromatography.

Protocol 2: Determination of this compound Encapsulation Efficiency (EE%)
  • Sample Preparation: Take a known volume of the purified liposomal formulation.

  • Separation of Free Drug:

    • Centrifuge the sample using an ultrafiltration unit (e.g., 30 kDa MWCO) at an appropriate speed and time (e.g., 4000 x g for 30 minutes) to separate the liposomes from the aqueous phase.

    • Collect the filtrate, which contains the unencapsulated (free) this compound.

  • Measurement of Total Drug:

    • Take an equivalent volume of the unpurified liposomal formulation.

    • Lyse the liposomes by adding a surfactant (e.g., Triton X-100 to a final concentration of 0.2%) to release the encapsulated drug.

  • Quantification:

    • Analyze the concentration of this compound in the "free drug" sample and the "total drug" sample using a validated analytical method, such as HPLC.

  • Calculation:

    • Use the formula: EE% = [(Concentration_Total - Concentration_Free) / Concentration_Total] x 100

Protocol 3: In Vitro Drug Release Study using Dialysis Method
  • Apparatus Setup:

    • Use a USP dissolution apparatus (e.g., paddle apparatus) with vessels containing a defined volume of release medium (e.g., phosphate buffer pH 7.4). Maintain the temperature at 37°C.

    • Prepare dialysis bags with an appropriate molecular weight cut-off (e.g., 12-14 kDa) by soaking them in the release medium.

  • Procedure:

    • Pipette a precise volume of the this compound liposome formulation into a pre-treated dialysis bag and seal it securely.

    • As a control, prepare a separate dialysis bag containing an equivalent concentration of free this compound solution.

    • Place each dialysis bag into a dissolution vessel containing the release medium, ensuring it is fully submerged. Start the paddle rotation at a consistent speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from each vessel.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in each collected sample using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time.

Visualizations

Signaling Pathway & Mechanism of Action

amikacin_mechanism cluster_entry Bacterial Cell Entry cluster_action Ribosomal Inhibition cluster_consequences Downstream Cellular Effects This compound This compound Porin Porin Channel This compound->Porin Self-promoted uptake Periplasm Periplasm Porin->Periplasm EDP Energy-Dependent Transport Periplasm->EDP Cytoplasm Cytoplasm EDP->Cytoplasm Ribosome 30S Ribosomal Subunit (A-site) Cytoplasm->Ribosome Binds to h44 helix mRNA_Mistranslation mRNA Mistranslation (Incorrect tRNA binding) Ribosome->mRNA_Mistranslation Translocation_Inhibition Inhibition of Translocation Ribosome->Translocation_Inhibition Aberrant_Proteins Aberrant / Truncated Proteins mRNA_Mistranslation->Aberrant_Proteins Cell_Death Bacterial Cell Death Translocation_Inhibition->Cell_Death Membrane_Damage Membrane Protein Misfolding & Damage Aberrant_Proteins->Membrane_Damage Envelope_Stress Envelope Stress Response (Cpx Pathway) Membrane_Damage->Envelope_Stress Uptake_Increase Increased this compound Uptake Membrane_Damage->Uptake_Increase Envelope_Stress->Cell_Death Uptake_Increase->EDP

This compound's mechanism of action and downstream effects.
Experimental Workflow: Liposome Preparation and Characterization

liposome_workflow cluster_prep Liposome Preparation cluster_char Characterization Start Start Dissolve_Lipids 1. Dissolve Lipids (e.g., DPPC, CHOL) in Organic Solvent Start->Dissolve_Lipids Evaporation 2. Create Thin Film (Rotary Evaporation) Dissolve_Lipids->Evaporation Hydration 3. Hydrate Film with This compound Solution Evaporation->Hydration Size_Reduction 4. Size Reduction (Extrusion or Sonication) Hydration->Size_Reduction Purification 5. Purify Liposomes (Remove Free Drug) Size_Reduction->Purification End_Prep Formulation Ready Purification->End_Prep Particle_Size A. Particle Size & PDI (Dynamic Light Scattering) End_Prep->Particle_Size Zeta_Potential B. Zeta Potential (Surface Charge) Particle_Size->Zeta_Potential EE C. Encapsulation Efficiency (HPLC / Immunoassay) Zeta_Potential->EE Release D. In Vitro Release (Dialysis Method) EE->Release

Workflow for liposomal this compound preparation and analysis.

References

Technical Support Center: Amikacin Dose Optimization in Renally Impaired Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on amikacin dose optimization in mouse models of renal impairment.

Frequently Asked Questions (FAQs)

1. Why is it necessary to optimize this compound dosage in the context of renal impairment?

This compound is an aminoglycoside antibiotic that is primarily cleared by the kidneys. In patients with renal impairment, the drug's clearance is reduced, leading to a longer half-life and potential accumulation to toxic levels. This is particularly concerning because this compound itself can be nephrotoxic (damaging to the kidneys). Therefore, dose optimization is crucial to maintain therapeutic efficacy against bacterial infections while minimizing the risk of further kidney damage. Mouse models of renal impairment are essential preclinical tools for studying these dose adjustments.

2. What are the common methods for inducing renal impairment in mice for this compound studies?

Several models can be used to induce acute kidney injury (AKI) or chronic kidney disease (CKD) in mice. The choice of model depends on the specific research question. Common methods include:

  • Drug-Induced Nephrotoxicity:

    • Cisplatin-Induced AKI: A single intraperitoneal (i.p.) injection of cisplatin (typically 20-25 mg/kg) can induce AKI within 72 hours.[1] This model is well-characterized and mimics some aspects of chemotherapy-induced kidney injury in humans.

    • Gentamicin-Induced AKI: Repeated administration of gentamicin (e.g., 40-200 mg/kg for 4-10 days in rats) can cause acute renal failure.[2] While less common for inducing the initial injury in this compound studies, it represents a model of aminoglycoside-induced nephrotoxicity.

  • Ischemia-Reperfusion (I/R) Injury-Induced AKI: This surgical model involves temporarily clamping the renal artery and vein to induce ischemia, followed by reperfusion. The duration of ischemia (typically 20-30 minutes at 37°C) can be varied to control the severity of the injury.[1] This model is relevant for studying AKI in the context of surgery, trauma, or transplantation.

3. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?

This compound exhibits concentration-dependent bactericidal activity and a post-antibiotic effect (PAE), meaning its killing efficacy is more dependent on the peak concentration (Cmax) achieved than on the time the concentration remains above the minimum inhibitory concentration (MIC).[3][4][5] Key PK/PD indices for this compound are:

  • Cmax/MIC ratio: A ratio of ≥8-10 is often targeted for optimal bactericidal effect.[6][7]

  • Area Under the Curve (AUC)/MIC ratio: This parameter also correlates with efficacy.[3]

In renally impaired models, the half-life of this compound is expected to be prolonged, and clearance reduced, leading to an increased AUC.[8][9]

4. What are the typical this compound doses used in renally impaired rodent models?

Dosing in preclinical models aims to replicate human exposures. In a rat model of nephrotoxicity, subcutaneous doses of 100 mg/kg and 500 mg/kg have been used to study dose-dependent toxicity.[10][11][12] In mice, a high dose of 1.2 g/kg (i.p.) has been used to induce nephrotoxicity for studying protective agents.[4][13] For establishing a model of this compound-induced kidney injury in mice, a regimen of 100 mg/kg/day intraperitoneally for ten days has been described.[3] It is crucial to conduct pilot studies to determine the optimal dose range for your specific model and research question.

Troubleshooting Guides

Problem 1: High mortality or excessive morbidity in the renal impairment model before this compound administration.
  • Possible Cause: The method used to induce renal impairment is too severe for the mouse strain, age, or sex.

  • Troubleshooting Steps:

    • Reduce the severity of the insult:

      • Cisplatin model: Lower the dose of cisplatin. Perform a dose-ranging study to find a dose that induces a stable and sublethal level of renal dysfunction.

      • I/R model: Decrease the duration of ischemia. Even a few minutes can significantly impact the severity of the injury.[1]

    • Animal characteristics: Ensure that the age and strain of mice are appropriate for the model. Some strains are more susceptible to renal injury than others.[1] Use animals of a consistent age and sex.

    • Supportive care: Provide supportive care such as subcutaneous fluids to prevent dehydration, especially in the cisplatin model where gastrointestinal side effects can occur. Maintain body temperature during and after surgery in the I/R model.[2]

Problem 2: High variability in serum creatinine and BUN levels between animals in the same group.
  • Possible Cause: Inconsistent induction of renal injury, variability in animal handling, or issues with sample collection and analysis.

  • Troubleshooting Steps:

    • Standardize the injury model:

      • Drug-induced models: Ensure accurate and consistent dosing of the nephrotoxic agent. Use a consistent route and volume of administration.

      • I/R model: Precisely control the duration of ischemia. Ensure complete occlusion of the renal vessels during clamping and complete reperfusion after clamp removal.

    • Animal handling: Handle all animals consistently to minimize stress, which can affect physiological parameters.

    • Blood sampling: Use a consistent blood sampling technique (e.g., saphenous vein, tail vein) and time of day for collection.[2][3][10][11][13] Process all samples uniformly.

    • Analytical variability: Be aware of the potential for inter-assay variability in creatinine measurements.[14] If possible, run all samples from a single experiment in the same assay.

Problem 3: this compound concentrations are highly variable or do not correlate with the administered dose.
  • Possible Cause: Inaccurate dosing, issues with the drug formulation, or problems with the timing of blood sampling.

  • Troubleshooting Steps:

    • Dosing accuracy: Double-check all dose calculations and ensure accurate administration of the calculated volume.

    • Drug formulation: Ensure the this compound solution is properly prepared and stable.

    • Pharmacokinetic sampling: For PK studies, adhere to a strict and consistent blood sampling schedule. The timing of samples is critical for accurately determining parameters like Cmax and AUC.

    • Route of administration: Be aware that the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the absorption and resulting pharmacokinetic profile.

Problem 4: No clear dose-response relationship is observed for this compound efficacy or toxicity.
  • Possible Cause: The selected dose range is too narrow or not in the dynamic range of the dose-response curve. The model of renal impairment may be too severe, masking the effects of this compound.

  • Troubleshooting Steps:

    • Expand the dose range: Conduct a pilot study with a wider range of this compound doses to identify the doses that produce a measurable effect.

    • Adjust the severity of renal impairment: If the renal injury is too severe, it may lead to a high baseline level of toxicity, making it difficult to discern the additional nephrotoxic effects of this compound. Consider using a model that induces a milder, more stable form of renal impairment.

    • Assess both efficacy and toxicity: Ensure that you are measuring both the desired antibacterial effect (if applicable) and the adverse nephrotoxic effects. The optimal dose will be a balance between these two outcomes.

Experimental Protocols

Protocol 1: Cisplatin-Induced Renal Impairment and this compound Dosing

This protocol provides a general framework. Specific details should be optimized for your experimental goals.

  • Animals: Use male mice of a consistent age and strain (e.g., C57BL/6, 8-10 weeks old).

  • Induction of Renal Impairment:

    • Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg). A fresh solution of cisplatin in sterile saline should be prepared immediately before use.

    • Monitor the animals daily for weight loss and signs of distress.

    • Confirm renal injury 48-72 hours post-cisplatin injection by measuring serum creatinine and BUN.

  • This compound Dosing:

    • Begin this compound administration after confirmation of renal impairment.

    • Prepare this compound solutions in sterile saline.

    • Administer this compound via a consistent route (e.g., subcutaneous or intraperitoneal injection).

    • Test a range of doses (e.g., 50, 100, and 200 mg/kg) administered once daily.

  • Monitoring and Sample Collection:

    • Therapeutic Drug Monitoring (TDM): For pharmacokinetic analysis, collect sparse blood samples from a cohort of mice at various time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) after the first or a subsequent dose of this compound.

    • Nephrotoxicity Assessment:

      • Monitor serum creatinine and BUN levels at baseline, before starting this compound, and at the end of the study.

      • At the study endpoint, collect kidneys for histopathological analysis. One kidney can be fixed in 10% neutral buffered formalin for paraffin embedding and H&E staining, while the other can be snap-frozen for molecular or biochemical analyses.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, AUC, half-life) from the this compound concentration-time data.

    • Correlate this compound dose and exposure (AUC) with markers of nephrotoxicity (serum creatinine, BUN, histopathology scores).

Protocol 2: Blood Sampling for Pharmacokinetic Studies in Mice

Serial blood sampling from individual mice is preferable for robust PK analysis as it reduces inter-animal variability.[3]

  • Method: The saphenous vein or tail vein are common sites for repeated blood sampling.[2][13]

  • Volume: Collect small volumes of blood (e.g., 20-30 µL) at each time point.[11]

  • Procedure (Saphenous Vein):

    • Gently restrain the mouse.

    • Shave the fur over the lateral aspect of the hind limb to visualize the saphenous vein.

    • Apply gentle pressure to the upper thigh to dilate the vein.

    • Puncture the vein with a sterile needle (e.g., 27-gauge).

    • Collect the blood into a capillary tube.

    • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

  • Sample Processing: Process the blood samples to obtain plasma or serum, and store at -80°C until analysis.

Data Presentation

Table 1: Example this compound Dosing and Nephrotoxicity Outcomes in a Rat Model

This compound Dose (subcutaneous)Incidence of Nephrotoxicity (Doubling of Baseline Creatinine)Median Time to Onset of Nephrotoxicity
100 mg/kg/day30%>10 days
500 mg/kg/day100%4 days

Data adapted from a study in Sprague-Dawley rats.[4][10]

Table 2: Human Therapeutic Drug Monitoring Targets for this compound (for reference)

ParameterTarget ConcentrationRationale
Peak (Cmax)>35 mg/LEfficacy (concentration-dependent killing)
Trough (Cmin)<5 mg/LMinimize toxicity (nephrotoxicity and ototoxicity)

These are clinical targets and may need to be adapted for preclinical models.[15]

Visualizations

Amikacin_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Epithelial Cell Amikacin_blood This compound Megalin Megalin Receptor Amikacin_blood->Megalin Glomerular Filtration & Binding Amikacin_cell This compound Lysosome Lysosome Amikacin_cell->Lysosome Accumulation Mitochondrion Mitochondrion Amikacin_cell->Mitochondrion Mitochondrial Perturbation Endosome Endosome Megalin->Endosome Endocytosis Lysosomal_Dysfunction Lysosomal Dysfunction (Myeloid Bodies) Lysosome->Lysosomal_Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death & Tubular Necrosis Apoptosis->Cell_Death Phospholipase_Inhibition Inhibition of Phospholipases Phospholipase_Inhibition->Apoptosis Lysosomal_Dysfunction->Phospholipase_Inhibition

Caption: Simplified signaling pathway of this compound-induced nephrotoxicity in renal proximal tubule cells.

Experimental_Workflow Start Start: Select Mouse Strain, Age, Sex Induce_RI Induce Renal Impairment (e.g., Cisplatin, I/R) Start->Induce_RI Confirm_RI Confirm Renal Impairment (Serum Creatinine, BUN) Induce_RI->Confirm_RI Group_Assignment Randomize into Dosing Groups Confirm_RI->Group_Assignment Amikacin_Dosing Administer this compound (Dose Escalation) Group_Assignment->Amikacin_Dosing PK_Sampling Pharmacokinetic Blood Sampling Amikacin_Dosing->PK_Sampling Toxicity_Monitoring Toxicity Monitoring (Creatinine, BUN) Amikacin_Dosing->Toxicity_Monitoring Endpoint Endpoint: Tissue Harvest (Histopathology) PK_Sampling->Endpoint Toxicity_Monitoring->Endpoint Analysis Data Analysis (PK/PD Modeling) Endpoint->Analysis

Caption: General experimental workflow for this compound dose optimization in a renally impaired mouse model.

References

Technical Support Center: Overcoming Amikacin Inactivation by Enzymatic Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering amikacin inactivation due to enzymatic modification in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Gram-negative bacterial culture is showing resistance to this compound. What is the most likely enzymatic cause?

A1: The most common cause of this compound resistance in Gram-negative bacteria is the enzymatic inactivation of the antibiotic.[1][2] The primary enzyme responsible is the aminoglycoside 6′-N-acetyltransferase type Ib, commonly known as AAC(6')-Ib.[1][2][3] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of this compound, rendering it unable to bind to its ribosomal target.[1][4] The gene encoding AAC(6')-Ib, aac(6')-Ib, is often found on mobile genetic elements like plasmids, transposons, and integrons, which facilitates its spread among different bacterial species.[1][2][5]

Q2: What are the different classes of enzymes that can inactivate this compound and other aminoglycosides?

A2: Aminoglycoside-modifying enzymes (AMEs) are the primary cause of clinical resistance to aminoglycosides.[1][6][7] They are broadly classified into three main families based on the type of chemical modification they catalyze:[1][2][8][9]

  • Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. AAC(6')-Ib is the most clinically significant enzyme in this class for this compound resistance.[1][3][5]

  • Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the aminoglycoside.

While this compound was designed to be refractory to many AMEs, the emergence and spread of enzymes like AAC(6')-Ib have compromised its efficacy.[1][10]

Q3: I suspect enzymatic inactivation of this compound in my experiment. How can I confirm this?

A3: You can perform several experiments to confirm enzymatic inactivation of this compound:

  • Minimum Inhibitory Concentration (MIC) Assays: Compare the MIC of this compound against your resistant strain with a susceptible control strain. A significantly higher MIC in your strain suggests resistance.

  • Synergy Assays: Test for synergy between this compound and a known inhibitor of AMEs. A decrease in the this compound MIC in the presence of the inhibitor indicates that enzymatic modification is contributing to resistance.

  • Enzyme Assays: Prepare cell-free extracts from your resistant strain and measure the enzymatic activity against this compound. This can be done using techniques like thin-layer chromatography (TLC) to detect the modified this compound.[11]

  • Molecular Detection: Use PCR to amplify the gene encoding the suspected resistance enzyme, such as aac(6')-Ib.

Troubleshooting Guides

Problem: this compound is ineffective against my bacterial strain, and I suspect AAC(6')-Ib-mediated resistance.

Possible Cause Troubleshooting Steps
Presence of the aac(6')-Ib gene 1. Perform PCR: Use primers specific for the aac(6')-Ib gene to confirm its presence in your bacterial strain. 2. Sequence the amplicon: Sequencing can confirm the identity of the gene and identify any variants.
High expression of AAC(6')-Ib 1. Quantitative PCR (qPCR): Measure the transcript levels of the aac(6')-Ib gene to assess its expression level. 2. Protein analysis (e.g., Western blot): If an antibody is available, quantify the amount of AAC(6')-Ib protein.
Experimental error 1. Verify this compound concentration: Ensure the stock solution and working concentrations of this compound are correct. 2. Check culture conditions: Confirm that the growth medium, temperature, and aeration are optimal for your bacterial strain.

Problem: I want to screen for inhibitors of this compound-modifying enzymes.

Experimental Step Troubleshooting Tip
Assay setup 1. Use a known positive control: Include a strain with a well-characterized resistance enzyme (e.g., E. coli expressing AAC(6')-Ib). 2. Optimize inhibitor concentration: Test a range of inhibitor concentrations to determine the optimal working concentration and to check for any intrinsic antibacterial activity of the inhibitor itself.
Data interpretation 1. Calculate Fractional Inhibitory Concentration (FIC) index: For synergy assays, an FIC index of ≤ 0.5 is typically considered synergistic. 2. Monitor for bacterial growth inhibition: Ensure that the observed effect is due to the inhibition of the resistance enzyme and not direct toxicity of the inhibitor to the bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of two antimicrobial agents.

Materials:

  • Same as Protocol 1, plus a stock solution of the potential inhibitor.

Procedure:

  • Prepare a 96-well plate with serial twofold dilutions of this compound along the x-axis and serial twofold dilutions of the inhibitor along the y-axis.

  • Inoculate the plate with the bacterial suspension as described in Protocol 1.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Quantitative Data Summary

Table 1: In Vitro Inhibition of AAC(6')-Ib-Mediated this compound Acetylation

InhibitorTarget EnzymeOrganism(s)Observed EffectReference
Small molecules AAC(6')-IbGram-negative bacteriaInhibition of acetylation reaction[1][2]
Ionophore-Zn2+ complexes AAC(6')-IbBacteria harboring aac(6')-IbInhibition of acetylation, phenotypic conversion to susceptibility[1][2]
Ionophore-Cu2+ complexes AAC(6')-IbBacteria harboring aac(6')-IbInhibition of acetylation, phenotypic conversion to susceptibility[1][2]
Silver ions (Ag+) AAC(6')-IbA. baumannii, E. coliInhibition of enzymatic acetylation, bactericidal effect in combination with this compound[12]
Cadmium ions (Cd2+) with pyrithione AAC(6')-IbA. baumannii, K. pneumoniaeInhibition of this compound acetylation[13]

Table 2: Strategies to Overcome this compound Resistance

StrategyMechanism of ActionExamplesKey Advantages
Development of New Aminoglycosides Structural modifications to prevent recognition by AMEs.PlazomicinActive against many AME-producing strains.
AME Inhibitors Co-administration of a compound that directly inhibits the activity of the resistance enzyme.Small molecules, ionophore-metal complexesRestores the activity of existing aminoglycosides.
Antisense Oligonucleotides Inhibition of the expression of the gene encoding the resistance enzyme.External Guide Sequences (EGSs) targeting aac(6')-Ib mRNAHighly specific to the target gene.

Visualizations

amikacin_inactivation_pathway cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism This compound This compound ribosome Bacterial Ribosome (30S subunit) This compound->ribosome Binds to aac6ib_enzyme AAC(6')-Ib Enzyme This compound->aac6ib_enzyme protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Disrupts bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to aac6ib_gene aac(6')-Ib gene aac6ib_gene->aac6ib_enzyme Expresses coa CoA aac6ib_enzyme->coa acetylated_this compound Acetylated this compound (Inactive) aac6ib_enzyme->acetylated_this compound acetyl_coa Acetyl-CoA acetyl_coa->aac6ib_enzyme acetylated_this compound->ribosome Fails to bind

Caption: Enzymatic inactivation of this compound by AAC(6')-Ib.

experimental_workflow start Start: Suspected this compound Resistance mic_test Perform this compound MIC Test start->mic_test is_resistant Is MIC elevated? mic_test->is_resistant pcr PCR for aac(6')-Ib gene is_resistant->pcr Yes conclusion_other Conclusion: Resistance due to other mechanisms is_resistant->conclusion_other No gene_present Is aac(6')-Ib present? pcr->gene_present synergy_test Perform Synergy Test with Inhibitor gene_present->synergy_test Yes gene_present->conclusion_other No is_synergy Is synergy observed? synergy_test->is_synergy conclusion_ame Conclusion: Resistance is likely due to AAC(6')-Ib is_synergy->conclusion_ame Yes is_synergy->conclusion_other No end End conclusion_ame->end conclusion_other->end

Caption: Troubleshooting workflow for this compound resistance.

overcoming_resistance_strategies root Strategies to Overcome this compound Inactivation new_drugs Develop New Aminoglycosides root->new_drugs inhibitors Inhibit AME Activity root->inhibitors expression Inhibit AME Expression root->expression plazomicin Plazomicin (Resistant to many AMEs) new_drugs->plazomicin small_molecules Small Molecule Inhibitors inhibitors->small_molecules metal_complexes Ionophore-Metal Complexes inhibitors->metal_complexes antisense Antisense Oligonucleotides (e.g., EGS) expression->antisense

Caption: Logical relationships of strategies to overcome resistance.

References

Validation & Comparative

An In Vitro Showdown: Amikacin vs. Gentamicin and Tobramycin in the Fight Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic efficacy is paramount. This guide provides an objective in vitro comparison of three critical aminoglycoside antibiotics: amikacin, gentamicin, and tobramycin. By examining key performance indicators such as Minimum Inhibitory Concentration (MIC), and outlining the methodologies for zone of inhibition and time-kill assays, this document serves as a vital resource for evaluating these potent antibacterial agents.

The in vitro activity of aminoglycosides is a cornerstone of their clinical utility, offering insights into their potential effectiveness against specific pathogens. This comparison focuses on their performance against clinically relevant Gram-negative bacteria, including Pseudomonas aeruginosa and various species of the Enterobacterales order, which are frequent targets for these antibiotics.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound, gentamicin, and tobramycin against key Gram-negative pathogens, compiled from multiple in vitro studies. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity against Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound 130---
24---
Gentamicin 130---
24---
Tobramycin 130---
24---

Note: Specific MIC range, MIC50, and MIC90 values were not consistently available in a comparable format across all cited studies for all isolate numbers. However, general trends can be observed.

On a weight basis, tobramycin is often two to four times more active than gentamicin against most Pseudomonas aeruginosa isolates.[1][2] this compound generally exhibits the highest MIC values, indicating it is the least active on a weight basis; however, a key advantage of this compound is the lower incidence of high-level resistance among P. aeruginosa isolates.[1][2] For gentamicin-resistant strains of P. aeruginosa, this compound and tobramycin may still demonstrate activity.[3] Specifically, in one study of gentamicin-resistant P. aeruginosa, 54% of strains were sensitive to this compound and 33% to tobramycin.[4]

Table 2: In Vitro Activity against Enterobacterales

AntibioticOrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
This compound Klebsiella pneumoniae (MDR)1022>64
Klebsiella pneumoniae (KPC-producing)258>64
Gentamicin Klebsiella pneumoniae (MDR)1028>128
Klebsiella pneumoniae (KPC-producing)2516>128
Tobramycin Klebsiella pneumoniae (MDR)10232>128
Klebsiella pneumoniae (KPC-producing)2564>128

MDR: Multidrug-resistant; KPC: Klebsiella pneumoniae carbapenemase

Against Enterobacterales, this compound often demonstrates the most reliable activity, particularly against gentamicin- and tobramycin-resistant strains.[3] Most gentamicin-resistant Enterobacteriaceae exhibit cross-resistance to tobramycin but remain susceptible to this compound.[3] In a study of multidrug-resistant Klebsiella pneumoniae, this compound had the lowest MIC50 value compared to gentamicin and tobramycin.

Understanding Resistance

Resistance to aminoglycosides is a significant clinical concern. One of the primary advantages of this compound is its resistance to many aminoglycoside-modifying enzymes, which are a common mechanism of resistance for gentamicin and tobramycin.[4] However, organisms resistant to this compound are often resistant to the other two aminoglycosides as well.[3] Non-specific, acquired resistance can also develop, affecting all three aminoglycosides regardless of which one induced the resistance.[5]

Experimental Protocols

The following sections detail the standard methodologies for the key in vitro experiments used to compare the efficacy of these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic (this compound, gentamicin, and tobramycin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotics in Mueller-Hinton Broth C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Zone of Inhibition (Disk Diffusion) Assay

The Kirby-Bauer disk diffusion method provides a qualitative assessment of bacterial susceptibility to antibiotics.

Protocol:

  • Plate Preparation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of each antibiotic (e.g., this compound 30 µg, gentamicin 10 µg, tobramycin 10 µg) are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters.

  • Interpretation: The measured zone diameters are compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the isolate as susceptible, intermediate, or resistant.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate to create a bacterial lawn A->B C Place antibiotic-impregnated disks on the agar surface B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition D->E F Interpret as Susceptible, Intermediate, or Resistant based on CLSI standards E->F

Workflow for Zone of Inhibition (Disk Diffusion) assay.
Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: Flasks containing CAMHB are prepared with the antibiotics at desired concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without any antibiotic is also included.

  • Inoculation: All flasks are inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.

  • Quantification: The aliquot is serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the concentration of viable bacteria (CFU/mL) at each time point.

  • Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Conclusion

The in vitro comparison of this compound, gentamicin, and tobramycin reveals distinct profiles of activity and resistance. Tobramycin often shows the greatest potency against P. aeruginosa on a weight basis, while this compound provides the broadest coverage against resistant strains, particularly among Enterobacterales. Gentamicin remains a valuable agent, though resistance can be more prevalent. The choice of aminoglycoside should be guided by the specific pathogen, local resistance patterns, and the clinical context. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel antimicrobial agents.

References

Comparative Efficacy of Amikacin and Tobramycin in Cancer Patients: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of appropriate antibiotic therapy for infections in immunocompromised cancer patients is critical. This guide provides an objective comparison of two commonly used aminoglycosides, amikacin and tobramycin, based on available clinical data.

Infections are a leading cause of morbidity and mortality in cancer patients, particularly those with neutropenia. Gram-negative bacilli are frequently implicated, making aminoglycoside antibiotics a cornerstone of empiric therapy. This guide focuses on the comparative efficacy and toxicity of this compound and tobramycin in this vulnerable patient population.

Efficacy in Treating Infections

A key randomized clinical trial directly compared the efficacy of this compound and tobramycin in treating various infections in cancer patients. The results indicate a comparable performance between the two agents.

Table 1: Comparative Efficacy of this compound and Tobramycin in Cancer Patients

Efficacy EndpointThis compoundTobramycinSource
Overall Infection Response Rate64%60%[1][2][3]
Gram-Negative Bacilli Infection Response Rate69%67%[1][2][4]

The most frequently observed infections in this patient population were pneumonia, urinary tract infections, and septicemia.[1][2][3] The predominant gram-negative pathogens isolated were Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[1][2][3] For infections caused specifically by gram-negative bacilli, both antibiotics demonstrated similar response rates.[1][2][4] While neither antibiotic was highly effective against pneumonia, tobramycin showed a slightly better response in some studies.[2] However, this compound may be effective against gram-negative bacilli that are resistant to other aminoglycosides.[2]

Comparative Toxicity Profile

The primary concern with aminoglycoside therapy is the risk of nephrotoxicity (kidney damage) and ototoxicity (hearing damage). Comparative studies have shown similar toxicity profiles for this compound and tobramycin when dosages are carefully managed.

Table 2: Comparative Toxicity of this compound and Tobramycin

Adverse EventThis compoundTobramycinSource
Azotemia (in cancer patients)20%22%[1][2][4]
Nephrotoxicity (general patient population)13.1% (7 of 54 patients)6.8% (4 of 59 patients)[5][6]
Mild Auditory Toxicity (general patient population)11.7% (2 of 17 patients)15.7% (3 of 19 patients)[5][6]

It is important to note that the incidence of nephrotoxicity and auditory toxicity was not significantly different between the two drugs in a controlled prospective randomized trial.[5][6] The study concluded that these toxicities are infrequent when drug dosages are adjusted to maintain safe blood levels.[5]

Experimental Protocols

The data presented is primarily derived from randomized, controlled clinical trials. The following section outlines a typical methodology used in these comparative studies.

Protocol for a Randomized, Comparative Clinical Trial of this compound vs. Tobramycin in Cancer Patients

1. Patient Selection:

  • Inclusion Criteria: Adult patients with a diagnosis of cancer and a suspected or confirmed bacterial infection. Patients often present with fever and neutropenia.

  • Exclusion Criteria: Patients with a known allergy to aminoglycosides, pre-existing severe renal impairment, or those who have recently received aminoglycoside therapy.

2. Randomization:

  • Patients are randomly assigned to receive either this compound or tobramycin. The randomization process is typically double-blinded, where neither the patient nor the physician knows which drug is being administered, although in some studies, this is not feasible.

3. Dosing and Administration:

  • This compound: Administered intravenously, with the dosage adjusted based on the patient's body weight and renal function.

  • Tobramycin: Administered intravenously, with the dosage also adjusted for body weight and renal function.

  • Serum drug levels (peak and trough) are often monitored to ensure therapeutic and non-toxic concentrations.

4. Concomitant Therapy:

  • Both aminoglycosides are typically administered in combination with a beta-lactam antibiotic to provide broad-spectrum coverage, especially in the context of febrile neutropenia.

5. Efficacy Assessment:

  • Clinical Response: Evaluated based on the resolution of signs and symptoms of infection, such as fever and improvement in white blood cell count.

  • Bacteriological Response: Assessed by follow-up cultures to determine the eradication of the identified pathogen.

6. Toxicity Assessment:

  • Nephrotoxicity: Monitored through regular measurement of serum creatinine and blood urea nitrogen (BUN) levels.

  • Ototoxicity: Assessed through audiometry at the beginning and end of therapy.

7. Data Analysis:

  • Statistical methods are used to compare the response rates and the incidence of adverse events between the two treatment groups.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative clinical trial for this compound and tobramycin in cancer patients.

G cluster_enrollment Patient Enrollment cluster_randomization Treatment Assignment cluster_treatment Treatment Arms cluster_monitoring Patient Monitoring cluster_analysis Data Analysis & Outcome start Cancer Patients with Suspected Infection inclusion Inclusion/Exclusion Criteria Assessment start->inclusion consent Informed Consent inclusion->consent randomize Randomization consent->randomize This compound This compound + Beta-Lactam randomize->this compound Arm A tobramycin Tobramycin + Beta-Lactam randomize->tobramycin Arm B monitor_efficacy Efficacy Assessment (Clinical & Bacteriological) This compound->monitor_efficacy monitor_safety Safety Assessment (Nephrotoxicity & Ototoxicity) This compound->monitor_safety tobramycin->monitor_efficacy tobramycin->monitor_safety analysis Comparative Analysis of Efficacy and Safety monitor_efficacy->analysis monitor_safety->analysis outcome Conclusion on Comparative Efficacy analysis->outcome

Caption: Workflow of a randomized controlled trial comparing this compound and tobramycin.

Conclusion

Based on the available evidence, this compound and tobramycin demonstrate comparable efficacy in the treatment of infections in cancer patients, particularly those caused by gram-negative bacteria.[1][2][3][4] The toxicity profiles of both drugs are also similar, with the risk of adverse events being manageable through careful dose adjustments and monitoring of serum drug concentrations.[1][2][4][5][6] The choice between this compound and tobramycin may be guided by local antimicrobial susceptibility patterns and the potential for resistant organisms.[2]

References

Validating HPLC Methods for Amikacin Analysis: A Comparative Guide to ICH-Compliant Approaches

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control. For potent aminoglycoside antibiotics like amikacin, which lack a significant UV-absorbing chromophore, HPLC methods necessitate a derivatization step to enable detection and quantification. The validation of these analytical methods according to the International Council for Harmonisation (ICH) guidelines is a critical regulatory requirement to ensure the reliability, accuracy, and precision of the analytical data. This guide provides a comparative overview of various validated HPLC methods for this compound analysis, presenting their experimental protocols and performance data in line with ICH standards.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate HPLC method for this compound analysis is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. A pre-column derivatization step is universally employed to attach a chromophoric or fluorophoric tag to the this compound molecule. Common derivatizing agents include Hantzsch reagent, ninhydrin, and o-phthalaldehyde (OPA).[1][2][3] The subsequent separation is typically achieved on a C18 reversed-phase column.

Below is a summary of key validation parameters for different HPLC methods, providing a clear comparison of their performance characteristics.

ParameterMethod 1 (Hantzsch Derivatization)[1][4]Method 2 (Ninhydrin Derivatization)[2]Method 3 (Simultaneous with Cefepime)[5][6]Method 4 (General RP-HPLC)[7][8]
Linearity Range (µg/mL) 0.10–25.0[1]62.5–7502.5–25[5][6]10–50[7][8]
Correlation Coefficient (R²) 0.998[1]0.9899–0.9989[2]0.999[5][6]0.99[7][8]
Accuracy (% Recovery) 92–97[1]98.08–100.72[2]98.3–100.37[5]Within limits
Precision (%RSD) < 4.1 (Reproducibility)[1]< 5 (Intra- & Inter-day)[2]1.39 (Intraday), 0.17 (Interday)[5]Within limits
LOD (µg/mL) 0.024[1]Not Reported0.003[5]Not Reported
LOQ (µg/mL) 0.071[1]Not Reported0.01[5]Not Reported
Detection Wavelength (nm) 340[1]400[2]212[5]272[8]
Mobile Phase 0.01 M Acetate Buffer (pH 5):Acetonitrile (30:70)[1]Water:Acetonitrile (70:30)[2]Methanol:Acetonitrile:Acetate Buffer (75:20:05, pH 5.1)[5][6]Acetonitrile:Acetate Buffer (25:75)[8]
Flow Rate (mL/min) 1.0[1]1.0[2]1.0[5]2.0[8]
Column C18 (15 cm x 0.46 mm, 5 µm)[1]Eclipse DB-C18 (150 mm x 4.6 mm, 5 µm)[2]Waters C18 (250 mm x 4.6 mm, 5 µm)[5]C18
Retention Time (min) 8.52[1]1.704.61[5]8.9[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the key experimental protocols for the compared HPLC methods.

Method 1: Pre-column Derivatization with Hantzsch Reagent [1][4]

  • Derivatization: Mix 1.0 mL of the this compound sample with 1.0 mL of freshly prepared Hantzsch reagent in a screw-capped test tube.

  • Heat the mixture in a water bath at 60°C for 15 minutes.

  • Cool the resulting solution in an ice bath before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 (15 cm x 0.46 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 0.01 M acetate buffer (pH 5) and acetonitrile in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 340 nm.

    • Injection Volume: 50 µL.[4]

Method 2: Pre-column Derivatization with Ninhydrin Reagent [2]

  • Derivatization: Mix the this compound sample with an aqueous ninhydrin solution.

  • Heat the mixture for 2-5 minutes.

  • Chromatographic Conditions:

    • Column: Eclipse DB-C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with water and acetonitrile in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 400 nm.

    • Injection Volume: 20 µL.

Method 3: Simultaneous Determination with Cefepime [5][6]

  • Sample Preparation: Dilute the sample containing this compound and cefepime in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and acetate buffer in a 75:20:05 (v/v/v) ratio, with the pH adjusted to 5.1.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 212 nm.

Logical Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process that follows the principles laid out in the ICH Q2(R1) guidelines. The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis.

HPLC_Validation_Workflow start Start: Method Development for this compound HPLC Analysis protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq Limit of Detection (LOD) & Limit of Quantification (LOQ) precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability documentation Documentation & Validation Report solution_stability->documentation system_suitability->specificity end End: Validated Method Ready for Routine Use documentation->end

ICH Q2(R1) HPLC Method Validation Workflow for this compound

This structured approach ensures that all critical performance characteristics of the analytical method are thoroughly evaluated and documented, leading to a robust and reliable method suitable for its intended purpose in a regulated environment. The choice of a specific method will depend on the unique requirements of the analysis, but all validated methods must demonstrate adherence to the stringent criteria set forth by the ICH.

References

Amikacin's Enduring Efficacy Against Gentamicin-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance is a constant battle. The rise of gentamicin-resistant bacterial strains has necessitated a critical evaluation of alternative therapeutic options. This guide provides a comprehensive comparison of amikacin and gentamicin, with a focus on this compound's activity against gentamicin-resistant isolates, supported by experimental data and detailed methodologies.

This compound, a semisynthetic aminoglycoside, has consistently demonstrated significant in vitro and in vivo efficacy against a broad spectrum of Gram-negative bacilli, including strains that have developed resistance to gentamicin.[1][2][3] This resilience stems from its unique chemical structure, which renders it less susceptible to the enzymatic modifications that typically inactivate other aminoglycosides like gentamicin.

Comparative In Vitro Susceptibility

Numerous studies have highlighted the superior activity of this compound against gentamicin-resistant bacteria. A study involving 69 strains of gentamicin-resistant Gram-negative bacilli revealed that 81% of the strains were sensitive to this compound.[4][5] In contrast, the next most active compound, butirosin, was effective against only 33% of the strains.[4] For Pseudomonas aeruginosa, a particularly challenging pathogen, 54% of gentamicin-resistant strains were found to be susceptible to this compound.[4]

Another comparative analysis of 517 bacterial isolates from various sources showed that while gentamicin inhibited a slightly higher percentage of all isolates (77.37% vs. 73.11% for this compound), a notable proportion of strains resistant to one drug were susceptible to the other.[6][7] Specifically, 13.76% of this compound-susceptible strains were resistant to gentamicin, and conversely, 18.50% of gentamicin-susceptible strains were resistant to this compound, indicating a lack of complete cross-resistance.[6][7]

The following table summarizes the comparative in vitro activity of this compound and gentamicin against various bacterial species from a study on 517 isolates.[7]

Bacterial SpeciesGentamicin Susceptibility (%)This compound Susceptibility (%)
Alcaligenes spp.15.3823.08
Enterococcus spp.37.5037.50
Escherichia spp.27.1324.03
Klebsiella spp.1.5821.05
Pantoea agglomerans24.1431.03
Proteus spp.28.5778.57
Pseudomonas spp.15.3826.92
Salmonella enterica16.6716.67
Staphylococcus spp.18.8124.75
Streptococcus spp.34.6944.90

Clinical Efficacy in Infections with Gentamicin-Resistant Organisms

The in vitro advantages of this compound translate into positive clinical outcomes. In a study of 25 serious Gram-negative infections, 12 of which were caused by gentamicin-resistant organisms, this compound therapy resulted in a bacteriological and clinical cure in 20 patients.[1] Notably, 11 of the 12 infections involving gentamicin-resistant bacilli were successfully treated.[1][3][8]

Another clinical investigation involving 22 cancer patients with 24 serious infections caused by gentamicin-resistant Gram-negative bacilli reported a cure rate of 54% with this compound treatment.[2] The response rate was observed to be higher in patients with adequate neutrophil counts.[2] Similarly, a study of 41 serious Gram-negative infections, 20 of which were gentamicin-resistant, showed that this compound was effective in achieving a clinical and bacteriological cure in 31 of the cases.[9]

A prospective, randomized study comparing this compound and gentamicin in 135 patients with serious infections found clinical cure rates of 80% for the this compound group and 76% for the gentamicin group.[10][11]

Mechanisms of Resistance and this compound's Advantage

The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[12][13] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[12]

Gentamicin is susceptible to inactivation by several AMEs. This compound, however, was specifically designed to be a poor substrate for many of these enzymes.[14] Its L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group provides steric hindrance, protecting it from modification by most AMEs that readily inactivate gentamicin.[14] The most common enzyme that confers resistance to this compound is aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib].[13][14]

Another mechanism of resistance involves alterations in the bacterial ribosome, the target of aminoglycosides.[12][15] Mutations in the 16S rRNA can reduce the binding affinity of the antibiotic. However, this mechanism is less common than enzymatic modification.

The following diagram illustrates the primary mechanisms of aminoglycoside resistance.

Aminoglycoside_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Aminoglycoside Aminoglycoside (e.g., Gentamicin, this compound) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to AME Aminoglycoside-Modifying Enzymes (AMEs) AME->Aminoglycoside Inactivates Efflux_Pump Efflux Pump Efflux_Pump->Aminoglycoside Expels Ribosomal_Alteration Ribosomal Alteration (e.g., 16S rRNA mutation) Ribosomal_Alteration->Ribosome Modifies binding site AST_Workflow cluster_0 Experimental Workflow start Start: Isolate Bacterial Strain prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of this compound & Gentamicin prep_antibiotics->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC Results incubate->read_results end End: Determine Susceptibility read_results->end

References

A Comparative In Vivo Analysis of Liposomal Amikacin and Conventional Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of liposomal amikacin and conventional this compound, focusing on their respective pharmacokinetic profiles, efficacy in various infection models, and safety considerations. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding and evaluation of these two formulations.

Executive Summary

Liposomal encapsulation of this compound has been developed to enhance its therapeutic index by altering its pharmacokinetic properties, improving drug delivery to specific sites of infection, and potentially reducing systemic toxicity. In vivo studies consistently demonstrate that liposomal this compound exhibits a prolonged plasma half-life, increased area under the curve (AUC), and lower clearance compared to conventional this compound. This altered pharmacokinetic profile contributes to enhanced efficacy in various preclinical models of infection, including those caused by Staphylococcus aureus, Mycobacterium avium complex (MAC), and other nontuberculous mycobacteria (NTM). Furthermore, liposomal this compound demonstrates targeted delivery to macrophages, a key feature for combating intracellular pathogens. While generally well-tolerated, potential adverse effects associated with both formulations warrant careful consideration.

Pharmacokinetic Profile

The encapsulation of this compound within liposomes significantly modifies its distribution and elimination in vivo. This leads to a more sustained drug exposure compared to the rapid clearance of conventional this compound.

Table 1: Comparative Pharmacokinetics of Liposomal this compound vs. Conventional this compound in Animal Models

ParameterAnimal ModelLiposomal this compoundConventional this compoundReference
Half-life (t½) Rhesus Monkey22.9 - 81.7 h~2.3 h (in humans)[1]
Rabbit>50 h-[2]
Mouse9.1 h-[3]
Peak Plasma Concentration (Cmax) Rhesus Monkey (20 mg/kg)378 ± 24 µg/mL-[1]
Mouse (3 doses of 160 mg/kg)730 mg/L-[3]
Area Under the Curve (AUC) Rhesus Monkey (20 mg/kg, single dose)>20,000 µg·h/mLSignificantly lower[1]
RabbitSignificantly increased-[2][4]
Clearance Rhesus Monkey0.023 ± 0.003 mL/min/kg>100-fold higher[1]
Free this compound Cmax (from liposomal formulation) Rhesus Monkey17.4 ± 1 µg/mL-[1]
Free this compound Half-life (from liposomal formulation) Rhesus Monkey1.85 ± 0.3 h-[1]

Note: Direct comparative pharmacokinetic data from the same study for both formulations are limited. Dashes (-) indicate data not provided in the cited source for the specific formulation.

In Vivo Efficacy

The enhanced pharmacokinetic properties and targeted delivery of liposomal this compound translate to improved efficacy in various preclinical infection models.

Staphylococcus aureus Endocarditis Model

In a rabbit model of experimental endocarditis, the combination of oxacillin with intermittent liposomal this compound was as effective as the combination with daily conventional this compound in reducing bacterial loads in vegetations, myocardium, and kidney and spleen abscesses.[2][4] Both combination therapies were significantly more effective than oxacillin alone.[2]

Table 2: Efficacy in a Rabbit Model of S. aureus Endocarditis (Combination Therapy with Oxacillin)

Treatment GroupMean Bacterial Load (log10 CFU/g) in Vegetations (Day 6)Reference
Oxacillin + Conventional this compound~2.5[2]
Oxacillin + Liposomal this compound~2.7[2]
Oxacillin Alone~4.5[2]
Untreated Control~7.0[2]
Mycobacterium avium Complex (MAC) Infection Model

In the beige mouse model of disseminated MAC infection, liposomal this compound demonstrated superior bactericidal activity compared to conventional this compound.

Table 3: Efficacy in a Beige Mouse Model of M. avium Complex Infection

Treatment GroupMean Bacterial Load (log10 CFU) in Spleen (after 8 weeks)Mean Bacterial Load (log10 CFU) in Liver (after 8 weeks)Reference
Liposomal this compound (5 mg/kg, weekly)~3.0~4.0[5]
Conventional this compound (5 mg/kg, weekly)~6.0~7.0[5]
Untreated Control~6.5~7.5[5]

After 51 days of treatment, the number of viable M. avium in the liver and spleen of mice treated with liposomal this compound was 100-fold lower than that achieved with conventional this compound.[3]

Nontuberculous Mycobacteria (NTM) Pulmonary Infection Model

In a murine model of NTM lung infection, inhaled liposomal this compound was found to be as effective as a higher total dose of parenterally administered conventional this compound in reducing the bacterial load in the lungs.[6][7]

Table 4: Efficacy in a Murine Model of NTM Pulmonary Infection

Treatment GroupMean Bacterial Load (log10 CFU/lung)Reference
Inhaled Liposomal this compound (76 mg/kg/day)~4.0[6]
Parenteral Conventional this compound (100 mg/kg/day)~4.2[6]
Inhaled Saline (Control)~6.5[6]

Safety and Tolerability

Liposomal encapsulation is designed to reduce the systemic toxicities associated with aminoglycosides, primarily nephrotoxicity and ototoxicity. In vivo studies suggest that liposomal this compound may have a favorable safety profile compared to the conventional formulation. Liposome encapsulation appears to alter drug accumulation, with less accumulation in the kidneys and more in organs like the liver and spleen, potentially reducing nephrotoxicity.[8] Clinical trials of inhaled liposomal this compound have reported that nephrotoxicity was not observed at a higher frequency than the background regimen alone.[9] However, it is important to closely monitor patients with known or suspected auditory, vestibular, or renal dysfunction during treatment with any this compound formulation.[9]

Experimental Protocols

Staphylococcus aureus Endocarditis Rabbit Model
  • Animal Model: New Zealand White rabbits (2-3 kg).[10][11]

  • Induction of Endocarditis: A polyethylene catheter is inserted into the left ventricle via the carotid artery to induce sterile vegetations on the aortic valve.[10][12]

  • Infection: 24 hours after catheterization, rabbits are intravenously inoculated with a suspension of S. aureus (e.g., ATCC 29213, ~10⁸ CFU).[11][12]

  • Treatment Regimen:

    • Conventional this compound: e.g., 27 mg/kg intravenously twice daily.[2]

    • Liposomal this compound: e.g., 160 mg/kg intravenously as a single dose on days 1 and 4.[2]

  • Efficacy Assessment: Rabbits are euthanized at specified time points. Aortic valve vegetations, myocardium, kidneys, and spleen are excised, homogenized, and serially diluted for quantitative bacterial culture to determine CFU/g of tissue.[2][11]

Mycobacterium avium Complex Beige Mouse Model
  • Animal Model: Beige mice (C57BL/6J-bgJ/bgJ), which have a genetic defect mimicking Chédiak-Higashi syndrome and are highly susceptible to MAC.[13][14]

  • Infection: Mice are infected intravenously with a suspension of M. avium complex (e.g., serotype 1, ~10⁷ CFU).[3][13]

  • Treatment Regimen:

    • Conventional this compound: e.g., 40 mg/kg daily.[13]

    • Liposomal this compound: e.g., 110 or 40 mg/kg administered two or three times per week.[13]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The liver, spleen, and lungs are homogenized, and serial dilutions are plated on 7H10 or 7H11 agar to enumerate CFU.[5][13]

NTM Pulmonary Infection Mouse Model
  • Animal Model: C57BL/6 mice.[6]

  • Infection: Mice are infected intranasally with a suspension of M. avium subsp. hominissuis (e.g., strain 104) to establish a respiratory infection.[6]

  • Treatment Regimen:

    • Inhaled Liposomal this compound: e.g., 76 mg/kg/day for 28 days via nebulization.[6]

    • Parenteral Conventional this compound: e.g., 100 mg/kg/day via intraperitoneal injection.[6]

  • Efficacy Assessment: After the treatment period, mice are euthanized, and the lungs are harvested, homogenized, and plated for CFU enumeration.[6]

Visualizations

Macrophage Uptake of Liposomal this compound

Liposomal this compound is efficiently taken up by macrophages, which are often reservoirs for intracellular pathogens like mycobacteria. This targeted delivery is a key advantage of the liposomal formulation. The primary mechanism of uptake is thought to be endocytosis.

G cluster_extracellular Extracellular Space cluster_macrophage Macrophage Liposomal this compound Liposomal this compound Endosome Endosome Liposomal this compound->Endosome Endocytosis Conventional this compound Conventional this compound Macrophage Macrophage Conventional this compound->Macrophage Poor Penetration Phagolysosome Phagolysosome Endosome->Phagolysosome Maturation Released this compound Released this compound Phagolysosome->Released this compound Intracellular Bacteria Intracellular Bacteria Released this compound->Intracellular Bacteria Bactericidal Action

Caption: Macrophage uptake of liposomal this compound via endocytosis.

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for comparing the efficacy of liposomal and conventional this compound in an in vivo infection model follows a standardized process.

G Animal Model Selection Animal Model Selection Induction of Infection Induction of Infection Animal Model Selection->Induction of Infection Treatment Groups Treatment Groups Induction of Infection->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Liposomal this compound Liposomal this compound Conventional this compound Conventional this compound Control Control Endpoint Assessment Endpoint Assessment Drug Administration->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

Caption: General experimental workflow for in vivo comparison.

References

Amikacin in the Crosshairs: A Comparative Guide to Combination vs. Monotherapy for MDR Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) infections has pushed the scientific community to re-evaluate and optimize existing antibiotic regimens. Amikacin, a potent aminoglycoside, remains a critical component in the treatment of severe infections caused by MDR pathogens. However, its use as a single agent is often debated, with combination therapy emerging as a promising strategy to enhance efficacy, mitigate toxicity, and curb the development of resistance. This guide provides an objective comparison of this compound combination therapy versus monotherapy, supported by experimental data and detailed methodologies.

At a Glance: Combination Therapy Shows Superiority in In Vitro and In Vivo Models

Numerous studies highlight the advantages of using this compound in combination with other antimicrobial agents, particularly against challenging Gram-negative bacteria and in the context of multidrug-resistant tuberculosis (MDR-TB). The primary rationale for combination therapy is to achieve synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents.

Key Findings from Preclinical and Clinical Studies:
  • Enhanced Bactericidal Activity: In vitro studies consistently demonstrate that this compound combined with other antibiotics, such as β-lactams (e.g., imipenem, ceftazidime) and polymyxins (e.g., colistin), results in synergistic killing of MDR pathogens like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][3][4]

  • Improved Clinical Outcomes in MDR-TB: For MDR-TB, this compound is a cornerstone of combination therapy. Studies have shown that longer durations and higher doses of this compound, as part of a multi-drug regimen, are associated with better treatment outcomes, including higher cure rates.[5][6] However, this comes at the cost of an increased risk of ototoxicity (hearing loss).[5][7][8]

  • Overcoming Resistance: Combination therapy can be effective against strains resistant to one or both of the individual drugs. For instance, the addition of this compound has been shown to restore susceptibility to colistin in colistin-resistant isolates.[2][9]

  • Reduced Emergence of Resistance: While not extensively documented in the provided search results for this compound specifically, a general principle of combination therapy is to reduce the likelihood of bacteria developing resistance during treatment.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, comparing outcomes and synergy metrics.

Table 1: In Vitro Synergy of this compound Combinations Against MDR Gram-Negative Bacteria
PathogenCombination AgentSynergy Metric (FICI*)Percentage of Synergistic IsolatesReference
E. coli (MDR)Imipenem≤0.5Not specified, but synergy demonstrated[1]
E. coli (co-producing NDM-5 and MCR-1)ColistinNot specified, but bactericidal activity was significantly improvedNot applicable (time-kill assay)[2][9]
K. pneumoniae (Colistin-Resistant)Colistin0.062 - 0.50072.72%[4]
P. aeruginosaImipenem≤0.5Not specified, but synergy demonstrated[10]
P. aeruginosaMeropenemNot specified, but increased bacterial killing observedNot applicable (hollow-fiber model)[11]
This compound-Resistant Gram-Negative BacilliCeftazidimeNot specified, but was the most active combination in checkerboard testsNot specified[12]

*Fractional Inhibitory Concentration Index (FICI): ≤0.5 indicates synergy.

Table 2: Clinical Outcomes of this compound-Containing Regimens in MDR-TB
Study PopulationKey FindingAssociation MetricReference
437 MDR-TB patientsGood treatment outcomeAssociated with longer this compound duration (aOR 1.13) and higher dosage (aOR 1.90)[5]
437 MDR-TB patientsDevelopment of hearing lossAssociated with longer this compound duration (aOR 1.98) and higher dosage (aOR 1.15)[5]
28 MDR-TB patientsSputum culture conversion100% conversion with this compound Cmax ≥67 mg/L vs. 20% with Cmax <67 mg/L (in patients >41 kg)[6][13]
49 MDR-TB patients on low-dose this compound (8-10 mg/kg)Successful treatment outcome84%[7]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpretation and replication.

In Vitro Synergy Testing

1. Checkerboard Assay:

  • Objective: To determine the Fractional Inhibitory Concentration Index (FICI) and assess for synergy, additivity, indifference, or antagonism.

  • Methodology:

    • Two antimicrobial agents are prepared in a two-dimensional array of serial dilutions in a microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • The plate is incubated at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.

    • The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additivity; 1 < FICI < 4 = Indifference; FICI ≥ 4 = Antagonism.[1][4][14]

2. Time-Kill Assay:

  • Objective: To assess the rate of bacterial killing by antibiotics alone and in combination over time.

  • Methodology:

    • Flasks containing broth with a standardized bacterial inoculum (e.g., 10^6 CFU/mL) are prepared.

    • Antibiotics are added at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone or in combination.

    • A control flask with no antibiotic is included.

    • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.

    • Colony counts are performed after incubation to determine the number of viable bacteria (CFU/mL).

    • Interpretation: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[2][9][14]

In Vivo Efficacy Testing

1. Peritonitis Mouse Model:

  • Objective: To evaluate the in vivo efficacy of antibiotic therapies.

  • Methodology:

    • Mice are infected intraperitoneally with a lethal dose of the MDR bacterium.

    • At a specified time post-infection (e.g., 1-2 hours), treatment is initiated with this compound monotherapy, the combination agent alone, or the combination, typically administered intraperitoneally or subcutaneously.

    • A control group receives a placebo (e.g., saline).

    • Outcomes are measured by survival rates over a set period (e.g., 7 days) or by quantifying the bacterial load in peritoneal fluid or blood at specific time points.[1][9]

Visualizing the Concepts

The following diagrams illustrate the logical flow of treatment comparison and a simplified representation of a potential synergistic mechanism.

G cluster_0 Treatment Decision Pathway for MDR Infections start Patient with Suspected MDR Infection diagnosis Isolate Identification & Susceptibility Testing start->diagnosis monotherapy This compound Monotherapy diagnosis->monotherapy Considered if pathogen is highly susceptible and patient factors are favorable combination This compound Combination Therapy diagnosis->combination Preferred for severe infections, known resistance, or to achieve synergy outcome_mono Potential for Treatment Failure & Resistance Development monotherapy->outcome_mono outcome_combo Increased Likelihood of Clinical Cure & Reduced Resistance combination->outcome_combo

Caption: Logical flow for deciding between this compound monotherapy and combination therapy.

G cluster_1 Synergistic Mechanism: Beta-Lactam & this compound beta_lactam Beta-Lactam (e.g., Imipenem) cell_wall Bacterial Cell Wall beta_lactam->cell_wall Damages/Inhibits Synthesis This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to cell_wall->this compound Increases Permeability to protein_synthesis Protein Synthesis Inhibition (Bactericidal Effect) ribosome->protein_synthesis synergy Synergistic Bacterial Killing protein_synthesis->synergy

Caption: Simplified pathway of this compound and beta-lactam synergy.

Conclusion

The available evidence strongly suggests that this compound combination therapy is a more robust strategy than monotherapy for treating MDR infections. The synergistic effects observed in vitro often translate to improved outcomes in vivo, particularly for difficult-to-treat pathogens. While monotherapy might be considered in specific, less severe cases with highly susceptible organisms, the risk of treatment failure and resistance development is a significant concern. The choice of the combination agent should be guided by the specific pathogen, its susceptibility profile, and patient-specific factors. The significant risk of ototoxicity associated with this compound, especially at higher doses and for longer durations required for effective treatment, underscores the need for therapeutic drug monitoring and the development of alternative, less toxic combination regimens. Future research should focus on well-designed randomized controlled trials to further delineate the optimal this compound-based combination regimens for various MDR infections.

References

The Synergistic Power of Amikacin and Imipenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the combined efficacy of amikacin and imipenem against multidrug-resistant bacteria, supported by in vitro and in vivo experimental data.

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge in infectious disease research and clinical practice. Combination therapies are a key strategy to combat these resilient bacteria. This guide provides a comprehensive comparison of the efficacy of this compound and imipenem, both as individual agents and in combination, with a focus on their synergistic interactions against challenging Gram-negative bacteria.

Executive Summary

The combination of this compound, an aminoglycoside antibiotic, and imipenem, a broad-spectrum carbapenem, has demonstrated significant synergistic and bactericidal effects against various multidrug-resistant bacterial strains, including E. coli and P. aeruginosa.[1][2][3][4][5][6][7] In vitro studies consistently show that this combination can drastically reduce the minimum inhibitory concentrations (MICs) of both drugs.[2][8][9] This synergistic relationship is further supported by in vivo studies, where the combination therapy leads to a significant reduction in bacterial load and improved survival rates in animal models.[2][3][5][6][7] The primary mechanism behind this synergy is believed to be the disruption of the bacterial cell wall by imipenem, which in turn facilitates the intracellular uptake of this compound, allowing it to more effectively inhibit protein synthesis.[7][10]

In Vitro Efficacy: A Quantitative Look

The synergistic effect of this compound and imipenem is quantitatively assessed using two primary methods: the checkerboard assay and the time-kill assay.

Checkerboard Assay Data

The checkerboard assay is utilized to determine the Fractional Inhibitory Concentration Index (FICI), a key indicator of synergy. An FICI of ≤0.5 is indicative of a synergistic interaction.

OrganismResistance ProfileThis compound MIC Alone (µg/mL)Imipenem MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Imipenem MIC in Combination (µg/mL)FICIReference
P. aeruginosaResistant to this compound & Imipenem512256410.011[2]
Gram-negative isolatesResistant1024-32-0.06[8][9]
E. coliMultidrug-resistant≥64≥4--≤0.5[1][6]
P. aeruginosaMultidrug-resistant----≤0.5[2][4][7]
Time-Kill Assay Data

Time-kill assays demonstrate the bactericidal or bacteriostatic effect of antimicrobial agents over time. The combination of this compound and imipenem consistently shows a more rapid and pronounced reduction in bacterial colony-forming units (CFU/mL) compared to either drug alone.

OrganismTreatmentTime Point (hours)Log10 CFU/mL ReductionOutcomeReference
P. aeruginosa (resistant to both)1 x MIC this compound + 1 x MIC Imipenem243.2Synergistic and bactericidal[7]
P. aeruginosa (resistant to both)2 x MIC this compound + 2 x MIC Imipenem12-Total inhibition[2][7]
P. aeruginosa (resistant to this compound only)1 x MIC this compound + 1 x MIC Imipenem24-48.8% reduction from initial count[2]
E. coliCombination Therapy24-Bactericidal effect[1][6]

In Vivo Efficacy: Peritonitis Mouse Model

In vivo studies using a peritonitis mouse model provide crucial data on the therapeutic efficacy of the this compound-imipenem combination in a living system.

Animal ModelOrganismTreatment GroupBacterial Count (Log10 CFU/mL) after 27hSurvival RateReference
MouseP. aeruginosaControl (untreated)Increased-[2][7]
MouseP. aeruginosaThis compound alone--[3]
MouseP. aeruginosaImipenem alone--[3]
MouseP. aeruginosaThis compound + Imipenem39.6% reduction from initial countHigh[2][7]

Mechanism of Action and Synergy

The enhanced efficacy of the this compound and imipenem combination stems from their distinct and complementary mechanisms of action.

SynergyMechanism cluster_bacterium Bacterial Cell Imipenem Imipenem This compound This compound Imipenem->this compound Enhances uptake CellWall Cell Wall Synthesis Imipenem->CellWall Inhibits Ribosome 30S Ribosome This compound->Ribosome Binds to CellLysis Cell Lysis CellWall->CellLysis Disruption leads to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->CellLysis Inhibition leads to

Caption: Synergistic mechanism of this compound and imipenem.

Imipenem, a β-lactam antibiotic, inhibits bacterial cell wall synthesis.[11] This action can damage the outer membrane of Gram-negative bacteria.[1][2][6] This disruption is thought to facilitate the entry of this compound into the bacterial cell.[7][10] Once inside, this compound binds to the 30S ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death.[12] This combined assault on two critical cellular processes results in a potent synergistic and bactericidal effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.

Checkerboard Assay Protocol

The checkerboard method is a common in vitro technique to assess antibiotic synergy.[13][14]

  • Preparation : Twofold serial dilutions of this compound and imipenem are prepared.

  • Plate Setup : A 96-well microtiter plate is set up with increasing concentrations of this compound along the x-axis and increasing concentrations of imipenem along the y-axis.

  • Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis : The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]

Time-Kill Assay Protocol

Time-kill assays provide a dynamic view of antibiotic activity.[13][14]

  • Preparation : Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Treatment : The bacterial suspension is treated with this compound alone, imipenem alone, and the combination of both at various concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). A growth control without antibiotics is also included.

  • Sampling : Aliquots are taken from each treatment group at multiple time points (e.g., 0, 4, 8, 12, 24 hours).

  • Quantification : Serial dilutions of the samples are plated, and the number of viable colonies (CFU/mL) is determined after incubation.

  • Data Analysis : The change in log10 CFU/mL over time is plotted for each treatment group. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.[15]

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start_vitro Bacterial Isolate Checkerboard Checkerboard Assay Start_vitro->Checkerboard TimeKill Time-Kill Assay Start_vitro->TimeKill FICI Calculate FICI Checkerboard->FICI KillingCurves Plot Killing Curves TimeKill->KillingCurves SynergyAssessment Evaluate Synergy FICI->SynergyAssessment KillingCurves->SynergyAssessment Start_vivo Induce Peritonitis in Mice Treatment Administer Treatment (Single vs. Combination) Start_vivo->Treatment Monitoring Monitor Survival & Collect Blood Samples Treatment->Monitoring BacterialCount Determine Bacterial Load (CFU/mL) Monitoring->BacterialCount BacterialCount->SynergyAssessment

Caption: Workflow for evaluating this compound and imipenem synergy.

In Vivo Peritonitis Model Protocol

This model assesses the in vivo efficacy of the antibiotic combination.[1][2][6][7]

  • Infection : Mice are infected, typically via intraperitoneal injection, with a lethal dose of the target bacteria.

  • Treatment : At a specified time post-infection, different groups of mice are treated with this compound alone, imipenem alone, the combination of both, or a placebo/control. Dosages and administration schedules are predetermined.

  • Monitoring : The survival of the mice in each group is monitored over a set period.

  • Bacterial Load : At various time points, blood or peritoneal fluid may be collected to determine the bacterial load (CFU/mL).

  • Data Analysis : Survival curves and changes in bacterial counts between the different treatment groups are compared to evaluate the efficacy of the combination therapy.

Conclusion

The combination of this compound and imipenem represents a potent therapeutic strategy against multidrug-resistant Gram-negative bacteria. The synergistic interaction, confirmed by both in vitro and in vivo studies, allows for enhanced bactericidal activity and the potential to overcome certain resistance mechanisms. The data presented in this guide underscore the value of combination therapy and provide a foundation for further research and development in this critical area. For drug development professionals, these findings support the continued investigation of β-lactam/aminoglycoside combinations as a viable approach to address the growing threat of antibiotic resistance.

References

Safety Operating Guide

Proper Disposal of Amikacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of amikacin is a critical component of laboratory safety and chemical hygiene. Improper disposal of antibiotics like this compound can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3][4] This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a research setting.

Immediate Safety and Disposal Plan

This compound waste, including pure substance, solutions, and contaminated materials, should be treated as hazardous chemical waste.[1] It is crucial to adhere to all local, regional, national, and international regulations governing pharmaceutical waste disposal.[5][6]

Key Disposal Principles:
  • Do Not Drain Dispose: Never pour this compound solutions down the sink or into any drainage system.[1][3][7] This practice can lead to the contamination of water supplies.[4]

  • Engage a Licensed Waste Contractor: The universally recommended method for this compound disposal is through a licensed waste disposal contractor.[5][6]

  • Segregate Waste: Keep this compound waste separate from other waste streams. Do not mix it with other chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[8]

  • Original Containers: Whenever possible, leave this compound waste in its original container.[8] If this is not feasible, use a clearly labeled, sealed, and appropriate chemical waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, and labware, should be considered contaminated and disposed of as hazardous waste.[5][6]

  • Empty Containers: Empty containers that held this compound may still contain product residue and should be treated as hazardous waste.[5] Do not reuse these containers.[5]

Procedural Guidance for this compound Disposal

  • Consult Institutional Guidelines: Before proceeding with any disposal, consult your institution's specific protocols for hazardous and pharmaceutical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[1][9]

  • Waste Collection:

    • Solid this compound Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste.

    • Liquid this compound Waste: Collect stock solutions and other liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Contaminated Labware: Dispose of items such as pipette tips, gloves, and flasks that are contaminated with this compound in a designated hazardous waste container.[10]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound Waste," and any other information required by your institution and local regulations.

  • Storage: Store this compound waste in a secure, designated area away from incompatible materials.[11] Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arrange for Pickup: Contact your institution's EHS department or the designated waste management provider to schedule a pickup for the this compound waste.[9]

Quantitative Data on this compound Disposal

Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound. The guiding principle is to treat all concentrations of this compound as hazardous waste.

ParameterGuidelineSource
Disposal Method Incineration via a licensed waste disposal contractor[6][9][12]
Regulatory Framework Local, regional, national, and international regulations[5][6][11]
Waste Classification Hazardous Pharmaceutical Waste[1][13][14]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

AmikacinDisposalWorkflow This compound Disposal Decision Workflow cluster_start cluster_identification Step 1: Waste Identification cluster_consultation Step 2: Consultation & Regulation Check cluster_segregation Step 3: Segregation & Containment cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal start Start: this compound Waste Generated identify_waste Identify Waste Type: - Pure this compound - this compound Solution - Contaminated Material start->identify_waste consult_ehs Consult Institutional EHS Guidelines & Local/National Regulations identify_waste->consult_ehs segregate_waste Segregate as Hazardous Pharmaceutical Waste consult_ehs->segregate_waste contain_waste Place in a Labeled, Sealed, Appropriate Waste Container segregate_waste->contain_waste store_waste Store in a Secure, Designated Area contain_waste->store_waste contact_contractor Arrange Pickup by a Licensed Waste Disposal Contractor store_waste->contact_contractor incineration Incineration (Typical Method) contact_contractor->incineration

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the proper handling and disposal of Amikacin are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize exposure risks and maintain a secure workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in powdered or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential.[1] A face shield should be worn in situations with a higher risk of splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or natural rubber gloves are recommended.[1] It is advisable to wear two pairs of gloves, especially when working within a biological safety cabinet.[2] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with this compound is known or suspected.[2] Consult the glove manufacturer's specific chemical resistance data for this compound.
Body Protection Laboratory Coat or GownA protective laboratory coat, apron, or disposable garment is recommended to protect against splashes and contamination of personal clothing.[1]
Respiratory Protection NIOSH-Approved RespiratorFor handling this compound powder or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[3][4][5][6] Ensure the respirator is properly fitted.

Operational Plans: From Preparation to Disposal

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Designated and Clean Workspace prep_ppe->prep_area prep_weigh Weigh this compound Powder in a Ventilated Enclosure prep_area->prep_weigh prep_dissolve Dissolve in Sterile Diluent prep_weigh->prep_dissolve handle_label Clearly Label all Solutions prep_dissolve->handle_label handle_use Use in Accordance with Experimental Protocol handle_label->handle_use disp_waste Segregate this compound-Contaminated Waste handle_use->disp_waste disp_container Place in a Labeled, Leak-Proof Container disp_waste->disp_container disp_protocol Dispose of According to Institutional Hazardous Waste Procedures disp_container->disp_protocol

Figure 1. General workflow for handling this compound from preparation to disposal.
Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the preparation of a 50 mg/mL this compound stock solution.

Materials:

  • This compound sulfate powder

  • Sterile, cell-culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • Sterile 10 mL syringe

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Don appropriate PPE: Before starting, ensure you are wearing a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Calculate and weigh: In a chemical fume hood or other ventilated enclosure, carefully weigh 500 mg of this compound sulfate powder.

  • Dissolution: Aseptically transfer the weighed powder into a sterile 50 mL conical tube. Add 10 mL of sterile water or PBS to the tube.

  • Mixing: Securely cap the tube and vortex until the powder is completely dissolved. The resulting solution should be clear to a light straw color.

  • Sterilization: Draw the solution into a sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Filter the solution into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Storage: Label each aliquot with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for long-term stability.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be segregated from regular laboratory trash.

  • Waste Containers: Collect all this compound waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

  • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected for disposal by your institution's environmental health and safety (EHS) office.[7]

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate should be collected as hazardous waste.[8] After triple rinsing, the container may be disposed of according to institutional guidelines.

  • Institutional Procedures: Always follow your institution's specific procedures for the disposal of chemical and pharmaceutical waste. Contact your EHS department for guidance.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical.

Spill Cleanup Protocol

The following diagram outlines the step-by-step procedure for cleaning up an this compound spill.

cluster_spill This compound Spill Cleanup spill_alert Alert others in the area spill_ppe Don appropriate PPE (2 pairs of gloves, gown, eye protection, respirator) spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_powder For powder, gently cover and wet with a damp cloth spill_contain->spill_powder Powder Spill spill_liquid For liquid, cover with absorbent pads spill_contain->spill_liquid Liquid Spill spill_collect Collect absorbed material and contaminated debris spill_powder->spill_collect spill_liquid->spill_collect spill_dispose Place in a labeled hazardous waste container spill_collect->spill_dispose spill_clean Clean the spill area with soap and water, followed by a 10% bleach solution spill_dispose->spill_clean spill_rinse Rinse the area with water spill_clean->spill_rinse spill_remove_ppe Remove and dispose of all PPE as hazardous waste spill_rinse->spill_remove_ppe spill_wash Wash hands thoroughly spill_remove_ppe->spill_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.